2-Nbdg
Description
Properties
IUPAC Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTFFEUUGHUPQC-ILWYWAAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348102 | |
| Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186689-07-6 | |
| Record name | 2-Nbdg | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186689076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NBDG | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NBDG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4F4P486R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2-NBDG: A Fluorescent Probe for Glucose Uptake
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose, commonly known as 2-NBDG, is a widely utilized fluorescent analog of glucose. Its intrinsic fluorescence provides a powerful tool for the real-time monitoring of glucose uptake in living cells and tissues. This technical guide offers a comprehensive overview of this compound, detailing its mechanism of action, photophysical properties, experimental protocols, and applications in key research areas.
Core Concepts: The Chemistry and Properties of this compound
This compound is a synthetic molecule where the hydroxyl group at the C-2 position of glucose is replaced with a 7-nitrobenzofurazan (NBD) fluorophore.[1] This structural modification allows it to be recognized and transported by cellular glucose uptake machinery while conferring fluorescent properties.
Physicochemical and Spectral Properties
A summary of the key quantitative properties of this compound is presented in the table below. These parameters are crucial for designing and interpreting experiments using this fluorescent probe.
| Property | Value | Notes |
| Full Chemical Name | 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose | |
| Molecular Formula | C₁₂H₁₄N₄O₈ | [2] |
| Molecular Weight | 342.26 g/mol | [2] |
| Excitation Maximum (λex) | ~465 - 475 nm | Can be effectively excited by the 488 nm laser line.[3] |
| Emission Maximum (λem) | ~540 - 550 nm | Emits in the green region of the spectrum.[2] |
| Purity | ≥97% (HPLC) | Commercially available at high purity. |
| Solubility | Soluble in water, DMSO, and ethanol | Stock solutions are typically prepared in DMSO or water. |
| Storage | -20°C, protected from light | Stable for extended periods when stored correctly. |
Mechanism of Action: How this compound Works
The utility of this compound as a glucose uptake marker is predicated on its ability to mimic glucose and become trapped inside cells. The process can be broken down into three key steps:
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Transport into the Cell: this compound is transported across the plasma membrane by glucose transporters (GLUTs). However, there is considerable debate and evidence suggesting that its uptake can also occur through transporter-independent mechanisms, a critical consideration for data interpretation.
-
Intracellular Phosphorylation: Once inside the cell, this compound is a substrate for hexokinase, which phosphorylates it to this compound-6-phosphate.
-
Intracellular Accumulation: The addition of the phosphate group adds a negative charge to the molecule, preventing it from being transported back out of the cell and leading to its accumulation. The intensity of the intracellular fluorescence is, therefore, proportional to the rate of glucose uptake.
The Controversy: Transporter-Dependent vs. Independent Uptake
While initially assumed to be exclusively transported via GLUTs, several studies have challenged this notion. Research has shown that in some cell lines, the uptake of this compound is not significantly inhibited by pharmacological blockers of GLUT1 or by the genetic knockdown of the transporter. This suggests the existence of alternative, yet to be fully characterized, uptake pathways. This is a crucial point for researchers to consider, as it implies that this compound uptake may not always be a direct and specific measure of GLUT-mediated glucose transport.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. Below are standardized protocols for in vitro glucose uptake assays using fluorescence microscopy and flow cytometry.
In Vitro this compound Glucose Uptake Assay for Adherent Cells (Fluorescence Microscopy)
Objective: To visualize and quantify glucose uptake in adherent cells.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
Glucose-free DMEM or PBS
-
This compound stock solution (1 mM in DMSO or water)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Protocol:
-
Cell Seeding: Seed cells in a glass-bottom dish or multi-well plate suitable for microscopy and culture until they reach the desired confluency (typically 70-80%).
-
Glucose Starvation (Optional but Recommended): To enhance the signal-to-noise ratio, gently wash the cells twice with pre-warmed glucose-free DMEM or PBS. Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.
-
This compound Incubation: Prepare a working solution of this compound in glucose-free medium at a final concentration of 50-200 µM. Remove the starvation medium and add the this compound working solution to the cells. Incubate for 20-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Washing: Remove the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes at room temperature.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the green channel for this compound and the blue channel for the nuclear stain.
-
Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler). The fluorescence intensity is proportional to the amount of this compound uptake.
In Vitro this compound Glucose Uptake Assay for Suspension or Adherent Cells (Flow Cytometry)
Objective: To quantify glucose uptake in a population of cells at the single-cell level.
Materials:
-
Suspension or adherent cells
-
Complete culture medium
-
Glucose-free DMEM or PBS
-
This compound stock solution (1 mM in DMSO or water)
-
FACS tubes
-
Flow cytometer with a 488 nm laser
Protocol:
-
Cell Preparation:
-
Suspension cells: Count the cells and aliquot approximately 1 x 10⁶ cells per FACS tube.
-
Adherent cells: Grow cells to 80-90% confluency, then detach them using a gentle dissociation reagent (e.g., TrypLE). Resuspend the cells in complete medium, count, and aliquot approximately 1 x 10⁶ cells per FACS tube.
-
-
Glucose Starvation (Optional but Recommended): Centrifuge the cells (300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in pre-warmed glucose-free DMEM or PBS. Incubate for 30-60 minutes at 37°C.
-
This compound Incubation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in glucose-free medium containing 50-200 µM this compound. Incubate for 20-60 minutes at 37°C, protected from light.
-
Washing: Add ice-cold PBS to the tubes and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice to ensure the removal of all extracellular this compound.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold PBS or FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with the 488 nm laser and detecting the emission in the green channel (typically FITC or GFP channel, ~530 nm).
-
Data Analysis: Gate on the live cell population based on forward and side scatter properties. The geometric mean fluorescence intensity (gMFI) of the gated population is a quantitative measure of this compound uptake.
Applications in Research and Drug Development
This compound has become an invaluable tool in several areas of biomedical research, particularly in the study of metabolic diseases and cancer.
Investigating Insulin Signaling
Insulin is a key regulator of glucose uptake in many cell types. This compound can be used to study the effects of insulin and other signaling molecules on glucose transport. For instance, cells can be treated with insulin prior to the addition of this compound to assess the stimulation of glucose uptake. This is particularly relevant in diabetes research and the development of insulin-sensitizing drugs.
Cancer Metabolism Research
Cancer cells often exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect. This compound is extensively used to study this altered metabolic state and to screen for potential anti-cancer drugs that target glucose metabolism. By measuring this compound uptake, researchers can assess the metabolic activity of cancer cells and their response to therapeutic agents.
Conclusion
This compound remains a cornerstone tool for the study of cellular glucose metabolism. Its fluorescent properties enable dynamic and single-cell resolution analysis of glucose uptake, providing valuable insights into a wide range of biological processes and disease states. However, researchers must be mindful of the ongoing debate surrounding its uptake mechanism and design experiments with appropriate controls to ensure accurate data interpretation. This guide provides a solid foundation for the effective use of this compound in the laboratory, empowering researchers to unravel the complexities of cellular glucose transport and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Transport of a Fluorescent Analogue of Glucose (this compound) versus Radiolabeled Sugars by Rumen Bacteria and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 2-NBDG Glucose Uptake Assay: Principles, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) glucose uptake assay. It delves into the core principles of the assay, details critical experimental protocols, and explores the key signaling pathways that regulate glucose metabolism. This guide is designed to equip researchers with the knowledge to effectively design, execute, and interpret experiments using this widely utilized fluorescent glucose analog.
Core Principle of the this compound Glucose Uptake Assay
The this compound assay is a widely used method to measure glucose uptake in living cells. The fundamental principle lies in the use of this compound, a fluorescently labeled glucose analog.[1][2][3] Structurally, it is a glucosamine molecule with a 7-nitrobenzofurazan fluorophore attached.[1] This fluorescent tag allows for the visualization and quantification of its uptake into cells.[1]
The underlying assumption is that this compound is transported into the cell via glucose transporters (GLUTs), similar to glucose. Once inside the cell, it is phosphorylated by hexokinase at the C-6 position, which traps the molecule intracellularly, leading to an accumulation of fluorescence. The intensity of the fluorescence is then measured and is considered to be proportional to the rate of glucose uptake. This method offers a non-radioactive alternative to traditional glucose uptake assays that use radiolabeled glucose analogs like ³H-2-deoxyglucose.
However, it is crucial to acknowledge a significant and growing body of evidence that challenges the universal applicability of this principle. Several studies have demonstrated that in certain cell types, this compound uptake can occur independently of known glucose transporters. For instance, research has shown that neither pharmacological inhibition of GLUT1 nor its genetic knockout significantly impacted this compound uptake in some cell lines, while clearly affecting the uptake of radiolabeled 2-deoxyglucose. These findings suggest that transporter-independent mechanisms may contribute to or even dominate this compound uptake in specific contexts. Therefore, careful validation and consideration of the specific cell model are imperative when interpreting this compound assay results.
Key Signaling Pathway: Insulin-Mediated Glucose Uptake
A primary application of the this compound assay is to study the effects of insulin and other signaling molecules on glucose uptake. Insulin plays a central role in maintaining glucose homeostasis by promoting glucose uptake into muscle and fat cells. This process is mediated by a complex signaling cascade.
The binding of insulin to its receptor on the cell surface triggers the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. This activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activated Akt, in turn, promotes the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. The fusion of these vesicles with the plasma membrane increases the number of GLUT4 transporters at the cell surface, thereby facilitating the uptake of glucose (and presumably this compound) from the extracellular environment.
Experimental Workflow and Protocols
The successful implementation of a this compound glucose uptake assay requires careful attention to the experimental protocol. The following sections provide a generalized workflow and detailed methodologies.
General Experimental Workflow
The workflow for a typical this compound assay involves several key steps, from cell preparation to data analysis.
Detailed Experimental Protocols
The following tables summarize key parameters and provide detailed steps for performing a this compound assay. These values represent a general guide, and optimization for specific cell types and experimental conditions is highly recommended.
Table 1: Quantitative Parameters for this compound Glucose Uptake Assay
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁵ cells/well | Dependent on cell type and well size. |
| Starvation Period | 1 - 2 hours (can be longer) | In glucose-free medium to normalize basal glucose uptake. |
| This compound Concentration | 10 - 400 µM | Higher concentrations can be cytotoxic. |
| Incubation Time with this compound | 20 - 60 minutes | Time-dependent uptake should be characterized. |
| Excitation Wavelength | ~465 - 488 nm | |
| Emission Wavelength | ~530 - 540 nm |
Table 2: Step-by-Step Protocol for this compound Assay (Flow Cytometry)
| Step | Procedure |
| 1. Cell Preparation | Seed cells in a multi-well plate and culture overnight to allow for adherence and recovery. |
| 2. Starvation | Aspirate the culture medium and wash the cells with PBS. Add glucose-free medium and incubate for the desired starvation period (e.g., 1-2 hours) at 37°C. |
| 3. Treatment | Remove the starvation medium and add fresh glucose-free medium containing the test compounds (e.g., insulin, inhibitors) or vehicle control. Incubate for the desired treatment time. |
| 4. This compound Labeling | Add this compound to each well to the final desired concentration and incubate for the optimized time (e.g., 30 minutes) at 37°C, protected from light. |
| 5. Washing | Stop the uptake by removing the this compound containing medium and washing the cells twice with ice-cold PBS to remove extracellular fluorescence. |
| 6. Cell Detachment | For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution. |
| 7. Sample Preparation | Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer). |
| 8. Data Acquisition | Analyze the cells on a flow cytometer, exciting at ~488 nm and collecting emission in the green channel (e.g., FITC filter). |
| 9. Data Analysis | Quantify the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to control cells. |
Data Presentation and Interpretation
Quantitative data from this compound assays should be presented clearly to facilitate comparison between different experimental conditions. Bar graphs showing the mean fluorescence intensity with standard deviations are commonly used. It is essential to include appropriate controls, such as untreated cells (basal uptake), positive controls (e.g., insulin-stimulated uptake), and negative controls (e.g., uptake in the presence of a glucose transport inhibitor like cytochalasin B or phloretin).
When interpreting the data, it is crucial to remember the potential for transporter-independent uptake of this compound. Therefore, attributing changes in this compound uptake solely to alterations in GLUT activity should be done with caution and ideally be validated with complementary techniques, such as radiolabeled glucose uptake assays or direct measurement of GLUT expression and localization.
Conclusion
The this compound glucose uptake assay is a valuable and accessible tool for studying cellular glucose metabolism. Its non-radioactive nature and compatibility with high-throughput platforms like flow cytometry and fluorescence microscopy make it an attractive method for researchers in various fields. However, a thorough understanding of its principles, including the ongoing debate about its uptake mechanism, is critical for the robust design and accurate interpretation of experiments. By following optimized protocols and including rigorous controls, researchers can effectively leverage the this compound assay to gain significant insights into the complex regulation of cellular glucose uptake in health and disease.
References
2-NBDG: An In-Depth Technical Guide to its Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, commonly known as 2-NBDG, is a fluorescently labeled glucose analog that has become an invaluable tool for studying cellular glucose uptake and metabolism.[1] Its utility stems from its structural similarity to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, this compound is phosphorylated by hexokinase, which traps the molecule intracellularly, leading to an accumulation of fluorescence that can be quantified to measure glucose uptake.[2] This technical guide provides a comprehensive overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and a look into the key signaling pathways it helps to elucidate.
Core Fluorescent Properties
The fluorescent properties of this compound are conferred by the 7-nitrobenz-2-oxa-1,3-diazole (NBD) group attached to the second carbon of deoxyglucose. The fluorescence of the NBD moiety is known to be sensitive to the polarity of its local environment.[3] In aqueous solutions, this compound exhibits weak fluorescence, but its fluorescence quantum yield increases significantly in more hydrophobic environments, such as within the cell membrane or after intracellular accumulation.[3]
Quantitative Fluorescent Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~465 nm | |
| Emission Maximum (λem) | ~540 nm | |
| Quantum Yield (Φ) | 0.55 | In a cellular environment. |
| Molar Extinction Coefficient (ε) | Not consistently reported | This value is not readily available in the reviewed literature. |
| Molecular Weight | 342.26 g/mol | [4] |
Solvatochromic Properties
Experimental Protocols
The use of this compound in cellular assays requires careful optimization of several parameters, including cell type, incubation time, and this compound concentration. Below are detailed protocols for two common applications: fluorescence microscopy and flow cytometry.
Fluorescence Microscopy Protocol for Glucose Uptake in Mammalian Cells
This protocol provides a general framework for visualizing and quantifying glucose uptake in adherent mammalian cells using fluorescence microscopy.
Materials:
-
This compound (stored at -20°C, protected from light)
-
Cell culture medium (glucose-free for starvation step)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Glucose Starvation: To enhance this compound uptake, replace the culture medium with glucose-free medium and incubate the cells for 1-2 hours at 37°C and 5% CO2. The optimal starvation time may vary depending on the cell line.
-
This compound Incubation: Prepare a working solution of this compound in glucose-free medium at a final concentration of 50-200 µM. Remove the starvation medium and add the this compound working solution to the cells. Incubate for 15-60 minutes at 37°C and 5% CO2. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
-
Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (excitation ~465 nm, emission ~540 nm).
-
Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity per cell is a measure of glucose uptake.
Flow Cytometry Protocol for Glucose Uptake
This protocol is designed for the quantitative analysis of glucose uptake in a population of suspension or adherent cells using flow cytometry.
Materials:
-
This compound
-
Cell culture medium (glucose-free for starvation)
-
PBS
-
FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize trypsin with complete medium and then collect by centrifugation.
-
-
Glucose Starvation: Resuspend the cell pellet in pre-warmed glucose-free medium and incubate for 1-2 hours at 37°C and 5% CO2.
-
This compound Incubation: Centrifuge the cells and resuspend them in pre-warmed glucose-free medium containing 50-200 µM this compound. Incubate for 15-60 minutes at 37°C and 5% CO2.
-
Washing: Stop the uptake by adding ice-cold FACS buffer and centrifuge the cells at 4°C. Wash the cell pellet twice with ice-cold FACS buffer to remove extracellular this compound.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate volume of FACS buffer and analyze them on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the cell population is used as a quantitative measure of glucose uptake.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in glucose uptake that can be studied using this compound, as well as a general experimental workflow.
Caption: General workflow for a this compound glucose uptake experiment.
Caption: Insulin-mediated GLUT4 translocation and glucose uptake.
Caption: AMPK-mediated glucose uptake in response to low energy.
Conclusion
This compound is a powerful and versatile fluorescent probe for the real-time analysis of glucose transport in living cells. Its environment-sensitive fluorescence and compatibility with common laboratory instrumentation, such as fluorescence microscopes and flow cytometers, make it an accessible tool for researchers across various disciplines, including cancer biology, diabetes research, and neurobiology. By understanding its core fluorescent properties and optimizing experimental protocols, scientists and drug development professionals can effectively leverage this compound to gain critical insights into cellular metabolism and to screen for novel therapeutic agents that modulate glucose uptake.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H14N4O8 | CID 6711157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding 2-NBDG Uptake Kinetics: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled glucose analog that has been widely adopted in biomedical research to monitor glucose uptake in living cells.[1][2] Its fluorescence allows for real-time visualization and quantification of glucose transport using techniques like fluorescence microscopy, flow cytometry, and plate readers, offering a non-radioactive alternative to traditional methods.[1][2] Initially, it was believed that this compound uptake faithfully mimics that of glucose, occurring primarily through glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[2] However, a growing body of evidence now challenges this assumption, suggesting that this compound can enter cells via mechanisms independent of these known glucose transporters. This guide provides an in-depth overview of this compound uptake kinetics, detailing both the conventional understanding and the recent findings that are reshaping our interpretation of this compound-based assays.
The Dual Nature of this compound Uptake: Transporter-Dependent and Independent Mechanisms
The classical view posits that this compound, as a glucose analog, is taken up by cells through the same transporters as glucose. Once inside, it is phosphorylated by hexokinase, which traps the molecule intracellularly, allowing for its accumulation and subsequent detection. This proposed mechanism is the foundation for using this compound as a competitive inhibitor of glucose uptake and for studying the effects of various stimuli and inhibitors on glucose transport.
However, recent studies employing genetic and pharmacological approaches have cast doubt on this model. Research using CRISPR-Cas9 to ablate GLUT1, the primary glucose transporter in many cell types, has shown that while radioactive glucose uptake is abrogated, this compound uptake remains unaffected. Similarly, pharmacological inhibition of GLUTs has been shown to have a minimal impact on this compound accumulation in several cell lines. These findings strongly suggest the existence of one or more alternative, transporter-independent pathways for this compound entry into cells. The precise nature of this alternative transport mechanism is currently unknown and is an active area of investigation.
This dual nature of this compound uptake has significant implications for the design and interpretation of experiments. While this compound remains a valuable tool for assessing cellular glucose uptake in some contexts, researchers must be aware of the potential for transporter-independent uptake and its confounding effects.
Quantitative Data on this compound Uptake
The kinetics of this compound uptake have been described by the Michaelis-Menten model, similar to glucose transport. However, the Vmax (maximum transport rate) for this compound is generally lower than that of glucose. The following table summarizes key quantitative data related to this compound uptake from various studies. It is important to note that these values can be highly cell-type and condition-specific.
| Parameter | Cell Type | Value | Conditions | Reference |
| Km | Escherichia coli | 1.75 µM | - | |
| Vmax | Escherichia coli | 197 molecules/cell-second | - | |
| Optimal Concentration | 4T07 murine breast cancer cells | 400 µM | 20-minute incubation | |
| Inhibition of this compound uptake by D-glucose | MCF-7 breast cancer cells | Markedly reduced | 5 mM D-glucose | |
| Inhibition of this compound uptake by Phloretin | COS-7 cells | ~46% | 50 µM Phloretin | |
| Inhibition of this compound uptake by Cytochalasin B | U2OS cells | Significant but weak | - |
Experimental Protocols for Measuring this compound Uptake
Several protocols are available for measuring this compound uptake, with the choice of method depending on the specific research question and available equipment. Below are detailed methodologies for common this compound uptake assays.
Protocol 1: Flow Cytometry-Based this compound Uptake Assay
This protocol provides a quantitative measure of this compound uptake at the single-cell level.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) solution (optional, for viability staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, ensure a sufficient cell number for analysis. For adherent cells, seed them in multi-well plates.
-
Fasting (Optional but Recommended): To enhance this compound uptake, incubate cells in glucose-free medium for a period ranging from 20 minutes to several hours. The optimal fasting time should be determined empirically for each cell type. The presence of serum during fasting may improve cell viability and this compound uptake.
-
This compound Incubation: Add this compound to the glucose-free medium to a final concentration typically ranging from 50 µM to 400 µM. Incubate for 20-60 minutes at 37°C. The optimal concentration and incubation time should be determined for each cell line and experimental condition.
-
Stopping the Reaction: Terminate the uptake by washing the cells twice with ice-cold PBS.
-
Cell Harvesting (for adherent cells): Detach cells using trypsin or a gentle cell scraper.
-
Staining and Analysis: Resuspend cells in FACS buffer. If assessing viability, add PI solution. Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC or GFP channel for this compound).
Protocol 2: Fluorescence Microscopy-Based this compound Uptake Assay
This method allows for the visualization of this compound uptake in individual cells.
Materials:
-
Cells of interest
-
Glass-bottom dishes or coverslips
-
Complete culture medium
-
Glucose-free culture medium
-
This compound stock solution
-
PBS
-
Fluorescence microscope with appropriate filters (excitation/emission ~465/540 nm)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Fasting and this compound Incubation: Follow steps 2 and 3 from the flow cytometry protocol.
-
Washing: Gently wash the cells three times with PBS to remove extracellular this compound.
-
Imaging: Immediately image the cells using a fluorescence microscope.
Protocol 3: Microplate Reader-Based this compound Uptake Assay
This high-throughput method is suitable for screening applications.
Materials:
-
Cells of interest
-
96-well or 384-well plates (black, clear-bottom for adherent cells)
-
Complete culture medium
-
Glucose-free culture medium
-
This compound stock solution
-
PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in the microplate wells.
-
Fasting and this compound Incubation: Follow steps 2 and 3 from the flow cytometry protocol.
-
Washing: Carefully wash the wells with PBS.
-
Fluorescence Measurement: Add PBS or a suitable buffer to the wells and measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
Visualizing Key Concepts
To aid in the understanding of this compound uptake kinetics, the following diagrams illustrate the proposed (though now debated) signaling pathway, a typical experimental workflow, and the logical relationships of factors influencing the assay.
References
A Technical Guide to 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose, commonly known as 2-NBDG, is a fluorescently labeled deoxyglucose analog that has become an indispensable tool for monitoring glucose uptake in living cells and tissues.[1][2][3] Its utility spans a wide range of applications, from basic research in cellular metabolism to the development of novel therapeutics for diseases such as cancer and diabetes. This technical guide provides an in-depth overview of the chemical structure, properties, and common experimental applications of this compound.
Chemical Structure and Properties
This compound consists of a D-glucosamine molecule where the amino group at the C-2 position is attached to a 7-nitrobenzofurazan (NBD) fluorophore.[4] This fluorescent tag allows for the direct visualization and quantification of its uptake into cells.
Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | [5] |
| Synonyms | This compound, NBD-Glucose | |
| CAS Number | 186689-07-6 | |
| Molecular Formula | C₁₂H₁₄N₄O₈ | |
| Molecular Weight | 342.26 g/mol | |
| Appearance | Light yellow to orange solid powder | |
| Purity | ≥97% (HPLC), ≥98% (mixture of α and β anomers) | |
| Fluorescence Excitation Max | ~465-475 nm | |
| Fluorescence Emission Max | ~540-550 nm |
Solubility of this compound
| Solvent | Solubility | Notes | References |
| Water | 2 mg/mL | Requires warming | |
| 3.33 mg/mL (9.73 mM) | Requires sonication and heating to 60°C | ||
| 5 mg/mL (14.61 mM) | Requires sonication and heating to 60°C | ||
| PBS (pH 7.2) | ~10 mg/mL | ||
| DMSO | 10 mg/mL | ||
| DMF | 10 mg/mL | ||
| Ethanol | ~20 mg/mL |
Experimental Protocols
This compound is a versatile tool compatible with various analytical techniques, including fluorescence microscopy, flow cytometry, and spectrofluorometry.
General Workflow for a this compound Glucose Uptake Assay
References
- 1. biocompare.com [biocompare.com]
- 2. Glucose (this compound) uptake assay [bio-protocol.org]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using this compound Probe [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
The Fluorescent Glucose Tracer 2-NBDG: A Technical Guide to its History, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Since its initial synthesis, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG) has emerged as a widely utilized fluorescent tracer for visualizing glucose uptake in living cells. Its application spans a diverse range of research fields, from microbiology to cancer biology and neurobiology. This technical guide provides an in-depth exploration of the history and development of this compound, detailing its synthesis, photophysical properties, and the evolution of its use as a glucose analog. A significant focus is placed on the ongoing debate surrounding its cellular uptake mechanism, presenting evidence for both transporter-mediated and independent pathways. This guide also offers detailed experimental protocols for the application of this compound in cell culture and in vivo studies, alongside a comprehensive summary of its quantitative parameters. Furthermore, we present visualizations of key signaling pathways, such as the insulin and AMPK pathways, where this compound has been employed to dissect the intricate processes of glucose metabolism. This document aims to serve as a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding and more effective application of this important research tool.
Introduction: The Dawn of a Fluorescent Glucose Analog
The study of cellular glucose uptake is fundamental to understanding physiology and disease. For decades, researchers relied on radioisotope-labeled glucose analogs, such as [3H]-2-deoxyglucose, to quantify this process. While powerful, these methods are hampered by the need for specialized equipment, safety precautions associated with radioactivity, and their inability to provide real-time, single-cell resolution.
This landscape began to change with the development of fluorescently tagged molecules. In 1996, a team of Japanese scientists led by Yoshioka synthesized and characterized a novel fluorescent derivative of glucose: this compound. This molecule consists of a D-glucosamine core with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the 2-amino group. The initial characterization in Escherichia coli demonstrated that this compound was transported into the bacteria and that this uptake could be competitively inhibited by D-glucose, suggesting that it utilized the bacterial glucose/mannose transporter system. This pioneering work laid the foundation for this compound's widespread adoption as a tool to visualize glucose uptake in a variety of biological systems.
Physicochemical and Photophysical Properties
The utility of a fluorescent probe is intrinsically linked to its chemical and photophysical characteristics. This compound's properties have been a key factor in its broad application.
Chemical Structure and Synthesis
This compound is synthesized by the coupling of D-glucosamine with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F). The synthesis of its L-glucose enantiomer, 2-NBDLG, has also been reported, providing a valuable control for stereospecific uptake studies.
Photophysical Characteristics
The NBD fluorophore imparts this compound with its characteristic fluorescence. Its photophysical properties are summarized in the table below. The fluorescence lifetime of this compound has been noted to be sensitive to the viscosity of its environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~465 nm | [1] |
| Emission Maximum (λem) | ~540 nm | [1] |
| Quantum Yield (ΦF) | 0.55 | [2] |
| Molar Mass | 342.26 g/mol | [3] |
The Great Debate: Cellular Uptake Mechanisms of this compound
One of the most critical and debated aspects of this compound's biology is its precise mechanism of cellular entry in mammalian cells. While initially presumed to mimic glucose by utilizing glucose transporters (GLUTs), a growing body of evidence challenges this assumption.
The Glucose Transporter-Dependent Hypothesis
Early studies in various mammalian cell lines, including cancer cells, suggested that this compound uptake is mediated by GLUTs. This was supported by observations that its uptake could be inhibited by an excess of D-glucose and by pharmacological inhibitors of GLUTs like cytochalasin B and phloretin.[4] The uptake was also shown to be saturable, a characteristic of transporter-mediated processes. In some cell types, GLUT2 has been identified as a potential transporter for this compound.
The Rise of the Transporter-Independent View
More recent and rigorous investigations, employing genetic knockdown and knockout of specific GLUTs, have cast significant doubt on the universal dependence of this compound uptake on these transporters. Multiple studies have demonstrated that the ablation of GLUT1, the primary glucose transporter in many cell types, does not affect the uptake of this compound, while significantly reducing the uptake of radiolabeled 2-deoxyglucose. Furthermore, in some cell lines, a significant portion of this compound uptake is not inhibited by high concentrations of D-glucose or GLUT inhibitors. These findings suggest that this compound may enter cells through alternative, yet to be fully elucidated, transporter-independent mechanisms.
This controversy underscores the critical need for researchers to validate the uptake mechanism of this compound in their specific experimental system rather than assuming a direct correlation with glucose transport.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
In Vitro this compound Uptake Assay in Cultured Cells
This protocol is a general guideline for measuring this compound uptake in adherent cell cultures using fluorescence microscopy or a plate reader.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates (for plate reader) or appropriate imaging dishes/slides
-
Fluorescence microscope or microplate reader with appropriate filters (Excitation: ~465 nm, Emission: ~540 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or imaging dish at a density that allows for sub-confluency at the time of the assay. Allow cells to adhere and grow overnight.
-
Starvation: Gently aspirate the complete culture medium and wash the cells once with warm PBS. Add glucose-free culture medium to each well and incubate for 1-2 hours at 37°C and 5% CO2. This step depletes intracellular glucose and enhances the uptake of the tracer.
-
This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Remove the starvation medium and add the this compound working solution to the cells. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type.
-
Washing: Aspirate the this compound solution and wash the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence and stop further uptake.
-
Imaging/Quantification:
-
Fluorescence Microscopy: Add fresh PBS or an appropriate imaging buffer to the cells and immediately visualize them using a fluorescence microscope.
-
Microplate Reader: Add a suitable buffer to each well and measure the fluorescence intensity using a microplate reader.
-
Controls:
-
Unlabeled Control: Cells not incubated with this compound to measure background autofluorescence.
-
Inhibition Control: Co-incubate cells with this compound and a known GLUT inhibitor (e.g., cytochalasin B or phloretin) to assess transporter-dependent uptake.
-
Competition Control: Co-incubate cells with this compound and a high concentration of D-glucose (e.g., 10-20 mM) to assess competitive inhibition.
In Vivo this compound Administration and Tissue Analysis
This protocol outlines a general procedure for administering this compound to a mouse model and subsequently analyzing its uptake in tissues.
Materials:
-
This compound
-
Sterile PBS
-
Animal model (e.g., mouse)
-
Appropriate anesthesia and surgical tools
-
Tissue homogenization buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.
-
Administration: Administer the this compound solution to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The dosage and timing will depend on the specific research question and animal model.
-
Tissue Harvest: At a predetermined time point after administration, euthanize the animal and harvest the tissues of interest.
-
Tissue Processing:
-
For Homogenates: Homogenize the tissue in a suitable buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
For Imaging: Tissues can be fresh-frozen for cryosectioning or fixed for standard histology and fluorescence microscopy.
-
-
Fluorescence Measurement:
-
Homogenates: Measure the fluorescence of the supernatant using a fluorometer. Normalize the fluorescence to the total protein concentration of the homogenate.
-
Tissue Sections: Image the tissue sections using a fluorescence microscope to visualize the spatial distribution of this compound uptake.
-
Controls:
-
Vehicle Control: Administer sterile PBS without this compound to a control group of animals to assess background fluorescence in the tissues.
Signaling Pathways Investigated with this compound
This compound has been utilized as a tool to investigate the regulation of glucose uptake by various signaling pathways. Below are two key examples.
Insulin Signaling and GLUT4 Translocation
The insulin signaling pathway is a critical regulator of glucose homeostasis, primarily by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane in muscle and adipose tissue. This compound has been used to visualize and quantify the increase in glucose uptake in response to insulin stimulation.
Caption: Insulin signaling cascade leading to GLUT4 translocation and increased glucose uptake.
AMPK Signaling and Glucose Uptake
AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation, typically under conditions of low cellular energy (high AMP/ATP ratio), stimulates glucose uptake to restore energy balance. This compound can be used to measure the increase in glucose uptake following the activation of AMPK by pharmacological agents or cellular stress.
Caption: AMPK signaling pathway promoting glucose transporter translocation and uptake.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound. It is important to note that kinetic parameters can vary significantly between cell types and experimental conditions.
Table 1: Michaelis-Menten Kinetics of this compound Uptake
| Cell Type/Organism | Km (µM) | Vmax | Reference |
| Escherichia coli | 1.75 | 197 molecules/cell-second |
Data on Km and Vmax in various mammalian cell lines are limited and often conflicting, reflecting the ongoing debate about the uptake mechanism.
Table 2: Comparative Uptake of this compound and Radiolabeled Glucose Analogs
| Cell Line | Condition | This compound Uptake | [3H]-2-deoxyglucose Uptake | Reference |
| L929 Fibroblasts | GLUT1 Inhibition | No significant change | Significantly inhibited | |
| 5TGM1 Myeloma Cells | GLUT1 Knockout | No effect | Abrogated | |
| T-lymphocytes | - | Poor correlation | - |
Conclusion and Future Perspectives
This compound has undeniably been a valuable tool in cell biology, offering a window into the dynamic process of glucose uptake at the single-cell level. Its ease of use and compatibility with standard fluorescence microscopy have made it an attractive alternative to radiolabeled tracers. However, the accumulating evidence questioning its reliance on known glucose transporters in mammalian cells necessitates a paradigm shift in its application and data interpretation.
Future research should focus on definitively identifying the alternative uptake pathways for this compound in mammalian cells. A deeper understanding of these mechanisms will not only clarify the existing body of literature but also refine the application of this fluorescent probe. Furthermore, the development of new fluorescent glucose analogs with validated and specific transporter-dependent uptake mechanisms remains a key goal for the field. Ultimately, a comprehensive understanding of the tools we use is paramount to advancing our knowledge of cellular metabolism in health and disease.
References
Methodological & Application
Application Notes and Protocols for 2-NBDG Glucose Uptake Assay in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose is a fundamental source of energy for most living organisms, and its uptake and metabolism are critical for cellular function. The study of cellular glucose uptake is paramount in various research fields, including cancer biology, diabetes, and immunology. Cancer cells, for instance, often exhibit increased glucose uptake to fuel their rapid proliferation. The 2-NBDG glucose uptake assay provides a sensitive and non-radioactive method for measuring glucose transport into cultured cells.
This compound (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) is a fluorescently labeled deoxyglucose analog. It is transported into cells by glucose transporters (GLUTs) in a manner similar to glucose.[1][2] Once inside the cell, this compound is phosphorylated by hexokinase, which traps it within the cell.[1][3] Since this compound cannot be further metabolized in glycolysis, it accumulates intracellularly.[4] The resulting fluorescence is directly proportional to the amount of glucose uptake and can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader. This application note provides a detailed protocol for using this compound to measure glucose uptake in cultured cells, along with data presentation guidelines and diagrams of the experimental workflow and a relevant signaling pathway.
Materials and Reagents
-
This compound (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer or PBS
-
Test compounds (e.g., insulin, growth factors, inhibitors)
-
Glucose transporter inhibitor (e.g., Phloretin, Cytochalasin B) as a negative control
-
Propidium Iodide (PI) or other viability dye for flow cytometry
-
Adherent or suspension cells
-
Multi-well tissue culture plates (e.g., 24-well or 96-well, black-walled for fluorescence)
-
Fluorescence microscope
-
Flow cytometer
-
Fluorescence microplate reader
Experimental Protocols
This protocol provides a general workflow for measuring glucose uptake in adherent cells. Adjustments may be necessary for suspension cells or specific experimental designs.
I. Cell Preparation
-
Seed Cells: For adherent cells, seed 2-5 x 10^4 cells per well in a 24-well plate or 1-5 x 10^4 cells per well in a 96-well plate. Culture overnight to allow for attachment and recovery. The optimal cell density should be determined for each cell line to avoid confluence, which can inhibit this compound uptake.
-
Cell Starvation (Optional but Recommended): To deplete intracellular glucose stores and enhance the signal, gently wash the cells twice with warm, glucose-free medium (e.g., KRH buffer or glucose-free DMEM). Incubate the cells in this medium for 1-2 hours at 37°C. Note that prolonged starvation can induce stress and alter cell metabolism.
II. Treatment with Experimental Compounds
-
Compound Incubation: After the starvation period, replace the medium with fresh glucose-free medium containing your test compounds (e.g., insulin at 100 nM) or vehicle control.
-
Incubation Time: Incubate the cells for the desired period to elicit a response. For insulin stimulation, a 30-minute incubation is often sufficient. For inhibitor controls, pre-incubate with the inhibitor for 30-60 minutes before adding this compound.
III. This compound Incubation
-
Prepare this compound Solution: Prepare a working solution of this compound in glucose-free medium. The final concentration of this compound typically ranges from 10 µM to 200 µM. It is crucial to empirically determine the optimal concentration for each cell type to achieve a robust signal without causing cytotoxicity or fluorescence quenching.
-
Incubate with this compound: Add the this compound working solution to each well and incubate for 10-60 minutes at 37°C. The optimal incubation time will vary depending on the cell line and experimental conditions.
IV. Termination of Uptake and Washing
-
Stop Uptake: To stop the this compound uptake, remove the incubation medium.
-
Wash Cells: Wash the cells three times with ice-cold PBS to remove extracellular this compound. This step is critical to reduce background fluorescence.
V. Signal Detection and Data Analysis
The intracellular fluorescence of this compound can be measured using a fluorescence microscope, flow cytometer, or microplate reader.
A. Fluorescence Microscopy:
-
Add fresh PBS or KRH buffer to each well.
-
Observe the cells using a fluorescence microscope equipped with a filter set for fluorescein (excitation/emission ≈ 465/540 nm).
-
Capture images and quantify the fluorescence intensity per cell using image analysis software.
B. Flow Cytometry:
-
Harvest Cells: For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution. Resuspend the cells in ice-cold PBS. Suspension cells can be collected directly.
-
Stain with Viability Dye (Optional): To exclude dead cells, which can non-specifically take up fluorescent dyes, stain the cells with a viability dye like Propidium Iodide (PI).
-
Analyze by Flow Cytometry: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter (FITC channel).
-
Data Analysis: Gate on the viable cell population and quantify the mean fluorescence intensity (MFI) of the this compound signal. Compare the MFI of treated cells to control cells.
C. Microplate Reader:
-
Add fresh PBS or KRH buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 465 nm and 540 nm, respectively.
-
Subtract the background fluorescence from wells containing no cells.
Data Presentation
Summarize quantitative data in a structured table for easy comparison of experimental parameters across different cell lines.
| Cell Line | This compound Concentration | Incubation Time | Stimulation/Inhibition | Detection Method | Reference |
| MCF7 | 10 µM | 1 hour | SMAR1 siRNA knockdown | Flow Cytometry | |
| Jurkat | Not specified | 30 minutes | Phloretin (inhibitor) | Flow Cytometry | |
| HeLa | Not specified | 30 minutes | Phloretin (inhibitor) | Fluorescence Microscopy | |
| C2C12 Myotubes | Not specified | 2 hours | Insulin (200 nM) | Not specified | |
| CHO-K1 | ~34 µg/mL (~100 µM) | 20 minutes | Glucose (20 mM), Phloretin (100 µM) | Fluorescence Microscopy | |
| L929 | 50 µM | 30 minutes | GLUT1 inhibitors | Flow Cytometry | |
| H9c2 | 50 µM | 30 minutes | High Glucose | Flow Cytometry | |
| HepG2 | 100 µM | 30 minutes | Not specified | Fluorescence Microscopy |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound glucose uptake assay in cultured cells.
Insulin Signaling Pathway for Glucose Uptake
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by excessive this compound concentration, insufficient washing, or cellular autofluorescence. To mitigate this, titrate the this compound concentration, increase the number and duration of wash steps, and use phenol red-free medium.
-
Low Signal: This may result from low glucose transporter expression, short incubation times, or cell confluence. Ensure cells are healthy and not overly confluent. Optimize the this compound concentration and incubation time for your specific cell type.
-
Cell Type Variability: Different cell lines exhibit varying rates of glucose uptake. It is essential to optimize the protocol for each cell type used.
-
Specificity of Uptake: While this compound is a valuable tool, some studies suggest that its uptake may not always be solely dependent on GLUTs in certain cell types. Therefore, including controls with known GLUT inhibitors is crucial for validating the specificity of the assay.
-
Fluorescence Quenching: High concentrations of this compound can lead to self-quenching effects, so it is important to determine a concentration within the linear range of detection.
References
Measuring Cellular Glucose Uptake Using 2-NBDG and Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for most living cells, and the rate of glucose uptake is a key indicator of cellular metabolic activity. Alterations in glucose metabolism are associated with various physiological and pathological states, including cancer, diabetes, and immune cell activation. 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescently labeled glucose analog that serves as a powerful tool for studying glucose transport in living cells.[1] This molecule is taken up by cells through glucose transporters (GLUTs) in a manner analogous to glucose.[1] Once inside the cell, this compound is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake.[2] This fluorescence can be readily quantified on a single-cell basis using flow cytometry, providing a sensitive and non-radioactive method to assess cellular glucose metabolism.[3]
This document provides detailed application notes and protocols for the use of this compound in flow cytometry to measure glucose uptake in various cell types.
Principle of the Assay
The this compound glucose uptake assay is based on the following principles:
-
Uptake: this compound, a fluorescent glucose analog, is transported into cells via glucose transporters (GLUTs).[1]
-
Intracellular Trapping: Upon entering the cell, this compound is phosphorylated by hexokinase, which prevents it from exiting the cell.
-
Fluorescence Detection: The accumulated intracellular this compound emits a fluorescent signal that can be detected and quantified by flow cytometry, typically in the FITC (fluorescein isothiocyanate) channel (excitation/emission maxima ~465/540 nm).
-
Correlation with Glucose Uptake: The intensity of the fluorescent signal, often measured as the Mean Fluorescence Intensity (MFI), is directly proportional to the amount of this compound taken up by the cell, thus reflecting the cellular glucose uptake capacity.
Signaling Pathway for Glucose Uptake
Glucose uptake is a tightly regulated process, primarily controlled by the insulin signaling pathway in insulin-responsive tissues like muscle and adipose cells. The binding of insulin to its receptor triggers a cascade of intracellular events, leading to the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose import.
Caption: Insulin signaling pathway leading to increased glucose uptake.
Experimental Workflow
The general workflow for a this compound flow cytometry experiment is outlined below. This workflow can be adapted for different cell types and experimental questions.
Caption: General experimental workflow for this compound glucose uptake assay.
Data Presentation
The primary output of a this compound flow cytometry experiment is the Mean Fluorescence Intensity (MFI), which is a quantitative measure of the average fluorescence per cell. The following tables provide examples of how to structure quantitative data for clear comparison.
Table 1: Optimization of this compound Incubation Time in Jurkat Cells
| Incubation Time (minutes) | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) |
| 10 | 100 | 15,000 |
| 20 | 100 | 28,000 |
| 30 | 100 | 45,000 |
| 60 | 100 | 55,000 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Insulin and a GLUT Inhibitor on this compound Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Control (Untreated) | - | 12,000 | 1.0 |
| Insulin | 100 nM | 36,000 | 3.0 |
| Phloretin (GLUT Inhibitor) | 100 µM | 8,000 | 0.67 |
| Insulin + Phloretin | 100 nM + 100 µM | 15,000 | 1.25 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: this compound Uptake in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) |
| Jurkat (Leukemia) | 100 | 30 | 42,000 |
| MCF-7 (Breast Cancer) | 100 | 30 | 35,000 |
| A549 (Lung Cancer) | 100 | 30 | 28,000 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: this compound Glucose Uptake Assay for Suspension Cells (e.g., Jurkat)
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glucose-free RPMI 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye (optional)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.
-
Glucose Starvation (Optional but Recommended): Centrifuge the cells at 300 x g for 5 minutes and resuspend the cell pellet in pre-warmed glucose-free RPMI 1640 medium. Incubate for 30-60 minutes at 37°C to deplete intracellular glucose stores.
-
Cell Treatment: If applicable, treat the cells with your compounds of interest (e.g., inhibitors or stimulators) for the desired duration.
-
This compound Incubation: Add this compound to the cell suspension to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C. The optimal concentration and time should be determined empirically for your specific cell type and experimental conditions.
-
Washing: Stop the uptake by adding 2 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant and repeat the wash step once more with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. If desired, add a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, detecting the this compound signal in the FITC or equivalent channel (e.g., 488 nm excitation, 530/30 nm emission).
-
Data Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) of the cell population.
Protocol 2: this compound Glucose Uptake Assay for Adherent Cells (e.g., 3T3-L1 Adipocytes)
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glucose-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer tubes
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes in a 6-well plate and differentiate them into mature adipocytes according to your standard protocol.
-
Glucose Starvation: Aspirate the culture medium and wash the cells once with PBS. Add pre-warmed glucose-free DMEM and incubate for 30-60 minutes at 37°C.
-
Cell Treatment: Treat the cells with your compounds of interest (e.g., insulin) for the desired duration.
-
This compound Incubation: Add this compound to the medium to a final concentration of 50-200 µM and incubate for 15-60 minutes at 37°C.
-
Washing: Aspirate the this compound containing medium and wash the cells twice with ice-cold PBS.
-
Cell Detachment: Add Trypsin-EDTA to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.
-
Sample Preparation: Transfer the cell suspension to a flow cytometer tube and centrifuge at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.
-
Flow Cytometry Analysis: Acquire and analyze the data as described in Protocol 1.
Troubleshooting and Considerations
-
High Background: Ensure thorough washing to remove extracellular this compound. Consider using a glucose transporter inhibitor (e.g., phloretin, cytochalasin B) as a negative control to determine the level of non-specific uptake or binding.
-
Low Signal: Optimize the this compound concentration and incubation time. Longer incubation times or higher concentrations may be necessary for cells with low glucose uptake rates. Ensure cells are healthy and metabolically active.
-
Cell Viability: High concentrations of this compound can be toxic to some cells. It is advisable to perform a viability assay in parallel, especially during optimization.
-
Data Interpretation: The MFI is the most common metric for quantifying this compound uptake. It is important to include appropriate controls (e.g., untreated, vehicle control, positive control with a known stimulator like insulin) for accurate data interpretation.
-
Photostability: this compound is light-sensitive, so samples should be protected from light as much as possible during incubation and before analysis.
Conclusion
The this compound flow cytometry assay is a robust and versatile method for quantifying glucose uptake at the single-cell level. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can obtain reliable and reproducible data to investigate cellular metabolism in a wide range of biological contexts. This technique is invaluable for basic research, drug discovery, and the development of novel therapeutic strategies targeting metabolic pathways.
References
Application Notes and Protocols for 2-NBDG Glucose Uptake Assay
Topic: 2-NBDG Staining Protocol for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (this compound) is a fluorescently labeled glucose analog that serves as a powerful tool for monitoring glucose uptake into living cells and tissues.[1][2] Comprising a glucosamine molecule substituted with a 7-nitrobenzofurazan fluorophore, this compound is taken up by cells where it fluoresces green, allowing for the visualization and quantification of glucose transport.[1] The probe can be excited by a 488 nm argon laser, with an emission maximum around 540 nm, making it compatible with standard fluorescence microscopy (FITC filter sets), flow cytometry, and fluorimetry.[3][4]
The conventional mechanism of action involves uptake via glucose transporters (GLUTs), followed by intracellular phosphorylation by hexokinase to form this compound-6-phosphate. This phosphorylation step traps the molecule within the cell, allowing its fluorescence to be measured as an indicator of glucose uptake.
However, it is critical to note that several studies have demonstrated that this compound uptake can occur through mechanisms independent of known membrane glucose transporters in some mammalian cell lines. Pharmacological inhibition or genetic manipulation of GLUT1, for instance, did not significantly impact this compound uptake in certain cells, questioning its universal utility as a direct proxy for glucose transport. Therefore, it is imperative to perform rigorous validation and include appropriate controls when using this compound to ensure that its uptake accurately reflects glucose transporter activity in the specific experimental system.
Data Presentation
Table 1: Recommended this compound Staining Conditions for Various Applications
| Cell/Tissue Type | This compound Concentration | Incubation Time | Temperature | Application | Reference |
| Murine Fibroblasts (L929) | 50 µM | 5 - 30 min | 37°C | Flow Cytometry | |
| Human Colon Cancer (HT-29) | 1.0 mM | 30 min | Not Specified | Fluorescence Microscopy | |
| Murine Breast Cancer (4T07) | 400 µM | 20 min | Not Specified | Fluorescence Microscopy | |
| T-cells | 100 µM | 30 min | 37°C | Flow Cytometry | |
| Kidney Cells (LLC-PK1) | 50 - 200 µM | up to 75 min | 37°C | Fluorescence Microplate Assay | |
| Human Glioblastoma | 50 µM | 30 min | Not Specified | Immunofluorescence | |
| Human Hepatoma (HepG2) | 5 - 100 µM | 20 - 30 min | Not Specified | Flow Cytometry | |
| In vivo (Mouse) | 500 nmol (100 µL of 5 mM) | 30 min | In vivo | Flow Cytometry/Microscopy | |
| Human Osteosarcoma (U2OS) | 200 µM | 5 min | 37°C | Confocal Microscopy |
Table 2: Instrumentation and Settings for this compound Detection
| Parameter | Specification | Notes | Reference |
| Excitation Wavelength | ~465 - 488 nm | Compatible with Argon laser. | |
| Emission Wavelength | ~535 - 540 nm | Detected in the green channel. | |
| Microscope Filter Set | FITC | Standard filter set for green fluorescence. | |
| Detection Methods | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry, Fluorescence Plate Reader | Versatile probe for multiple platforms. | |
| Incompatible Dyes | GFP, YFP, CFSE | Spectral overlap. | |
| Signal Loss | Permeabilization | Fixation is generally acceptable but may cause some signal loss. |
Signaling Pathway and Experimental Workflow
Caption: Simplified pathway of this compound uptake and intracellular trapping.
Caption: General experimental workflow for this compound glucose uptake assay.
Experimental Protocols
Protocol 1: this compound Staining of Adherent Cells for Fluorescence Microscopy
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Adherent cells of interest
-
24- or 96-well black, clear-bottom tissue culture plates
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
This compound powder
-
DMSO or PBS for stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with FITC filter set
Procedure:
-
Cell Seeding: Seed adherent cells (2-5 x 10⁴ cells/well) in a black, clear-bottom 24- or 96-well plate and culture overnight at 37°C with 5% CO₂.
-
Glucose Starvation (Optional but Recommended): To enhance uptake, gently aspirate the culture medium and wash the cells once with warm PBS. Add glucose-free medium and incubate for 1-2 hours at 37°C.
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL or ~30 mM) in DMSO or PBS. Immediately before use, dilute the stock solution in glucose-free medium to the desired final concentration (e.g., 50-200 µM). Protect the solution from light.
-
Treatment (Optional): If testing inhibitors or stimulators, add the compounds to the cells before or during the this compound incubation step, according to the experimental design.
-
This compound Incubation: Remove the starvation medium and add the this compound working solution to each well. Incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time can vary significantly between cell lines and may require optimization.
-
Washing: Stop the uptake reaction by aspirating the this compound solution. Wash the cells 2-3 times with ice-cold PBS to remove unincorporated probe and reduce background fluorescence.
-
Imaging: Add fresh PBS or an appropriate imaging buffer to the wells. Immediately visualize the cells using a fluorescence microscope equipped with a FITC filter (Ex/Em: ~485/535 nm).
-
Data Analysis: Capture images and quantify the mean fluorescence intensity (MFI) per cell or per field of view using image analysis software. Subtract the background fluorescence from an unstained control well.
Protocol 2: this compound Staining of Suspension Cells for Flow Cytometry
Materials:
-
Suspension cells of interest
-
FACS tubes or 96-well V-bottom plates
-
Complete culture medium
-
Glucose-free culture medium
-
This compound powder
-
PBS and FACS Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation: Culture suspension cells to the desired density. Aliquot approximately 5 x 10⁵ cells per FACS tube or well.
-
Glucose Starvation: Centrifuge the cells (e.g., 400 x g for 5 minutes), discard the supernatant, and resuspend in warm, glucose-free medium. Incubate for 60 minutes at 37°C.
-
This compound Incubation: Prepare the this compound working solution in glucose-free medium as described in Protocol 1. Add the solution to the cells to achieve the final desired concentration (e.g., 100-200 µM). Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Stop the reaction by adding an excess of ice-cold PBS. Centrifuge the cells, discard the supernatant, and wash twice with cold PBS or FACS buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis. If desired, a viability dye like Propidium Iodide (PI) can be added to exclude dead cells.
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the FITC or green channel (~530 nm). Collect data for at least 10,000 single-cell events.
-
Data Analysis: Gate on the live, single-cell population. The glucose uptake is proportional to the Mean Fluorescence Intensity (MFI) of the this compound signal. Compare the MFI of treated samples to controls.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low/No Fluorescence Signal | Cells are unhealthy or dead. | Use only healthy, viable cells. A viability dye can help exclude dead cells. | |
| Insufficient incubation time or this compound concentration. | Optimize incubation time (can be up to 16 hours for some cells) and this compound concentration (try a range from 5-200 µM). | ||
| High glucose in culture medium is competing with this compound. | Perform a glucose starvation step prior to adding this compound. Ensure all solutions are glucose-free. | ||
| High Background Signal | Inefficient washing. | Increase the number and volume of washes with ice-cold PBS after incubation. | |
| Non-specific binding of this compound to cell membranes or plate. | The NBD group is hydrophobic and can stick to membranes. Ensure thorough washing. Consider using protein-coated plates if necessary. | ||
| Autofluorescence. | Image an unstained control sample to determine the level of cellular autofluorescence and subtract it from the this compound signal. | ||
| No Difference Between Control & Treated Groups | This compound uptake in the specific cell line is not mediated by the targeted glucose transporters. | Validate the assay by using known GLUT inhibitors (e.g., cytochalasin B, phloretin). If inhibitors have no effect, this compound may not be a suitable probe for your system. | |
| Cells are too confluent. | Ensure cells are not overly confluent, as this can sometimes inhibit uptake. |
References
Application Notes and Protocols: Preparation and Use of 2-NBDG for Glucose Uptake Assays
Introduction
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog widely utilized to monitor glucose uptake in living cells and tissues.[1][2] By mimicking glucose, this compound is taken up by cells through glucose transporters.[3] Once inside the cell, it is phosphorylated and trapped, allowing for the quantification of glucose uptake via its fluorescent signal.[3][4] This property makes this compound a valuable tool for real-time imaging in various research fields, including metabolism, oncology, and diabetes research, using techniques like fluorescence microscopy and flow cytometry. However, it is important to note that some studies suggest its uptake may occur through mechanisms independent of known glucose transporters, warranting careful interpretation of results.
These application notes provide detailed protocols for the preparation of this compound stock and working solutions, as well as a general procedure for its use in cellular glucose uptake assays.
Physicochemical and Spectroscopic Properties of this compound
This compound is a crystalline solid with distinct spectroscopic properties that are crucial for experimental setup and data acquisition.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₄N₄O₈ | |
| Molecular Weight | 342.26 g/mol | |
| Appearance | Crystalline solid | |
| Excitation Maximum | ~465 - 488 nm | |
| Emission Maximum | ~540 - 550 nm | |
| Purity | ≥98% |
Preparation of this compound Stock Solutions
Proper preparation and storage of the stock solution are critical for maintaining the stability and efficacy of this compound.
Protocol:
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of a suitable solvent (see Table 2) to the vial to achieve the desired concentration (see Table 3).
-
Vortex or sonicate the solution to ensure the this compound is completely dissolved. Gentle warming up to 60°C can aid dissolution in aqueous buffers.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots protected from light.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | References |
| Water / PBS (pH 7.2) | ~5 - 10 mg/mL | |
| DMSO | ~10 - 68 mg/mL | |
| Ethanol | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL |
Table 3: Preparation of Common Stock Solutions
| Desired Concentration | Mass of this compound | Volume of Solvent (e.g., ddH₂O) |
| 1 mM | 1 mg | 2.92 mL |
| 5 mM | 1 mg | 0.58 mL |
| 10 mM | 1 mg | 0.29 mL |
Storage and Stability:
-
Solid Form: Store at -20°C for up to 4 years.
-
Stock Solutions in Organic Solvents: Store at -20°C for 1 month or at -80°C for 6-12 months.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.
Preparation of this compound Working Solutions
The working solution is prepared by diluting the stock solution into an appropriate buffer or cell culture medium immediately before use.
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final desired concentration using a serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
The optimal working concentration is cell-type dependent and should be determined empirically.
Table 4: Recommended Working Concentrations for In Vitro Assays
| Application | Typical Concentration Range | Notes | References |
| Cell Culture (General) | 10 - 200 µM | The final concentration should be optimized based on the specific cell line and experimental design. | |
| Fluorescence Microscopy | 50 - 400 µM | Higher concentrations may be needed to achieve a sufficient signal-to-noise ratio. | |
| Flow Cytometry | 5 - 100 µM | Lower concentrations are often sufficient for analysis by flow cytometry. |
Experimental Protocols
General Protocol for Cellular Glucose Uptake Assay
This protocol provides a general workflow for measuring this compound uptake in either adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free, glucose-free culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
96-well plate (black, clear-bottom for microscopy) or FACS tubes
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.
-
Suspension Cells: Culture cells to the desired density. On the day of the experiment, centrifuge the cells at 1000 x g for 3-5 minutes, discard the supernatant, and wash twice with PBS.
-
-
Glucose Starvation (Optional but Recommended): To enhance this compound uptake, cells can be starved of glucose. Discard the culture medium and wash the cells once with glucose-free medium. Add fresh glucose-free medium (with or without serum, depending on the experimental design) and incubate for a period ranging from 20 minutes to 2 hours.
-
Incubation with this compound:
-
Prepare the this compound working solution in serum-free, glucose-free medium at the desired final concentration (e.g., 100 µM).
-
Remove the medium from the cells and add the this compound working solution.
-
Incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
-
Stopping the Reaction and Washing:
-
To stop the uptake, remove the this compound solution.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Add fresh PBS or culture medium to the wells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation/Emission: ~485/535 nm).
-
Flow Cytometry: For adherent cells, detach them using trypsin or a cell scraper. Resuspend all cells in cold PBS or FACS buffer. Analyze the fluorescence intensity on a flow cytometer using the FITC channel.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.
-
Signaling Pathway
This compound Cellular Uptake and Metabolism
The generally accepted mechanism for this compound uptake involves its transport across the plasma membrane by glucose transporters (GLUTs). Once inside the cytoplasm, it is a substrate for the enzyme hexokinase, which phosphorylates it to form this compound-6-phosphate. This phosphorylated form is not a substrate for downstream glycolytic enzymes and is polar, effectively trapping it within the cell. The accumulation of intracellular this compound-6-phosphate results in a fluorescent signal that is proportional to the rate of glucose uptake.
References
Application Notes: Optimizing 2-NBDG for Cellular Glucose Uptake Assays
Introduction
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog widely used to monitor glucose uptake in living cells and tissues.[1][2] Its utility stems from its ability to be transported into cells by glucose transporters (GLUTs).[3] Once inside the cell, this compound is phosphorylated to this compound-6-phosphate, which traps the molecule intracellularly, as it cannot be further metabolized in the glycolytic pathway.[3] The resulting fluorescence is proportional to the rate of glucose uptake and can be quantified using fluorescence microscopy, flow cytometry, or microplate readers.[1]
Optimizing the concentration of this compound is critical for obtaining accurate and reproducible results. The ideal concentration provides a robust signal-to-noise ratio without inducing cytotoxicity or artifacts like self-quenching, which can occur at high concentrations. The optimal concentration is highly dependent on the cell type, the expression levels of glucose transporters, and the specific experimental conditions. Therefore, it is essential to empirically determine the best concentration and incubation time for each cell line and experimental design.
Recent studies have indicated that in some cell lines, this compound uptake may occur independently of known glucose transporters such as GLUT1. This highlights the importance of using appropriate controls, such as known GLUT inhibitors, to validate the specific transport mechanism in the system under investigation.
These application notes provide a comprehensive guide, including summarized data and detailed protocols, to assist researchers in optimizing this compound concentration for glucose uptake assays.
Data Presentation
Table 1: Recommended this compound Concentrations and Incubation Times for Various Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (min) | Key Observations/Notes | Citation(s) |
| 4T07 (Murine Breast Cancer) | 400 | 20 | Determined to be ideal for optimizing cell viability, cost, and uptake. | |
| Primary Astrocytes | 25 - 200 | Not specified | Uptake was shown to be concentration-dependent. | |
| HepG2 (Human Hepatoma) | 10 | 60 | Chosen after testing 5-40 µM. Longer incubation (60 min) was optimal. | |
| L6 (Rat Skeletal Muscle) | 10 | 60 | A low concentration was found to be effective. | |
| CHO-K1 (Ovarian) | 100 | 20 | Provided sufficient glucose uptake signal. | |
| T-Cells (Jurkat) | 100 - 200 (µg/mL) | 10 - 30 | A short incubation time is sufficient for these suspension cells. | |
| L929 (Fibrosarcoma) | 50 - 100 | 30 - 60 | Used for kinetic and inhibition studies. | |
| H9c2 (Rat Cardiomyoblast) | 50 | 30 | Used for flow cytometry analysis of glucose uptake. | |
| 3T3-L1 (Adipocytes) | ~438 (150 µg/mL) | 60 | Used to measure insulin-stimulated glucose uptake. | |
| General Starting Range | 50 - 200 | 30 - 60 | This range is a common starting point for optimization in new cell lines. |
Note: Concentrations over 250 µM may lead to self-quenching effects in some assays.
Table 2: Troubleshooting Guide for this compound Assays
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High Background Fluorescence | 1. Excessive this compound concentration.2. Non-specific binding of the probe.3. Cellular autofluorescence. | 1. Titrate this compound to find the lowest effective concentration.2. Increase the number and duration of wash steps with ice-cold buffer. Use a blocking buffer (e.g., 1% BSA in PBS).3. Use phenol red-free medium. Include an unstained control to measure baseline autofluorescence. | |
| Low or No Signal | 1. Insufficient incubation time or concentration.2. Low expression of glucose transporters.3. Cells are not properly starved of glucose. | 1. Increase incubation time or this compound concentration systematically.2. Use a positive control cell line known to have high glucose uptake.3. Ensure cells are incubated in glucose-free medium for an adequate time (e.g., 1-2 hours) to deplete intracellular glucose. | |
| Poor Reproducibility | 1. Inconsistent cell number or confluence.2. Variation in incubation times or temperatures.3. Incomplete washing. | 1. Ensure consistent cell seeding density. Avoid using overly confluent wells.2. Strictly control all incubation steps.3. Aspirate wash buffer completely and carefully between steps. | |
| High Cell Death | 1. Prolonged incubation in serum-free/glucose-free media.2. Cytotoxicity from treatment compounds. | 1. Minimize starvation time. The addition of 10% serum to glucose-free media can improve viability during fasting.2. Perform a viability assay (e.g., Propidium Iodide co-staining) to distinguish uptake in live vs. dead cells. |
Visualizations
Caption: General experimental workflow for a this compound glucose uptake assay.
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
Caption: Logic diagram for optimizing this compound concentration and time.
Experimental Protocols
Protocol 1: General Glucose Uptake Assay in Adherent Cells (96-Well Plate Format)
This protocol is designed for analysis using a fluorescence microplate reader or microscope.
A. Materials and Reagents
-
Adherent cells of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Treatment compounds (e.g., insulin, inhibitors)
-
Black, clear-bottom 96-well microplates
-
Ice-cold PBS for washing
B. Procedure
-
Cell Seeding: Seed 1 x 10⁴ – 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate in 100 µL of complete culture medium. Culture overnight at 37°C and 5% CO₂ to allow for cell adherence and recovery.
-
Glucose Starvation: Carefully aspirate the culture medium. Wash the cells once with 100 µL of glucose-free medium. Add 100 µL of fresh glucose-free medium to each well and incubate for 1-2 hours at 37°C.
-
Compound Treatment: Prepare your test compounds (e.g., insulin for stimulation, or a GLUT inhibitor like Phloretin as a control) in glucose-free medium. Remove the starvation medium and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for the desired treatment time (e.g., 30 minutes for insulin stimulation).
-
This compound Incubation: Prepare the this compound working solution by diluting the stock into glucose-free medium to achieve the desired final concentration (e.g., 100 µM). Add the this compound working solution to each well. Note: For inhibitor controls, the inhibitor should remain present during this compound incubation. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: To terminate the uptake, aspirate the this compound medium. Immediately wash the cells 2-3 times with 150 µL of ice-cold PBS per well. This step is critical for removing extracellular fluorescence and reducing background.
-
Data Acquisition: Add 100 µL of PBS or a suitable assay buffer to each well.
-
Microplate Reader: Measure fluorescence using filters appropriate for this compound (Excitation ≈ 465-485 nm / Emission ≈ 530-540 nm).
-
Fluorescence Microscope: Capture images using a FITC/GFP filter set.
-
Protocol 2: Glucose Uptake Assay using Flow Cytometry
This protocol is suitable for both suspension cells and adherent cells that have been detached.
A. Materials and Reagents
-
Suspension or adherent cells
-
Glucose-free RPMI or other appropriate medium
-
This compound stock solution
-
FACS buffer (e.g., PBS with 1% BSA)
-
Ice-cold PBS
-
FACS tubes or 96-well V-bottom plates
B. Procedure
-
Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE) and neutralize. Count and aliquot approximately 2-5 x 10⁵ cells per tube/well.
-
Glucose Starvation: Centrifuge the cells (400 x g for 5 minutes) and resuspend the pellet in 500 µL of warm, glucose-free medium. Incubate for 60 minutes at 37°C.
-
Compound Treatment (Optional): If testing modulators, add them directly to the cell suspension and incubate for the desired period.
-
This compound Incubation: Add this compound to a final concentration of 100-200 µM. Incubate for 20-30 minutes at 37°C, protected from light.
-
Termination and Washing: Stop the reaction by adding 1 mL of ice-cold PBS and immediately centrifuging at 400 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice with ice-cold FACS buffer to ensure the removal of all extracellular this compound.
-
Data Acquisition: Resuspend the final cell pellet in 400 µL of FACS buffer. Analyze the samples on a flow cytometer, detecting the this compound signal in the FITC or equivalent green channel (e.g., 488 nm excitation laser). Gate on the live cell population to exclude dead cells and debris from the analysis.
References
Application Notes and Protocols for 2-NBDG Glucose Uptake Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) uptake experiments. This compound is a fluorescently-labeled deoxyglucose analog commonly used to monitor glucose uptake in living cells. These guidelines are intended to assist researchers in designing and executing robust and reproducible glucose uptake assays.
Introduction
This compound serves as a valuable tool for studying glucose metabolism in various cell types. It is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, which traps the fluorescent molecule intracellularly. The accumulated fluorescence is proportional to the glucose uptake capacity of the cells and can be quantified using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][2] However, it is important to note that some studies suggest that this compound uptake may occur independently of known glucose transporters in certain cell lines, a factor that should be considered in the experimental design and data interpretation.[3][4][5]
Optimizing the incubation time with this compound is a critical step that can vary significantly depending on the cell type, experimental conditions, and the specific research question.
Data Presentation: Incubation Times for this compound Uptake
The optimal incubation time for this compound is a balance between achieving a sufficient fluorescent signal for detection and avoiding potential saturation of the uptake mechanism or cellular toxicity. The following table summarizes typical incubation times reported in the literature for various cell types. It is strongly recommended to empirically determine the optimal incubation time for your specific cell line and experimental setup.
| Cell Type | This compound Concentration | Incubation Time | Key Considerations | Reference(s) |
| Murine Breast Cancer (4T07) | 400 µM | 20 minutes | Fasting time can significantly impact uptake. The presence of serum during fasting can prolong cell viability. | |
| Human Breast Cancer (MCF7) | 10 µM | 1 hour | Preceded by a 1-hour incubation in glucose-free medium. | |
| Murine Fibroblasts (L929) | 50 µM | 5, 15, or 30 minutes | Uptake kinetics can be biphasic. | |
| T cells | 100 µM | 20-30 minutes | Time may vary for other cell types. | |
| Jurkat (Human T cell leukemia) | 100-200 µg/mL | 10 minutes to 16 hours | Optimal time needs to be determined for each experiment. | |
| Chinese Hamster Ovary (CHO-K1) | 100 µM (~34 µg/mL) | 20 minutes | Sufficient for glucose uptake detection. | |
| Adherent Cells (General) | 50-200 µM | 30-60 minutes | Optimal concentration and time should be determined empirically. | |
| Human Colon Carcinoma (HT-29) | 1.0 mM | 30 minutes | Uptake is concentration-dependent. |
Experimental Protocols
This section provides a generalized, step-by-step protocol for a this compound uptake assay. This protocol can be adapted for different cell types and experimental designs (e.g., plate reader, flow cytometry, or microscopy).
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Optional: Insulin or other stimulating agents
-
Optional: Glucose transporter inhibitors (e.g., Phloretin) for control experiments
-
Black, clear-bottom 96-well plates (for fluorescence microscopy or plate reader) or appropriate culture vessels for flow cytometry
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate or other appropriate culture vessel at a density that ensures they are 70-90% confluent on the day of the experiment.
-
Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Starvation (Glucose Deprivation):
-
Carefully aspirate the complete culture medium.
-
Wash the cells once with sterile PBS.
-
Add glucose-free medium to each well. The duration of this starvation period is critical and may need optimization (typically ranging from 1 to 2 hours).
-
-
Stimulation/Inhibition (Optional):
-
To investigate the effects of specific treatments, replace the glucose-free medium with fresh glucose-free medium containing your compound of interest (e.g., insulin for stimulation, or a GLUT inhibitor for a negative control).
-
Incubate for the desired period (e.g., 30 minutes for insulin stimulation).
-
-
This compound Incubation:
-
Prepare the this compound working solution by diluting the stock solution in glucose-free medium to the desired final concentration (typically 50-200 µM).
-
Aspirate the medium from the wells.
-
Add the this compound working solution to each well.
-
Incubate at 37°C for the optimized incubation time (e.g., 20-60 minutes). This step should be performed in the dark as this compound is light-sensitive.
-
-
Termination of Uptake and Washing:
-
To stop the uptake reaction, quickly aspirate the this compound solution.
-
Wash the cells 2-3 times with ice-cold PBS to remove extracellular this compound.
-
-
Signal Detection:
-
For Fluorescence Plate Reader: Add a suitable assay buffer (e.g., PBS) to each well and measure the fluorescence at an excitation/emission of approximately 465/540 nm.
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with ice-cold PBS, and resuspend in FACS buffer. Analyze the cells using the FITC channel.
-
For Fluorescence Microscopy: Add assay buffer to the wells and visualize the cells using a fluorescence microscope with a FITC filter set.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in glucose uptake.
References
- 1. Detailed Insights on this compound in Glucose Uptake Assays - Genspark [genspark.ai]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
Measuring Insulin-Stimulated Glucose Uptake Using 2-NBDG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of glucose uptake in response to insulin stimulation is fundamental to research in diabetes, metabolic disorders, and oncology. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that serves as a powerful tool for monitoring glucose transport into living cells.[1][2][3] Unlike traditional radiolabeled methods, this compound provides a non-radioactive, sensitive, and high-throughput compatible method for assessing glucose uptake.[4][5] This document provides detailed application notes and protocols for utilizing this compound to measure insulin-stimulated glucose uptake in both in vitro and in vivo settings.
This compound is transported into cells via glucose transporters (GLUTs). Upon entry, it is phosphorylated by hexokinase, trapping the fluorescent molecule intracellularly. The accumulated fluorescence is directly proportional to the rate of glucose uptake and can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.
Core Concepts: The Insulin Signaling Pathway
Insulin initiates a complex signaling cascade to facilitate glucose uptake, primarily in muscle and adipose tissues. This process is crucial for maintaining glucose homeostasis. The binding of insulin to its receptor on the cell surface triggers a series of intracellular events, culminating in the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane. This increases the number of functional glucose transporters on the cell surface, thereby enhancing glucose uptake from the bloodstream.
Below is a diagram illustrating the key steps in the insulin signaling pathway leading to glucose uptake.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Protocols
In Vitro Insulin-Stimulated this compound Uptake Assay
This protocol is designed for adherent cell cultures, such as C2C12 myotubes or 3T3-L1 adipocytes, grown in multi-well plates.
Experimental Workflow Diagram
Caption: General workflow for an in vitro this compound glucose uptake assay.
Materials:
-
Differentiated cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in a black, clear-bottom 96-well plate
-
This compound (stored at -20°C, protected from light)
-
Insulin solution
-
Glucose-free DMEM or Krebs-Ringer buffer (KRB)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (for plate reader assays)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~465/540 nm)
Protocol Steps:
-
Cell Culture and Differentiation:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Culture and differentiate cells according to a standard protocol for the chosen cell line (e.g., for C2C12s, differentiate into myotubes over 4-6 days).
-
-
Cell Starvation:
-
Aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells in serum-free, low-glucose or glucose-free medium (e.g., DMEM with 1% BSA) for a period ranging from 2 to 18 hours. A shorter starvation period of 30-120 minutes is often sufficient.
-
Note: Prolonged starvation can induce stress and alter cell metabolism. It is crucial to optimize the starvation time for your specific cell type.
-
-
Insulin Stimulation:
-
Aspirate the starvation medium.
-
Add fresh glucose-free medium containing the desired concentration of insulin (typically 100-200 nM). For the basal (unstimulated) control wells, add medium without insulin.
-
Incubate at 37°C for 15-30 minutes.
-
-
This compound Incubation:
-
To each well, add this compound to a final concentration of 50-200 µM. Some protocols suggest up to 400 µM.
-
Incubate at 37°C for 10-30 minutes, protected from light. The incubation time should be optimized to ensure a linear uptake range.
-
-
Stopping the Uptake:
-
Aspirate the this compound containing medium.
-
Quickly wash the cells 2-3 times with ice-cold PBS to remove extracellular this compound and stop further uptake.
-
-
Quantification:
-
Microplate Reader: Lyse the cells in a suitable buffer. Measure the fluorescence in the lysate using a microplate reader (Ex/Em ~465/540 nm).
-
Fluorescence Microscopy: Add fresh PBS to the wells and immediately image the cells using a fluorescence microscope with a FITC filter set.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based). Resuspend the cells in cold PBS and analyze them on a flow cytometer using the FITC channel.
-
Experimental Controls:
-
Basal Uptake: Cells not stimulated with insulin.
-
Inhibitor Control: Pre-incubate cells with a glucose transporter inhibitor (e.g., 100 µM Phloretin or Cytochalasin B) before adding this compound to confirm transporter-mediated uptake.
-
Background Control: Wells without cells to measure background fluorescence.
Data Presentation: In Vitro Protocol Parameters
| Parameter | Recommended Range | Cell Line Examples | Source |
| Cell Starvation Time | 30 min - 18 hours | C2C12, A549, 3T3 Adipocytes | |
| Insulin Concentration | 100 nM - 200 nM | C2C12, Human Myocytes | |
| Insulin Incubation Time | 15 - 30 minutes | C2C12 | |
| This compound Concentration | 50 µM - 400 µM | CHO-K1, C2C12, 4T07 | |
| This compound Incubation Time | 10 - 30 minutes | Jurkat, CHO-K1, C2C12 |
In Vivo Insulin-Stimulated this compound Uptake Assay
This protocol is a general guideline for assessing glucose uptake in tissues of live mice.
Materials:
-
Mice (fasted overnight)
-
This compound solution (sterile)
-
Insulin solution (sterile)
-
Sterile 1X DPBS
-
Anesthesia
-
Dissection tools
-
Tissue homogenization buffer
-
Flow cytometer or fluorescence microscope
Protocol Steps:
-
Preparation:
-
Dissolve this compound in sterile 1X DPBS to a concentration of 5 mM (1.71 mg/mL).
-
Fast mice overnight to lower basal blood glucose levels.
-
-
Insulin Stimulation:
-
Administer insulin via intraperitoneal (IP) injection. The dose and timing should be optimized based on the mouse model and experimental goals.
-
-
This compound Administration:
-
At the peak of insulin action, inject 100 µL of the 5 mM this compound solution (500 nmol per injection) via the tail vein.
-
-
Uptake Period:
-
Allow this compound to circulate and be taken up by tissues for approximately 30 minutes.
-
-
Tissue Harvest:
-
Euthanize the mouse via an approved method.
-
Quickly harvest tissues of interest (e.g., skeletal muscle, adipose tissue, liver).
-
Note: Proceed to analysis as quickly as possible, as this compound can be metabolized over time.
-
-
Sample Preparation and Analysis:
-
For Flow Cytometry: Prepare single-cell suspensions from the harvested tissues using appropriate enzymatic digestion and mechanical dissociation protocols. Analyze the cells for this compound fluorescence in the FITC channel.
-
For Microscopy: Prepare frozen tissue sections using a cryostat. Mount the sections on slides and image using a fluorescence microscope.
-
Data Presentation: In Vivo Protocol Parameters
| Parameter | Recommended Value | Source |
| This compound Stock Concentration | 5 mM in sterile DPBS | |
| Injection Volume | 100 µL | |
| Dose per Injection | 500 nmol | |
| Route of Administration | Tail Vein Injection | |
| Uptake Time | 30 minutes |
Important Considerations and Limitations
-
Transporter Specificity: While widely used, some studies suggest that this compound uptake may not be exclusively mediated by GLUT transporters and could involve transporter-independent mechanisms. Therefore, results should be validated with appropriate controls, such as transporter inhibitors.
-
Cell Type Variability: The optimal conditions for starvation, stimulation, and this compound incubation can vary significantly between different cell types. It is essential to empirically determine the optimal parameters for each experimental system.
-
Fluorescence Compatibility: The emission spectrum of this compound can overlap with other common fluorophores like GFP and YFP. This should be considered when designing multiplexing experiments.
-
Metabolism: Once inside the cell, this compound is metabolized into a non-fluorescent derivative. Assays should be designed to capture the initial uptake rate before significant metabolism occurs.
References
- 1. This compound as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Detailed Insights on this compound in Glucose Uptake Assays - Genspark [genspark.ai]
- 4. apexbt.com [apexbt.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
Live-Cell Imaging of Glucose Uptake with 2-NBDG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose is a fundamental source of energy for most living cells, and its uptake is a tightly regulated process. Dysregulation of glucose transport is a hallmark of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the ability to monitor glucose uptake in real-time in living cells is a critical tool for basic research and drug development. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that serves as a probe for visualizing glucose uptake in living cells.[1][2][3][4] This molecule is taken up by cells and accumulates intracellularly, allowing for the qualitative and quantitative assessment of glucose transport using fluorescence microscopy and flow cytometry.[1] These application notes provide a comprehensive overview and detailed protocols for using this compound to study live-cell glucose uptake.
Mechanism of Action
This compound is structurally similar to glucose and is recognized by glucose transport proteins. Traditionally, it was believed that this compound is transported into the cell via glucose transporters (GLUTs) and, in some cells, sodium-glucose cotransporters (SGLTs). Once inside the cell, this compound is phosphorylated by hexokinase at the 6-position, which traps the molecule within the cell, leading to an accumulation of fluorescence. This intracellular accumulation is proportional to the glucose uptake capacity of the cell.
Controversy Regarding Uptake Mechanism: It is crucial to note that recent studies have raised questions about the specificity of this compound as a surrogate for glucose uptake via canonical glucose transporters. Several reports have demonstrated that this compound can enter cells through mechanisms independent of known glucose transporters like GLUT1. In some cell types, genetic ablation or pharmacological inhibition of GLUT1 did not affect this compound uptake, while radiolabeled glucose uptake was significantly reduced. Therefore, while this compound remains a valuable tool for observing changes in glucose import in response to stimuli, researchers should exercise caution in interpreting the results solely as a measure of GLUT-mediated transport. It is highly recommended to validate findings with complementary methods, such as radiolabeled glucose uptake assays or direct measurement of glucose consumption, and to use appropriate experimental controls.
Applications in Research and Drug Development
-
Cancer Biology: Cancer cells often exhibit increased glucose uptake and metabolism (the Warburg effect). This compound can be used to study the metabolic phenotype of cancer cells and to screen for drugs that target cancer cell metabolism.
-
Diabetes and Metabolic Diseases: Researchers can use this compound to investigate insulin-stimulated glucose uptake in cell models of diabetes and to screen for compounds that improve insulin sensitivity.
-
Neuroscience: Neurons and glial cells have high energy demands, and altered glucose metabolism is implicated in various neurological disorders. This compound allows for the study of glucose dynamics in these cells.
-
Drug Discovery: this compound is a valuable tool for high-throughput screening of compound libraries to identify drugs that modulate glucose uptake.
Data Presentation
The following tables summarize typical experimental parameters for this compound uptake assays, compiled from various studies. These values should be considered as starting points and optimized for specific cell types and experimental conditions.
Table 1: this compound Concentration and Incubation Times for Different Cell Types
| Cell Type | This compound Concentration (µM) | Incubation Time (minutes) |
| 3T3-L1 adipocytes | 150 | 60 |
| Caco-2 | 100 | 30 |
| H9c2 cardiomyocytes | 50 | 30 |
| HepG2 hepatocytes | 100 | 30 |
| Glioblastoma cells | 50 | 30 |
| MCF-7 breast cancer cells | >250 (potential self-quenching) | 20-30 |
| T cells | 100 | 30 |
| Murine breast cancer (4T07) | 400 | 20 |
Table 2: Fluorescence Properties of this compound
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~465 |
| Emission Maximum | ~540 |
| Recommended Laser Line | 488 nm (Argon laser) |
Experimental Protocols
This section provides a general protocol for live-cell imaging of glucose uptake using this compound. Optimization of incubation times, this compound concentration, and imaging parameters is essential for each specific cell line and experimental setup.
Materials
-
This compound (powder or stock solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
-
Fluorescence microscope with appropriate filter sets (e.g., FITC) and environmental chamber (37°C, 5% CO₂)
-
Optional: Positive and negative control reagents (e.g., insulin, GLUT inhibitors like cytochalasin B)
Protocol
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or imaging-compatible plate at an appropriate density to allow for individual cell imaging.
-
Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in sterile DMSO or water. Store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of this compound in glucose-free medium or buffer to the desired final concentration (e.g., 50-200 µM).
-
-
Glucose Starvation (Optional but Recommended):
-
To enhance the signal-to-background ratio, it is often beneficial to transiently starve the cells of glucose.
-
Aspirate the complete culture medium.
-
Wash the cells once with warm, glucose-free KRB buffer or PBS.
-
Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.
-
-
This compound Staining:
-
Aspirate the glucose-free medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells 2-3 times with cold PBS or KRB buffer to remove extracellular this compound.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium (can be complete medium or a buffer, depending on the experimental design) to the cells.
-
Immediately transfer the plate to the fluorescence microscope equipped with an environmental chamber.
-
Acquire images using a filter set appropriate for this compound (e.g., excitation ~488 nm, emission ~540 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Normalize the fluorescence intensity to a background region to correct for non-specific signal.
-
Visualizations
Experimental Workflow
References
- 1. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescent-based imaging and quantification of glucose uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cellular Glucose Uptake with 2-NBDG: An Application Note and Protocol Guide
Introduction
Glucose is a fundamental source of energy for most living cells, and the rate of its uptake is a critical indicator of cellular metabolic activity. Altered glucose metabolism is a hallmark of various physiological and pathological states, including cancer, diabetes, and obesity.[1] 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that serves as a powerful tool for studying glucose transport in living cells.[2][3] This molecule is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase, which traps it intracellularly.[1] The resulting fluorescence intensity is directly proportional to the amount of glucose uptake, providing a quantitative measure of this metabolic process. This application note provides detailed protocols for quantifying this compound fluorescence intensity using common laboratory techniques: fluorescence microscopy, flow cytometry, and microplate readers. It is intended for researchers, scientists, and drug development professionals seeking to assess cellular glucose metabolism.
Principle of this compound Uptake and Quantification
This compound mimics D-glucose and is recognized by glucose transporters on the cell surface. Upon entering the cell, it is phosphorylated by hexokinase, preventing its exit and leading to its accumulation. The fluorescent NBD group allows for the direct measurement of this accumulation, which reflects the glucose uptake capacity of the cell. It is important to note that the this compound assay is an index of glucose uptake and should not be directly equated to the overall glycolytic rate or metabolism.
The quantification of this compound fluorescence can be achieved through several methods, each offering distinct advantages:
-
Fluorescence Microscopy: Allows for the visualization and semi-quantitative analysis of this compound uptake in individual cells and tissues, providing spatial resolution.
-
Flow Cytometry: Enables high-throughput, quantitative analysis of this compound uptake at the single-cell level within a large population.
-
Microplate Reader: Provides a simple and rapid method for quantifying the average this compound uptake in a cell population within a multi-well plate format.
Key Experimental Parameters and Optimization
The success of a this compound uptake assay is dependent on the optimization of several key parameters. These parameters can vary significantly between different cell types and experimental conditions.
| Parameter | Typical Range | Key Considerations |
| Cell Seeding Density | 1x10⁴ - 5x10⁵ cells/well (96-well plate) | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect glucose uptake. |
| Glucose Starvation (Fasting) | 30 minutes - overnight | Pre-incubation in glucose-free medium can normalize basal glucose levels and enhance the signal-to-noise ratio. The optimal time depends on the cell type's metabolic rate. |
| This compound Concentration | 10 µM - 400 µM | Titrate the concentration to find the optimal balance between a strong signal and minimal cytotoxicity or self-quenching. |
| Incubation Time with this compound | 15 - 60 minutes | The incubation time should be sufficient to allow for measurable uptake but short enough to avoid saturation and potential metabolism of this compound to non-fluorescent products. |
| Inhibitor/Modulator Treatment | Varies with compound | Pre-incubate cells with inhibitors or modulators of glucose transport before adding this compound to assess their effects. |
| Washing Steps | 2-3 times with ice-cold PBS | Thorough washing is crucial to remove extracellular this compound and reduce background fluorescence. |
Experimental Protocols
The following are generalized protocols for quantifying this compound fluorescence. It is highly recommended to optimize these protocols for your specific cell type and experimental setup.
Protocol 1: Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of this compound uptake.
Materials:
-
Cells of interest
-
Culture medium (glucose-free and complete)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Black, clear-bottom 96-well plates or glass-bottom dishes
-
Fluorescence microscope with appropriate filters (Excitation/Emission ~465/540 nm)
Procedure:
-
Cell Seeding: Seed cells onto a black, clear-bottom 96-well plate or glass-bottom dishes and culture overnight to allow for attachment.
-
Glucose Starvation: Gently wash the cells once with warm PBS. Replace the culture medium with pre-warmed glucose-free medium and incubate for the optimized fasting period (e.g., 30-60 minutes).
-
Treatment (Optional): If testing compounds, add them to the glucose-free medium and incubate for the desired duration.
-
This compound Labeling: Add this compound to the glucose-free medium to the final optimized concentration (e.g., 100 µM). Incubate for the optimized time (e.g., 20-30 minutes) at 37°C. Protect from light.
-
Washing: Aspirate the this compound containing medium and wash the cells 2-3 times with ice-cold PBS to stop the uptake and remove background fluorescence.
-
Imaging: Add fresh, pre-warmed PBS or imaging buffer to the wells. Immediately acquire images using a fluorescence microscope with appropriate filter sets (e.g., FITC channel).
-
Image Analysis: Quantify the mean fluorescence intensity (MFI) of individual cells or regions of interest using image analysis software (e.g., ImageJ). Subtract the background fluorescence from unstained control cells.
Protocol 2: Flow Cytometry
This protocol provides a quantitative, single-cell analysis of this compound uptake.
Materials:
-
Cells of interest (suspension or adherent)
-
Culture medium (glucose-free and complete)
-
This compound stock solution
-
PBS, ice-cold
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a 488 nm laser and appropriate emission filter (e.g., FITC or FL1 channel)
Procedure:
-
Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution.
-
Glucose Starvation: Wash the cells with warm PBS and resuspend them in pre-warmed glucose-free medium. Incubate for the optimized fasting period.
-
Treatment (Optional): Add test compounds and incubate as required.
-
This compound Labeling: Add this compound to the cell suspension to the final optimized concentration and incubate for the optimized time at 37°C, protected from light.
-
Washing: Stop the uptake by adding a large volume of ice-cold PBS. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of ice-cold FACS buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC or FL1 channel. Collect data from a sufficient number of events (e.g., 10,000).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to control cells.
Protocol 3: Microplate Reader Assay
This protocol is suitable for high-throughput screening of this compound uptake in a 96-well format.
Materials:
-
Cells of interest
-
Culture medium (glucose-free and complete)
-
This compound stock solution
-
PBS, ice-cold
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader with appropriate filters (Excitation/Emission ~465/540 nm)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight.
-
Glucose Starvation: Wash the cells with warm PBS and replace the medium with pre-warmed glucose-free medium. Incubate for the optimized fasting period.
-
Treatment (Optional): Add test compounds and incubate as required.
-
This compound Labeling: Add this compound to each well to the final optimized concentration and incubate for the optimized time at 37°C, protected from light.
-
Washing: Aspirate the this compound containing medium and wash the cells 2-3 times with ice-cold PBS.
-
Fluorescence Measurement: Add a fixed volume of PBS or a suitable lysis buffer to each well. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the fluorescence of wells containing unlabeled cells (background). Normalize the fluorescence intensity to cell number or protein concentration if desired.
Data Presentation and Interpretation
Quantitative data from this compound uptake assays should be presented clearly to allow for easy comparison between different experimental conditions. The results are typically expressed as the Mean Fluorescence Intensity (MFI) or as a percentage relative to a control group.
| Treatment Group | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Control (Untreated) | 1500 ± 120 | 1.0 |
| Positive Control (e.g., Insulin) | 3200 ± 250 | 2.13 |
| Test Compound A | 1800 ± 150 | 1.20 |
| Test Compound B | 950 ± 80 | 0.63 |
| Inhibitor (e.g., Phloretin) | 600 ± 50 | 0.40 |
An increase in MFI suggests an enhancement of glucose uptake, while a decrease indicates inhibition. It is crucial to include appropriate controls in every experiment, such as untreated cells, a positive control known to stimulate glucose uptake (e.g., insulin in sensitive cells), and a negative control with a known inhibitor of glucose transport (e.g., phloretin or cytochalasin B).
Mandatory Visualizations
Signaling Pathway of this compound Uptake
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-NBDG Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) uptake experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No this compound Signal
Q1: My cells are showing very low or no fluorescence after incubation with this compound. What are the possible causes and solutions?
A1: Low or absent this compound signal is a common issue with several potential causes. Below is a systematic guide to troubleshoot this problem.
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Titrate the this compound concentration. While common concentrations range from 5 µM to 300 µM, high concentrations (>250 µM) can lead to self-quenching.[1] An ideal concentration for some cell lines, like 4T07 murine breast cancer cells, has been found to be 400µM to optimize uptake and cell viability.[2][3] |
| Inadequate Incubation Time | Optimize the incubation time. A typical range is 20-60 minutes.[4][5] For some cells, uptake can plateau after 20-30 minutes. For mouse embryonic fibroblasts (MEFs), a 2-hour incubation may be necessary, whereas for MCF7 breast cancer cells, 30 minutes is sufficient. |
| Insufficient Glucose Starvation | Prior to this compound incubation, cells should be starved of glucose to upregulate glucose transporters. Incubate cells in glucose-free medium for 1-2 hours. For some protocols, a 1-hour starvation is recommended. |
| Presence of Glucose in Media | Ensure that the incubation medium is completely glucose-free, as glucose will competitively inhibit this compound uptake. Be aware that fetal bovine serum (FBS) also contains glucose. |
| Low Cell Viability | Prolonged fasting, especially in the absence of serum, can decrease cell viability and subsequently reduce this compound uptake. It's recommended to perform a cell viability assay under your specific fasting conditions. The addition of 10% serum to the glucose-free medium can help maintain viability during fasting. |
| Low Glucose Transporter (GLUT) Expression | The cell line you are using may have inherently low expression of glucose transporters. Increased glucose uptake is often a hallmark of activated immune cells and cancer cells. |
| This compound Uptake Independent of GLUTs | Recent studies have shown that this compound uptake can occur independently of known glucose transporters in some cell lines. If you are studying GLUT-specific transport, consider using radiolabeled glucose analogs like [3H]-2-deoxyglucose as a control. |
Experimental Workflow for Optimizing this compound Uptake:
Issue 2: High Background Fluorescence
Q2: I'm observing high background fluorescence, which is making it difficult to quantify the specific this compound uptake. What can I do to reduce it?
A2: High background fluorescence can mask the true signal from intracellular this compound. Here are the common causes and how to address them.
Troubleshooting High Background Fluorescence:
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal balance between a strong signal and low background. |
| Non-specific Binding of this compound | The NBD group is hydrophobic and can stick to cell membranes. Increase the number and duration of washing steps with ice-cold PBS after this compound incubation. Consider adding a mild, non-ionic detergent like 0.1% Tween-20 to the wash buffer. |
| Cellular Autofluorescence | Use phenol red-free culture medium during the assay. Include an unstained control sample to measure the inherent autofluorescence of your cells. |
| Contaminated Reagents or Media | Ensure all reagents and media are fresh and of high quality. |
Experimental Protocols
Standard this compound Glucose Uptake Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., DMEM without glucose)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Assay Buffer (e.g., Krebs-Ringer Bicarbonate buffer)
-
(Optional) Insulin or other stimulators
-
(Optional) GLUT inhibitors (e.g., phloretin, cytochalasin B)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black wall/clear bottom plate for plate reader assays, or on coverslips for microscopy) and allow them to adhere and reach the desired confluency.
-
Glucose Starvation: Gently wash the cells once with warm PBS. Replace the medium with glucose-free medium and incubate for 1-2 hours at 37°C.
-
Treatment (Optional): If investigating the effect of a compound, add it to the cells during the last 30-60 minutes of starvation. For insulin-stimulated uptake, add insulin (e.g., 100 nM) for 30 minutes.
-
This compound Incubation: Prepare the this compound staining solution by diluting the stock in glucose-free medium to the desired final concentration (e.g., 100 µM). Remove the starvation medium and add the this compound solution to the cells. Incubate for 20-60 minutes at 37°C.
-
Stop Uptake and Wash: To stop the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add fresh PBS or assay buffer to the wells. Measure the fluorescence using a fluorescence microscope, flow cytometer (Excitation/Emission ~488/530 nm), or a fluorescence plate reader (Excitation/Emission ~465/540 nm).
Signaling Pathways
Insulin-Stimulated Glucose Uptake
Insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. "Optimized Protocol for Measuring this compound Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 4. benchchem.com [benchchem.com]
- 5. Detailed Insights on this compound in Glucose Uptake Assays - Genspark [genspark.ai]
Technical Support Center: 2-NBDG Glucose Uptake Assay
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers reduce background fluorescence and improve the signal-to-noise ratio in 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-glucose) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescently labeled deoxyglucose analog used to monitor glucose uptake in living cells.[1][2] The underlying principle is that this compound is transported into the cell by glucose transporters (GLUTs).[1][3] Once inside, it is phosphorylated by the enzyme hexokinase, which traps the fluorescent molecule within the cell.[3] The resulting intracellular fluorescence intensity is used as a proxy for the rate of glucose uptake. This method allows for analysis via fluorescence microscopy, flow cytometry, or microplate readers.
It is critical to note, however, that several studies suggest this compound can also enter cells through transporter-independent mechanisms. Some research indicates that in certain cell lines, such as L929 fibroblasts and 5TGM1 myeloma cells, ablating or inhibiting GLUT1 has no significant impact on this compound uptake, calling into question its universal utility as a direct proxy for glucose transport. Researchers should interpret results with caution and validate the transport mechanism in their specific cell model.
Q2: What are the most common causes of high background fluorescence?
High background fluorescence is a frequent issue that can obscure the specific signal, leading to a poor signal-to-noise ratio and inaccurate data. The primary causes include:
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Excessive this compound Concentration: Using a probe concentration that is too high can lead to increased non-specific binding and background.
-
Non-specific Binding: The NBD fluorophore is hydrophobic and may bind non-specifically to cell membranes or the extracellular matrix.
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Inadequate Washing: Failure to thoroughly wash away extracellular this compound after incubation is a major source of background signal.
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Cellular Autofluorescence: Many cell types naturally fluoresce, which can interfere with the this compound signal. Stressed or dying cells may exhibit higher autofluorescence.
-
Media Components: Phenol red, a common pH indicator in cell culture media, is fluorescent and can significantly increase background readings.
Q3: How does serum in the media affect the this compound assay?
The effect of serum is multifaceted. High concentrations of fetal bovine serum (FBS) in the culture medium have been shown to potentially impair the uptake of glucose analogs. However, for the pre-incubation or "starvation" step, some studies utilize a buffer containing serum (e.g., PBS with 10% FBS). One study found that including 10% serum in glucose-free DMEM during a fasting period prolonged cell viability compared to serum-free conditions. It was also observed that this compound uptake was higher when 10% serum was present in the glucose-free fasting medium for 20-minute fasting conditions. Therefore, the decision to include serum should be optimized for the specific cell type and experimental goals, balancing the need for cell viability with potential competitive effects.
Troubleshooting Guide: High Background Fluorescence
This guide addresses the common problem of high background fluorescence and provides structured solutions to mitigate it.
Logical Flow for Troubleshooting
| Potential Cause | Recommended Solution & Experimental Details |
| 1. Excessive Probe Concentration | Titrate this compound to find the optimal concentration. An overly high concentration increases non-specific binding. Start with a concentration at the lower end of the recommended range for your cell type and titrate upwards. The goal is to find the lowest concentration that gives a robust signal over the background. Include a "no this compound" control to measure baseline cellular autofluorescence. |
| 2. Non-Specific Binding & Inadequate Washing | Increase the number and duration of washing steps. After incubating with this compound, residual extracellular probe must be thoroughly removed. Wash cells at least 2-3 times with cold, glucose-free buffer (e.g., PBS or HBSS). Using cold buffer helps to reduce the activity of transporters and prevent the efflux of intracellular this compound during the washing process. |
| 3. Sub-Optimal Starvation/Incubation | Optimize the glucose starvation step. Before adding this compound, cells are typically "starved" in a glucose-free medium to normalize glucose transporter activity. This step should be long enough to deplete intracellular glucose but not so long as to compromise cell viability. One study in 4T07 breast cancer cells found that cell viability significantly decreased after 60 minutes of fasting in the absence of serum. |
| 4. Autofluorescence & Media Interference | Use appropriate controls and media. Always use phenol red-free culture medium during the final incubation and imaging steps to avoid interference. Include an unstained control (cells treated with vehicle only) to quantify the baseline autofluorescence of your cells. This value can then be subtracted from the this compound-treated samples. |
| 5. Poor Cell Health | Ensure cells are healthy and not over-confluent. Stressed, dying, or overly confluent cells can exhibit increased autofluorescence and non-specific probe uptake. Use cells that are in the logarithmic growth phase and ensure seeding density is optimized to prevent confluence during the experiment. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for this compound Assay Optimization
The optimal concentration and incubation time are highly dependent on the cell type. The following table provides general starting points for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 - 200 µM | Concentrations up to 400 µM have been reported, but higher concentrations (>250 µM) may lead to self-quenching effects. Titration is critical. |
| Incubation Time | 20 - 60 minutes | Shorter times (e.g., 15 min) may reflect passive labeling rather than metabolic activity, while longer times can lead to signal saturation. A 30-minute incubation is often a good starting point. |
| Glucose Starvation Time | 20 - 150 minutes | For T-cells, 60 minutes may be sufficient. For 4T07 cells, fasting beyond 20 minutes showed decreased uptake. Must be optimized to avoid impacting cell viability. |
Experimental Protocols & Visualizations
Optimized Protocol for Low-Background this compound Glucose Uptake
This protocol incorporates best practices to minimize background fluorescence.
-
Cell Preparation:
-
Seed cells in a black-wall, clear-bottom 96-well plate at a density that prevents confluence for the duration of the experiment.
-
Culture cells overnight under standard conditions (37°C, 5% CO₂).
-
-
Glucose Starvation:
-
Carefully remove the culture medium.
-
Wash cells once with warm, glucose-free buffer (e.g., PBS or Krebs-Ringer-HEPES buffer).
-
Add glucose-free buffer to each well and incubate for the optimized starvation time (e.g., 30-60 minutes) at 37°C.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in glucose-free buffer at the pre-determined optimal concentration (e.g., 100 µM).
-
Remove the starvation buffer and add the this compound working solution to the cells.
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three times with ice-cold PBS to thoroughly remove extracellular probe.
-
-
Analysis:
-
Add ice-cold PBS or a suitable imaging buffer (phenol red-free) to the wells.
-
Measure fluorescence immediately using a fluorescence plate reader, microscope, or flow cytometer (Excitation/Emission ≈ 465/540 nm).
-
Diagram 1: this compound Cellular Uptake and Trapping Pathway
Diagram 2: Optimized this compound Assay Workflow dot
References
Technical Support Center: 2-NBDG Glucose Uptake Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorescent glucose analog, 2-NBDG, with a specific focus on the effects of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used to measure glucose uptake?
A1: this compound (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) is a fluorescently labeled deoxyglucose analog.[1][2] It is taken up by cells through glucose transporters, but unlike glucose, it cannot be fully metabolized in glycolysis and therefore accumulates inside the cell.[2] The intracellular fluorescence is proportional to the amount of this compound taken up by the cells and can be measured using fluorescence microscopy, flow cytometry, or a microplate reader to estimate glucose uptake.[1][3] The excitation and emission maxima of this compound are approximately 465 nm and 540 nm, respectively.
Q2: Why is serum starvation a common step before starting a this compound uptake experiment?
A2: Serum starvation is a critical step for several reasons. Standard cell culture medium contains glucose, which will compete with this compound for transport into the cell. Furthermore, serum is a complex mixture containing various growth factors and hormones, including insulin, which can stimulate basal glucose uptake. To accurately measure stimulated uptake (e.g., in response to a specific drug or insulin treatment), it is essential to first establish a low basal uptake level. By removing serum and glucose for a period, the cells become quiescent, and the glucose transporters are internalized, leading to a lower baseline signal and a larger dynamic range for detecting changes upon stimulation.
Q3: What are the components in serum that can interfere with the assay?
A3: The primary interfering components in serum are:
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Glucose: Competes directly with this compound for uptake via glucose transporters.
-
Insulin and other growth factors: These molecules can stimulate signaling pathways (like the PI3K/Akt pathway) that promote the translocation of glucose transporters (e.g., GLUT4) to the cell surface, increasing basal uptake and potentially masking the effect of the experimental treatment.
Q4: Can the presence of serum ever be beneficial for a this compound experiment?
A4: Yes, under certain conditions. Prolonged serum starvation, especially in glucose-free media, can induce cellular stress and reduce viability, which negatively impacts the reliability of the assay. One study found that for 4T07 breast cancer cells, adding 10% serum to the glucose-free fasting media actually increased cell viability and resulted in higher this compound uptake compared to fasting in the absence of serum. This suggests that for some cell lines, maintaining cell health with serum during the fasting period is crucial for optimal results. Researchers may also use low concentrations of serum (e.g., 0.2% - 0.5%) or Bovine Serum Albumin (BSA) as an alternative to complete starvation.
Q5: Is this compound uptake always mediated by glucose transporters?
A5: This is a subject of ongoing research and debate. While this compound is widely used as a proxy for glucose uptake, several studies have raised concerns that its transport may not be exclusively, or even primarily, mediated by known glucose transporters like GLUT1. Some research indicates that neither pharmacological inhibition nor genetic knockdown of GLUT1 significantly affects this compound uptake, even while abrogating the uptake of radiolabeled glucose analogs. These findings suggest that this compound may enter cells via transporter-independent mechanisms, and results should be interpreted with caution.
Troubleshooting Guide
Problem: High background fluorescence, making quantification difficult.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal balance between a strong signal and low background. Concentrations often range from 50 µM to 400 µM. |
| Non-specific Binding | The NBD fluorophore is hydrophobic and can stick to cell membranes. Increase the number and duration of wash steps with ice-cold PBS or another appropriate buffer after the incubation period to remove extracellular probe. |
| Cellular Autofluorescence | Use phenol red-free medium during the assay, as phenol red is fluorescent. Always include an unstained control group (cells not treated with this compound) to measure and subtract the cells' intrinsic autofluorescence. |
| Reagent Contamination | Ensure all buffers and media are fresh, sterile-filtered, and free of microbial contamination, which can cause fluorescence. |
| Solvent Effects | If this compound is dissolved in a solvent like DMSO, high final concentrations of the solvent might increase membrane permeability, leading to non-specific entry. Ensure the final solvent concentration is low (typically <0.5%). |
Problem: Low or no this compound signal.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy and not overly confluent. Prolonged or harsh serum/glucose starvation can decrease cell viability and uptake capacity. Consider reducing starvation time or adding low levels of BSA to the starvation medium. |
| Insufficient Incubation Time | Optimize the this compound incubation time. Typical times range from 20 to 60 minutes. |
| Ineffective Stimulation | If measuring stimulated uptake (e.g., with insulin), ensure the stimulant is active and used at an optimal concentration. For insulin, concentrations from 25 nM to 1 µM are reported, with high concentrations sometimes showing a reduced response. |
| Competition from Glucose | Ensure all wash and incubation buffers are glucose-free, as any residual glucose will compete with this compound for uptake. |
Problem: No significant difference between basal and insulin-stimulated uptake.
| Potential Cause | Recommended Solution |
| Insufficient Serum Starvation | The primary goal of starvation is to reduce basal uptake. If basal uptake is high, the fold-change upon stimulation will be small. Increase the starvation period (e.g., from 2 hours to overnight), but monitor cell health. |
| Cell Line Insensitivity | The cell line being used may not express sufficient levels of insulin-responsive glucose transporters (like GLUT4) or may have a dysfunctional insulin signaling pathway. |
| Suboptimal Insulin Concentration/Time | Optimize the insulin concentration and the stimulation time. A typical stimulation is 100 nM for 15-30 minutes. |
Quantitative Data Summary
The following table summarizes findings from a study on 4T07 murine breast cancer cells, illustrating the impact of serum and fasting duration on this compound uptake. Uptake is represented as relative fluorescence intensity.
| Condition | Fasting Duration | Relative this compound Uptake | Key Observation |
| With 10% Serum | 20 minutes | Highest | Peak uptake was observed at the shortest fasting time. |
| 50 minutes | Lower | Uptake decreased with longer fasting times. | |
| 80 minutes | Lowest | ||
| Without Serum | 20 minutes | Moderate | No significant difference in uptake between 20 and 30 minutes. |
| 30 minutes | Moderate | Fasting beyond 30 minutes was detrimental to cell viability. |
Experimental Protocols
General Protocol for Insulin-Stimulated this compound Uptake
This protocol is a generalized workflow and should be optimized for specific cell types and experimental conditions.
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Cell Seeding: Seed cells in a suitable format (e.g., black, clear-bottom 96-well plate) and allow them to adhere and reach 80-90% confluency.
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Serum Starvation:
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Aspirate the growth medium.
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Wash cells once with sterile PBS.
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Add serum-free medium (e.g., DMEM without glucose or serum). Some protocols recommend adding 0.2-0.5% BSA.
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Incubate for a predetermined period (e.g., 2-4 hours or overnight).
-
-
Insulin Stimulation:
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Aspirate the starvation medium.
-
Wash cells twice with a glucose-free buffer (e.g., Krebs-Ringer-Phosphate-HEPES (KRPH) buffer or PBS).
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Add buffer containing the desired concentration of insulin (e.g., 100 nM) to the "stimulated" wells and buffer without insulin to the "basal" wells.
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Incubate for 15-30 minutes at 37°C.
-
-
This compound Incubation:
-
Add this compound to all wells to a final concentration of 50-200 µM.
-
Incubate for 20-60 minutes at 37°C, protected from light.
-
-
Stopping the Assay & Washing:
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Aspirate the this compound-containing medium.
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Wash cells 2-3 times with ice-cold PBS to stop the uptake and remove the extracellular probe. This step is critical for reducing background.
-
-
Quantification:
-
Add fresh ice-cold PBS or lysis buffer to each well.
-
Measure fluorescence using a microplate reader (Ex/Em ≈ 465/540 nm), flow cytometer, or fluorescence microscope.
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical this compound glucose uptake experiment.
Insulin Signaling Pathway for Glucose Uptake
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common this compound assay issues.
References
2-NBDG photostability and bleaching issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-NBDG. It addresses common issues related to photostability and bleaching to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose) is a fluorescently labeled glucose analog. It is widely used to monitor glucose uptake in living cells and tissues in real-time.[1][2] Its fluorescence allows for analysis using techniques like fluorescence microscopy, flow cytometry, and microplate readers.[1][2][3]
Q2: What are the spectral properties of this compound?
A2: this compound is typically excited by the argon laser at 488 nm. Its excitation maximum is around 465 nm, and its emission maximum is approximately 540 nm.
Q3: Is this compound photostable?
A3: this compound has lower photostability compared to rhodamine-based fluorescent probes. This means it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.
Q4: What is photobleaching and why is it a problem?
A4: Photobleaching is the photochemical destruction of a fluorophore, leading to a fading of the fluorescent signal during imaging. This can be problematic for quantitative analysis as the diminishing signal can be misinterpreted as a biological change and can lead to a poor signal-to-noise ratio.
Q5: Are there alternatives to this compound with better photostability?
A5: Yes, alternatives with different fluorescent dyes are available. For instance, a fluorescent glucose analog with a CF650 dye has been mentioned as a possibility. Additionally, cyanine dye-bound glucose derivatives have been reported to work well. Another probe, Cy5.5-2DG, has shown greater stability in mouse models compared to this compound.
Q6: Does the mechanism of this compound uptake affect experimental results?
A6: Yes, this is a critical consideration. Some studies suggest that this compound uptake can occur independently of membrane glucose transporters (GLUTs). This calls into question its utility as a direct proxy for glucose transport in all cell types. Researchers should validate the uptake mechanism in their specific experimental system.
Troubleshooting Guides
Problem 1: Rapid loss of fluorescent signal during imaging.
Cause: This is a classic sign of photobleaching, where the this compound molecules are being destroyed by the excitation light.
Solutions:
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Reduce Excitation Light Intensity:
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Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Employ neutral density filters to attenuate the excitation light.
-
-
Minimize Exposure Time:
-
Use the shortest possible exposure time for your camera that still allows for clear image acquisition.
-
For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.
-
-
Optimize Imaging Protocol:
-
Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence imaging to minimize unnecessary exposure.
-
-
Use a More Sensitive Detector:
-
A more sensitive camera (e.g., an EMCCD or sCMOS) will require less excitation light to generate a strong signal.
-
Problem 2: High background fluorescence.
Cause: High background can be caused by non-specific binding of this compound to cellular membranes or other components, or by autofluorescence of the cells or medium.
Solutions:
-
Optimize this compound Concentration:
-
Use the lowest effective concentration of this compound. Concentrations typically range from 10 µM to 200 µM, but should be optimized for your specific cell type. High concentrations can lead to self-quenching effects.
-
-
Thorough Washing:
-
Ensure efficient washing of cells after this compound incubation to remove any unbound probe.
-
-
Use Glucose-Free Medium:
-
Perform incubations in glucose-free medium, as glucose in the medium will compete with this compound for uptake.
-
-
Check for Autofluorescence:
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Image control cells that have not been treated with this compound to assess the level of cellular autofluorescence at the same excitation and emission wavelengths.
-
Problem 3: Inconsistent or non-reproducible results.
Cause: This can be due to a variety of factors including photobleaching, issues with the experimental protocol, or the cellular environment.
Solutions:
-
Standardize Imaging Conditions:
-
Ensure that all imaging parameters (laser power, exposure time, detector gain) are kept consistent across all samples and experiments.
-
-
Control for Environmental Factors:
-
The fluorescence of this compound is pH-sensitive, with intensity decreasing at higher pH. Ensure your imaging buffer is at a stable and appropriate pH.
-
-
Consider Antifade Reagents with Caution:
-
While antifade reagents can reduce photobleaching, they should be used with extreme caution in live-cell imaging as they can interfere with cellular physiology. If used, their effects on the biological process of interest should be carefully validated.
-
-
Validate this compound Uptake Pathway:
-
As the uptake mechanism of this compound is debated, it is crucial to perform control experiments. This can include using inhibitors of glucose transporters to see if they block this compound uptake in your cell type.
-
Quantitative Data Summary
Table 1: Optical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum | ~465 nm | |
| Emission Maximum | ~540 nm | |
| Recommended Excitation Laser | 488 nm (Argon laser) | |
| Molecular Weight | 342.26 g/mol |
Table 2: Factors Influencing this compound Fluorescence and Photostability
| Factor | Effect | Notes | Reference(s) |
| Excitation Light Intensity | Higher intensity increases the rate of photobleaching. | Minimize intensity to the lowest level that provides an adequate signal. | |
| Exposure Duration | Longer exposure leads to more photobleaching. | Use the shortest possible exposure times and limit the duration of time-lapse imaging. | |
| pH | Fluorescence intensity decreases as pH increases (becomes more alkaline). | Maintain a stable and optimal pH in the imaging medium. This compound is more stable in acidic conditions. | |
| Oxygen | The presence of oxygen can contribute to the generation of reactive oxygen species that lead to photobleaching. | For fixed samples, antifade reagents often contain oxygen scavengers. For live cells, this is more difficult to control without affecting cell health. | |
| Fluorophore Concentration | High concentrations can lead to self-quenching, reducing the overall fluorescence signal. | Titrate the this compound concentration to find the optimal balance between signal and potential artifacts. |
Experimental Protocols
Protocol 1: General Protocol for this compound Glucose Uptake Assay to Minimize Photobleaching
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Cell Preparation:
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Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
-
Cell Fasting (Optional but Recommended):
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To enhance this compound uptake, you can fast the cells by incubating them in a glucose-free medium for a period of time (e.g., 30-60 minutes). The optimal fasting time should be determined for your specific cell line.
-
-
Preparation of this compound Working Solution:
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Prepare a stock solution of this compound in water or DMSO.
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Dilute the stock solution in a serum-free, glucose-free medium to the desired final working concentration (typically 10-200 µM). The optimal concentration should be determined experimentally.
-
-
Incubation with this compound:
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized for your cell type.
-
-
Washing:
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Remove the this compound working solution and wash the cells 2-3 times with ice-cold PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
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Add fresh imaging buffer to the cells.
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Use transmitted light to locate the cells and adjust the focus.
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Switch to the fluorescence channel and acquire images using the lowest possible excitation light intensity and the shortest exposure time that provides a good signal.
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If acquiring a Z-stack or time-lapse series, use the most conservative settings possible.
-
Protocol 2: Assessing this compound Photostability in Your Experimental Setup
-
Prepare a Stained Sample:
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Prepare a sample of your cells stained with this compound according to your standard protocol.
-
-
Define Imaging Parameters:
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Set the microscope to the imaging parameters you intend to use for your experiments (e.g., laser power, exposure time, etc.).
-
-
Acquire a Time-Lapse Series:
-
Select a field of view and acquire a time-lapse series of images with a short interval between frames (e.g., every 5-10 seconds) for a total duration that is longer than your planned experiment (e.g., 5-10 minutes).
-
-
Data Analysis:
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Measure the mean fluorescence intensity of a region of interest (e.g., a group of cells) in each frame of the time-lapse series.
-
Plot the fluorescence intensity as a function of time.
-
The rate of decrease in fluorescence intensity will give you an indication of the photostability of this compound under your specific imaging conditions.
-
-
Optimization:
-
If significant photobleaching is observed, systematically reduce the excitation light intensity and/or exposure time and repeat the photostability assessment until you find conditions that minimize photobleaching while still providing an adequate signal.
-
Visualizations
Caption: Troubleshooting workflow for addressing rapid signal loss due to photobleaching.
References
potential cytotoxicity of 2-NBDG at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity of 2-NBDG at high concentrations.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations?
A1: Yes, high concentrations of this compound can be cytotoxic. However, the cytotoxic concentration can vary significantly depending on the cell type, incubation time, and experimental conditions. For instance, in 4T07 murine breast cancer cells, a concentration of 400µM was found to be ideal for optimizing cell viability and uptake under specific fasting conditions, suggesting that in some contexts, what is considered a "high" concentration may not be acutely toxic.[1][2] It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell line and experimental setup.
Q2: What is the potential mechanism of this compound cytotoxicity?
A2: While direct studies on the cytotoxic mechanism of this compound are limited, insights can be drawn from its analog, 2-deoxy-D-glucose (2-DG). The cytotoxicity of 2-DG has been linked to the induction of apoptosis. One proposed mechanism involves the inhibition of glycolysis, leading to cellular stress. In some cancer cells, 2-DG has been shown to induce apoptosis through the mitochondrial pathway.[3] It is plausible that this compound, at high concentrations, could trigger similar pathways.
Q3: How can I determine the cytotoxic concentration of this compound for my cell line?
A3: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This can be achieved using standard cell viability assays such as the MTT or MTS assay.
Troubleshooting Common Issues
Issue 1: High background fluorescence in my this compound assay.
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Possible Cause: The concentration of this compound may be too high, leading to non-specific binding.
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Solution: Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it.
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Possible Cause: Incomplete washing after this compound incubation.
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Solution: Increase the number and duration of washing steps with cold PBS to thoroughly remove extracellular this compound.
Issue 2: Inconsistent or unexpected results in cell viability after this compound treatment.
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Possible Cause: Cell density can influence the cellular response to this compound.
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Solution: Ensure consistent cell seeding density across all wells and experiments.
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Possible Cause: The presence or absence of glucose and serum in the media can significantly impact this compound uptake and its effects on cell viability.
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Solution: Standardize the media conditions for all experiments. For example, a study on 4T07 cells showed that the presence of 10% serum in glucose-free media prolonged the fasting range and increased this compound uptake.[1][2]
Quantitative Data Summary
The cytotoxic effects of this compound are highly dependent on the cell line and experimental conditions. The following table summarizes available data on this compound concentrations used in various studies. It is important to note that most of these studies used this compound as a glucose uptake tracer and not to assess cytotoxicity directly.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| 4T07 (murine breast cancer) | 0µM, 50µM, 100µM, 250µM, 400µM | 20 minutes | 400µM was determined to be the ideal concentration to optimize cell viability and uptake. | |
| Primary cortical astrocytes | 25 µM to 200 µM | 1 hour | Used for uptake experiments; cytotoxicity not the primary focus. | |
| MCF-7 (breast cancer), HepG2 (liver cancer) | Not specified | 20-30 minutes | Rapid uptake observed. | |
| A253 (salivary gland carcinoma) spheroids | 1 mM | 30 minutes | Used to assess glucose uptake. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general method for assessing the effect of high concentrations of this compound on cell viability.
Materials:
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Cells of interest
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96-well cell culture plates
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Complete culture medium
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This compound stock solution
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at a range of concentrations (e.g., 10 µM to 1 mM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: Troubleshooting guide for experiments with high this compound concentrations.
References
2-NBDG Solubility and Experimental Use: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose). Here, you will find answers to common issues related to solubility, solution preparation, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescently labeled deoxyglucose analog. It is widely used to monitor glucose uptake directly in living cells and tissues. Its fluorescence allows for visualization and quantification of glucose transport using techniques like fluorescence microscopy, flow cytometry, and fluorimetry.[1][2][3][4]
Q2: How should I store this compound?
For long-term storage, this compound as a crystalline solid should be stored at -20°C, protected from light, where it is stable for at least two years.[1] Stock solutions in organic solvents can be stored at -80°C for up to a year or at -20°C for one month. It is strongly recommended not to store aqueous solutions for more than one day.
Q3: What are the excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is around 465-475 nm, and the emission maximum is approximately 540-550 nm. It can be excited by the argon laser at 488 nm.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Q: I am having trouble dissolving the this compound crystalline solid. What is the best solvent to use?
A: The choice of solvent depends on your experimental needs. This compound is soluble in several organic solvents and aqueous buffers.
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Organic Solvents: For high-concentration stock solutions, organic solvents like DMSO, ethanol, and dimethylformamide (DMF) are recommended. It is advisable to purge the solvent with an inert gas before use. Ensure that the final concentration of the organic solvent in your cell culture is low, as it may have physiological effects.
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Aqueous Buffers: Organic solvent-free solutions can be prepared by directly dissolving this compound in aqueous buffers like PBS (pH 7.2). Sonication and gentle warming (up to 60°C) can aid in dissolution in water or PBS.
Issue 2: Precipitation of this compound in Aqueous Solution
Q: My this compound precipitates out of solution after I dilute my stock into my aqueous experimental buffer. How can I prevent this?
A: Precipitation upon dilution into aqueous buffers is a common issue, often due to exceeding the solubility limit or improper mixing.
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Check Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.
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Dilution Method: When diluting a stock solution (especially from an organic solvent), add the stock solution to the aqueous buffer slowly while vortexing or mixing to ensure rapid and even dispersion.
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pH of the Buffer: The fluorescence of this compound is sensitive to pH and diminishes with increasing alkalinity. Ensure your buffer pH is stable and within the optimal physiological range (e.g., pH 7.2-7.4).
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Freshly Prepared Solutions: Always prepare aqueous working solutions of this compound fresh on the day of the experiment. Storing aqueous solutions can lead to degradation and precipitation.
Issue 3: Inconsistent or No Fluorescent Signal in Cells
Q: I am not observing any this compound uptake in my cells, or the signal is very weak and inconsistent. What could be the problem?
A: This could be due to several factors, from the experimental protocol to the health of the cells.
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Glucose Competition: The presence of glucose in your culture medium will compete with this compound for uptake by glucose transporters. It is crucial to use glucose-free medium for the starvation and incubation steps.
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Cell Health and Confluency: Ensure your cells are healthy and not overly confluent, as high confluency can sometimes inhibit uptake.
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Incubation Time and Concentration: Optimize the incubation time and this compound concentration for your specific cell type. Typical concentrations range from 10 µM to 200 µM, and incubation times can vary from 5 to 60 minutes. High concentrations (>250 µM) may lead to self-quenching effects.
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Uptake Mechanism: Be aware that some studies suggest that this compound uptake may not be exclusively mediated by glucose transporters in all cell types, which could lead to unexpected results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes | Reference(s) |
| DMSO | ~10 mg/mL to 68 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| Ethanol | ~20 mg/mL | ||
| Dimethylformamide (DMF) | ~10 mg/mL | ||
| Water (H₂O) | ~2 mg/mL to 5 mg/mL | Sonication and heating to 60°C can improve solubility. | |
| PBS (pH 7.2) | ~10 mg/mL | Recommended for preparing organic solvent-free aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
1. Organic Stock Solution (e.g., 10 mg/mL in DMSO): a. Weigh out the desired amount of this compound powder in a microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C or -80°C, protected from light.
2. Aqueous Stock Solution (e.g., 1 mg/mL in PBS): a. Weigh out 1 mg of this compound powder. b. Add 1 mL of sterile PBS (pH 7.2). c. Vortex vigorously. If needed, sonicate briefly or warm to 60°C to aid dissolution. d. Use this solution immediately; do not store for more than one day.
Protocol 2: Cellular Glucose Uptake Assay using this compound
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Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency.
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Cell Starvation: Wash the cells twice with warm, glucose-free cell culture medium or PBS.
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Incubation with this compound: a. Prepare the this compound working solution by diluting the stock solution in serum-free, glucose-free cell culture medium to the desired final concentration (e.g., 50-100 µM). b. Add the this compound working solution to the cells. c. Incubate at 37°C for 30-60 minutes.
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Stopping the Reaction: a. Remove the this compound solution. b. Wash the cells twice with pre-chilled PBS to stop the uptake process.
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Analysis: a. Resuspend cells in fresh medium or PBS for analysis. b. Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC channel) or analyze by flow cytometry.
Visualizations
Caption: Workflow for preparing this compound solutions and performing a cellular uptake assay.
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation and this compound uptake.
References
Technical Support Center: Controlling for Non-Specific Binding of 2-NBDG
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 2-NBDG glucose uptake assays, with a focus on controlling for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-glucose) is a fluorescent analog of glucose.[1][2] The underlying principle is that this compound mimics glucose and is taken up by cells through glucose transporters (GLUTs).[2][3] Once inside the cell, it is intended to be phosphorylated by hexokinase, which traps it intracellularly. The resulting fluorescence intensity is then measured as an indicator of glucose uptake.[3]
Q2: Is this compound a reliable marker for glucose uptake?
Recent evidence strongly suggests that this compound is not a consistently reliable marker for glucose uptake. Several studies have shown that this compound can enter cells through mechanisms independent of known glucose transporters like GLUT1. In some cell lines, genetic knockout or pharmacological inhibition of GLUT1 has little to no effect on this compound uptake, while significantly reducing the uptake of radiolabeled glucose analogs (the gold standard).
Q3: What causes the high background and non-specific signal in this compound assays?
High background fluorescence in this compound assays is a common issue and can be attributed to several factors:
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Non-specific binding to the plasma membrane: The NBD fluorophore is hydrophobic, which can lead to its non-specific association with the cell membrane.
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Transporter-independent uptake: As mentioned, this compound can enter cells through pathways other than GLUTs.
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Cellular autofluorescence: Some cell types naturally exhibit higher autofluorescence, which can interfere with the this compound signal.
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Suboptimal assay conditions: Factors like high this compound concentration, insufficient washing, and the presence of serum in the media can all contribute to high background.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
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High fluorescence signal in negative control wells (no cells).
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High fluorescence signal in unstained control cells.
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Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a range of 5 µM to 100 µM. Concentrations above 250 µM may lead to self-quenching effects. |
| Insufficient Washing | Increase the number and duration of washing steps after this compound incubation to remove unbound probe. Use ice-cold PBS or a balanced salt solution for washing. |
| Non-Specific Membrane Binding | Include a mild, non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer to help remove non-specifically bound this compound. Consider a brief treatment with a mild detergent or a low concentration of DMSO before measurement. |
| Cellular Autofluorescence | Use phenol red-free culture medium during the assay. Include an unstained control sample to measure and subtract the inherent autofluorescence of the cells. |
| Contaminated Reagents or Media | Use fresh, high-quality reagents and sterile-filtered buffers. Check for microbial contamination. |
| Suboptimal Imaging/Flow Cytometry Settings | Optimize instrument settings (e.g., exposure time, gain, laser power) to maximize the signal-to-noise ratio. Use appropriate filter sets for this compound (Excitation/Emission ~465/540 nm). |
Issue 2: this compound Uptake is Not Correlating with Expected Glucose Uptake
Symptoms:
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GLUT inhibitors do not reduce this compound signal.
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Competitive inhibition with unlabeled D-glucose is ineffective.
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Results do not align with data from radiolabeled glucose uptake assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Transporter-Independent Uptake of this compound | This is a known characteristic of this compound in many cell types. It is crucial to validate that this compound uptake is transporter-mediated in your specific cell line. |
| Ineffective GLUT Inhibition | While many GLUT inhibitors do not block this compound uptake, it is still a critical control. Use a combination of inhibitors if possible (e.g., Cytochalasin B, Phloretin). |
| Lack of Proper Controls | Always include a comprehensive set of controls in your experiment. See the detailed experimental protocols below for setting up these controls. |
| Cell Line Specificity | The mechanism of this compound uptake can vary significantly between cell lines. It is essential to characterize the uptake mechanism in your specific model system. |
Quantitative Data Summary
The following tables summarize the findings from studies investigating the specificity of this compound uptake.
Table 1: Effect of GLUT Inhibitors on this compound vs. Radiolabeled Glucose Uptake
| Cell Line | Inhibitor | Effect on [³H]-2-deoxyglucose Uptake | Effect on this compound Uptake | Reference |
| L929 Fibroblasts | Cytochalasin B | Potent Inhibition | Very modest decrease | |
| L929 Fibroblasts | WZB-117 | Potent Inhibition | No significant effect | |
| L929 Fibroblasts | BAY-876 | Potent Inhibition | No significant effect | |
| 5TGM1 Myeloma | Cytochalasin B | Not Reported | No significant effect | |
| 5TGM1 Myeloma | WZB-117 | Not Reported | No significant effect | |
| 5TGM1 Myeloma | BAY-876 | Not Reported | No significant effect |
Table 2: Competitive Inhibition of this compound Uptake with Unlabeled D-Glucose
| Cell Line | D-Glucose Concentration | Inhibition of this compound Uptake | Reference |
| MCF10A & CA1d | 10 mM | ~2-fold decrease | |
| 5TGM1 Myeloma | Up to 500-fold excess | No significant difference | |
| U2OS | 50 mM | Slight, but significant inhibition |
Key Experimental Protocols
Protocol 1: Competitive Inhibition with Unlabeled D-Glucose
This protocol determines if this compound uptake is mediated by glucose transporters that can be competed with by unlabeled D-glucose.
Materials:
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Cells of interest
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This compound
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Unlabeled D-glucose
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Glucose-free balanced salt solution (e.g., Krebs-Ringer-HEPES buffer)
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Ice-cold PBS
Procedure:
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Seed cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
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Wash cells twice with glucose-free buffer to remove any residual glucose.
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Pre-incubate cells in glucose-free buffer for 30-60 minutes at 37°C.
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Prepare solutions of this compound in glucose-free buffer with and without a high concentration of unlabeled D-glucose (e.g., 10-50 mM). A range of D-glucose concentrations can be tested.
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Incubate cells with the this compound solutions for the desired time (e.g., 15-30 minutes) at 37°C.
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Terminate the uptake by aspirating the this compound solution and washing the cells three times with ice-cold PBS.
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Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Protocol 2: Using L-Glucose as a Control for Non-Specific Uptake
L-glucose is the stereoisomer of D-glucose and is generally not transported by GLUTs. Therefore, a fluorescently labeled L-glucose analog (if available) or competition with unlabeled L-glucose can be used to assess non-specific uptake.
Materials:
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Cells of interest
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This compound
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Unlabeled L-glucose
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Glucose-free balanced salt solution
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Ice-cold PBS
Procedure:
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Follow steps 1-3 from Protocol 1.
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Prepare solutions of this compound in glucose-free buffer with and without a high concentration of unlabeled L-glucose (e.g., 50 mM).
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Incubate cells with the this compound solutions for the desired time at 37°C.
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Terminate the uptake and wash the cells as described in Protocol 1.
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Measure the fluorescence intensity. A lack of inhibition by L-glucose suggests that the uptake is not stereospecific, which may indicate a non-transporter mediated mechanism.
Protocol 3: Assessing Cell Surface Binding with Trypsin Treatment
This protocol helps to differentiate between intracellular uptake and non-specific binding to the cell surface. Trypsin will cleave cell surface proteins, potentially reducing the binding of this compound if it is protein-mediated.
Materials:
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Cells of interest
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This compound
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Trypsin-EDTA solution
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Soybean trypsin inhibitor or serum-containing medium
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Glucose-free balanced salt solution
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Ice-cold PBS
Procedure:
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Seed and grow cells as in Protocol 1.
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Wash cells with glucose-free buffer.
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Treat one group of cells with Trypsin-EDTA for a short period (e.g., 1-5 minutes) at 37°C.
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Neutralize the trypsin with a trypsin inhibitor or serum-containing medium.
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Wash the cells to remove the trypsin and neutralizer.
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Incubate both trypsin-treated and untreated cells with this compound in glucose-free buffer.
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Terminate the uptake and wash the cells.
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Measure the fluorescence intensity. A significant reduction in fluorescence in the trypsin-treated group may indicate that cell surface proteins are involved in the non-specific binding of this compound.
Visualizations
Signaling Pathway: Ideal vs. Reality of this compound Uptake
Caption: Idealized vs. Observed this compound Uptake Mechanisms.
Experimental Workflow: Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Logical Relationship: Key Controls for this compound Assay Validation
Caption: Essential controls for validating this compound uptake assays.
References
Technical Support Center: The Impact of Different Culture Media on 2-NBDG Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorescent glucose analog 2-NBDG. The following information addresses common issues encountered during experiments, with a focus on the influence of culture media on assay results.
Frequently Asked Questions (FAQs)
Q1: How does the glucose concentration in the culture medium affect this compound uptake?
A1: The concentration of glucose in your culture medium is a critical factor that directly competes with this compound for uptake by glucose transporters.[1][2] High levels of glucose in the medium will result in lower this compound uptake, as the transporters will be saturated with unlabeled glucose.[1] Therefore, it is a standard and essential practice to perform a glucose starvation step by incubating the cells in glucose-free medium prior to the addition of this compound.[3][4] This pre-incubation period depletes intracellular glucose stores and maximizes the availability of glucose transporters for this compound uptake. The duration of this starvation needs to be optimized for your specific cell type to ensure maximal uptake without inducing cell death.
Q2: What is the role of serum (e.g., Fetal Bovine Serum - FBS) in the this compound assay?
A2: The role of serum in this compound assays can be complex and seemingly contradictory. Some studies have shown that high concentrations of FBS in culture media can impair the uptake of glucose analogs like FDG. Conversely, for certain cell lines, the presence of serum in the fasting medium can enhance cell viability, particularly during prolonged starvation periods, which in turn can lead to a higher overall this compound uptake. For example, one study found that adding 10% serum to glucose-free DMEM prolonged the fasting range and increased this compound uptake in 4T07 breast cancer cells. Therefore, the decision to include or exclude serum during the fasting and uptake steps should be carefully considered and optimized for each specific cell line and experimental condition.
Q3: Can the type of basal culture medium (e.g., DMEM, RPMI-1640) influence the results?
A3: Yes, the composition of the basal medium can significantly impact this compound results. Different media formulations contain varying concentrations of glucose, amino acids, vitamins, and other nutrients that can alter cellular metabolism and growth rates. For instance, high-glucose DMEM (25 mM glucose) has been shown to induce insulin resistance in C2C12 myotubes, affecting their response to insulin stimulation in a this compound assay. It is also recommended to use phenol red-free medium during the assay to minimize background fluorescence, as phenol red can interfere with the fluorescence measurement of this compound.
Q4: Is this compound a reliable tracer for glucose uptake?
A4: While this compound is widely used to monitor glucose uptake, some recent studies have raised questions about its mechanism of entry into cells. Evidence suggests that in some cell lines, this compound uptake may occur independently of known glucose transporters (GLUTs). Genetic ablation of GLUT1, a primary glucose transporter, has been shown to abrogate radioactive glucose uptake but not this compound uptake in myeloma cells. Therefore, it is crucial to interpret this compound uptake data with caution and, when possible, validate findings with other methods, such as radiolabeled glucose uptake assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. | - Use phenol red-free culture medium for the assay.- Include an unstained control (cells not treated with this compound) to measure and subtract the background autofluorescence. |
| Non-specific Binding of this compound: The probe may be binding to the cell surface or plasticware. | - Increase the number and duration of washing steps with ice-cold PBS after this compound incubation to remove unbound probe.- Consider using a blocking buffer (e.g., 1% BSA in PBS) before adding this compound. | |
| Low or No this compound Signal | Competition from Glucose: High glucose levels in the medium are inhibiting this compound uptake. | - Ensure a sufficient glucose starvation period in glucose-free medium before adding this compound. The optimal starvation time should be determined empirically for your cell line. |
| Suboptimal this compound Concentration or Incubation Time: The concentration of the probe or the incubation duration may not be optimal for your cells. | - Titrate the this compound concentration (typically in the range of 10-200 µM) to find the optimal concentration for your cell type.- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time. | |
| Poor Cell Health: Cells that are stressed, dying, or overly confluent may have altered metabolic activity and reduced glucose uptake. | - Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent.- Perform a viability assay (e.g., using Propidium Iodide) to exclude dead cells from the analysis. | |
| Inconsistent or Variable Results | Inconsistent Fasting/Starvation Conditions: Variations in the duration or conditions of the starvation step can lead to variability. | - Standardize the starvation protocol, including the duration and the composition of the starvation medium (with or without serum). |
| Different Basal Media Used Across Experiments: Switching between different types of culture media can alter the metabolic state of the cells. | - Use the same basal medium formulation throughout a series of experiments. | |
| Batch-to-Batch Variation in Serum: Different lots of FBS can have varying compositions of growth factors and other components. | - If possible, purchase a large batch of a single lot of FBS to use for a series of related experiments. |
Experimental Protocols
General Protocol for this compound Uptake Assay in Adherent Cells
This protocol provides a general workflow. Optimization of incubation times and concentrations is crucial for each specific cell type and experimental condition.
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Cell Seeding: Seed adherent cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells in their standard growth medium.
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Glucose Starvation:
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Aspirate the growth medium.
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Wash the cells once with warm, sterile PBS.
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Add glucose-free culture medium (e.g., glucose-free DMEM). The medium may or may not be supplemented with serum, depending on the cell type's sensitivity to serum deprivation.
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Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
This compound Incubation:
-
Prepare the this compound working solution by diluting the stock in glucose-free medium to the desired final concentration (e.g., 50-100 µM).
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Aspirate the starvation medium.
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Add the this compound working solution to the cells.
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Incubate for the optimized time (e.g., 20-60 minutes) at 37°C.
-
-
Stopping the Uptake and Washing:
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Aspirate the this compound solution.
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Wash the cells multiple times (e.g., 2-3 times) with ice-cold PBS to stop the uptake and remove any extracellular this compound.
-
-
Measurement:
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Add fresh, ice-cold PBS or a suitable analysis buffer to the wells.
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Measure the fluorescence using a fluorescence plate reader (excitation/emission ~465/540 nm), fluorescence microscope, or flow cytometer.
-
Visualizations
Caption: A generalized workflow for a this compound glucose uptake experiment.
Caption: Simplified signaling pathway of glucose and this compound uptake and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Uptake of a fluorescent deoxyglucose analog (this compound) in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability in 2-NBDG Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability during 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) glucose uptake experiments. Accurate cell viability assessment is critical for the correct interpretation of metabolic data.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments, providing potential causes and solutions.
Issue 1: High Background Fluorescence
Question: I am observing high background fluorescence in my this compound assay, making it difficult to distinguish the signal from the noise. What could be the cause and how can I resolve this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to find the optimal balance between a strong signal and low background for your specific cell line. A common starting range is 50-200 µM.[1][2] |
| Incomplete Washing | Increase the number and vigor of washing steps with ice-cold PBS after this compound incubation to thoroughly remove any unbound probe.[3] |
| Non-specific Binding of this compound | The NBD group is hydrophobic and can stick to cell membranes.[4] Consider a brief wash with a mild, non-ionic detergent or a low concentration of DMSO. |
| Phenol Red in Culture Medium | Phenol red is a known source of background fluorescence. Use phenol red-free medium during the this compound incubation and washing steps. |
| Cellular Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Include an unstained control group to measure and subtract the autofluorescence from your measurements. |
Issue 2: Low or No this compound Uptake
Question: My cells are not showing significant this compound uptake, even in my positive control group. What are the potential reasons for this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Fasting/Starvation | Cells need to be starved of glucose to enhance this compound uptake. The optimal fasting time varies between cell lines. For 4T07 murine breast cancer cells, a 20-minute fasting period was found to be ideal.[5] It is recommended to perform a time-course experiment (e.g., 0-150 minutes) to determine the best fasting duration for your cells. |
| Presence of Glucose in Medium | Ensure that the medium used for this compound incubation is completely glucose-free, as glucose will compete with this compound for uptake. Be aware that fetal bovine serum (FBS) also contains glucose. |
| Poor Cell Health | Only viable, metabolically active cells will take up this compound. Assess cell viability using a reliable method like Trypan Blue or Annexin V/PI staining before and after the experiment. |
| Incorrect this compound Concentration or Incubation Time | The optimal this compound concentration and incubation time are cell-type dependent. For 4T07 cells, 400µM for 20 minutes was found to be optimal for both viability and uptake. For primary cortical astrocytes, concentrations of 25-200 µM for 1 hour have been used. It is advisable to perform a dose-response and time-course experiment to optimize these parameters. |
| Glucose Transporter (GLUT) Inhibition | If your experimental compounds are intended to inhibit glucose uptake, this is the expected outcome. However, if this is observed in your vehicle control, check for any unintended inhibitory effects of the vehicle (e.g., DMSO). |
Issue 3: Inconsistent Results and High Variability
Question: I am getting high variability between wells and between experiments. How can I improve the consistency of my this compound assay?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells. |
| Inconsistent Washing Steps | Automate washing steps if possible, or be meticulous with manual washing to ensure consistency across all wells. |
| Cell Confluency | Cell confluency can affect glucose uptake. Aim for a consistent level of confluency (e.g., 80-90%) for all experiments. |
| Time-sensitive Steps | The timing of incubation with this compound and subsequent washing is critical. Process samples in smaller batches to ensure consistent timing. |
Frequently Asked Questions (FAQs)
Q1: How does serum starvation affect cell viability and this compound uptake?
A1: Serum starvation is a common practice to synchronize cells and enhance the effects of growth factors. However, prolonged serum deprivation can lead to reduced cell viability and apoptosis. In the context of this compound experiments, the presence of serum during the glucose starvation period can actually be beneficial. For instance, in 4T07 cells, the addition of 10% serum to the glucose-free medium prolonged the fasting range to at least 150 minutes without a significant drop in viability. It is crucial to optimize the serum concentration and starvation duration for your specific cell line.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration of this compound varies depending on the cell type. It is recommended to perform a dose-response experiment for your specific cell line. A study on 4T07 murine breast cancer cells found that 400µM was the ideal concentration to optimize cell viability, cost-effectiveness, and uptake. Other studies have used concentrations ranging from 25µM to 200µM.
Q3: Which cell viability assay is best to use in conjunction with a this compound experiment?
A3: The choice of viability assay depends on the specific information you need.
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Trypan Blue Exclusion: A quick and simple method to assess cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up.
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is generally correlated with viability. However, it can sometimes overestimate viability as it measures enzymatic activity which may persist for a short time after cell death.
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Annexin V/PI Staining: This flow cytometry-based assay provides more detailed information. Annexin V detects early apoptotic cells by binding to phosphatidylserine on the outer cell membrane, while Propidium Iodide (PI) stains late apoptotic and necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Q4: Can I use inhibitors of glucose transport as controls in my this compound assay?
A4: Yes, using glucose transport inhibitors is a good way to validate your assay. Phloretin and cytochalasin B are commonly used inhibitors of glucose transporters. However, some studies suggest that this compound uptake may occur independently of known glucose transporters in some cell lines, so it is important to validate the inhibitory effect in your specific experimental system.
Q5: My results from the MTT assay and Trypan Blue staining are conflicting. What could be the reason?
A5: Discrepancies between MTT and Trypan Blue assays can occur because they measure different aspects of cell health. Trypan Blue assesses membrane integrity, a relatively late event in cell death. The MTT assay measures mitochondrial reductase activity, which can persist even in cells with compromised membranes. Therefore, a cell might be considered "viable" by MTT but "non-viable" by Trypan Blue. It is often recommended to use multiple viability assays to get a more complete picture of cell health.
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay
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Prepare a single-cell suspension from your experimental plate (e.g., by trypsinization for adherent cells).
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
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Incubate for 1-2 minutes at room temperature.
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Load the mixture into a hemocytometer.
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Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
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Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: MTT Cell Viability Assay
-
After your experimental treatment (including this compound incubation if desired), carefully remove the medium from the wells.
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Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Annexin V/PI Staining for Flow Cytometry
-
Harvest the cells from your experiment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorescently-labeled Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add Propidium Iodide (PI) to the cell suspension.
-
Analyze the cells by flow cytometry immediately. The results will allow you to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that regulate glucose uptake and cell viability, which can be affected during this compound experiments.
Caption: PI3K/Akt signaling pathway promoting glucose uptake and cell survival.
Caption: AMPK signaling pathway responding to cellular stress to increase glucose uptake.
Experimental Workflow
Caption: General experimental workflow for this compound uptake and cell viability assessment.
References
Validation & Comparative
Validating 2-NBDG Uptake: A Comparative Guide to Glucose Transporter Inhibitors
For researchers, scientists, and drug development professionals, the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose) has emerged as a popular tool for monitoring glucose uptake in living cells. Its utility, however, is critically dependent on demonstrating that its entry into the cell is mediated by glucose transporters (GLUTs). This guide provides a comparative overview of common GLUT inhibitors used to validate this compound uptake, supported by experimental data and detailed protocols.
A crucial step in validating this compound as a glucose uptake marker is to demonstrate that its accumulation is blocked by known inhibitors of glucose transport. Phloretin and Cytochalasin B are two of the most widely used inhibitors for this purpose. While these inhibitors can effectively reduce this compound uptake in certain cell types, it is important to note a growing body of evidence suggesting that this compound uptake may not always be a reliable proxy for glucose transport and can occur through mechanisms independent of GLUTs.[1][2][3]
Comparative Performance of GLUT Inhibitors on this compound Uptake
The efficacy of glucose transporter inhibitors in blocking this compound uptake varies depending on the cell line, inhibitor concentration, and the specific glucose transporters expressed. The following table summarizes quantitative data from various studies.
| Inhibitor | Concentration | Cell Line | This compound Uptake (% of Control) | Key Findings | Reference |
| Phloretin | 50 µM | COS-7 | ~56% | Phloretin significantly inhibited this compound uptake, with 90 minutes of incubation providing a good detection window.[4][5] | |
| Phloretin | 100 µM | COS-7 | 53.83% | Showed significant inhibition, though less potent than its effect on 2-deoxyglucose (2DG) uptake. | |
| Phloretin | 100 µM | SKOV3 | 55.58% | Similar to COS-7 cells, demonstrated partial inhibition of this compound uptake. | |
| Phloretin | 50 µM | MCF-7 | 36.87% | Inhibition measured by flow cytometry. | |
| Phloretin | 150 µM | U2OS | ~26% | Markedly inhibited this compound uptake. | |
| Cytochalasin B | 20 µM | L929 | Modest Decrease | Showed only a very modest and not always significant decrease in this compound uptake, while potently inhibiting 2-deoxyglucose uptake. | |
| Cytochalasin B | 10 µM | Thymocytes | Small Reduction | Did not substantially block this compound staining. | |
| Cytochalasin B | 10 µM | Effector CTL | Not Inhibited | Did not inhibit this compound staining, in contrast to its strong inhibition of 3H-2DG uptake. | |
| WZB-117 | 1 µM | L929 | No Significant Effect | Did not block binding or uptake of this compound. | |
| BAY-876 | 100 nM | L929 | No Significant Effect | Did not block binding or uptake of this compound. |
Experimental Protocols
Accurate and reproducible results in this compound uptake assays hinge on meticulous experimental design. Below are detailed methodologies for key experiments.
Protocol 1: this compound Uptake Assay by Flow Cytometry
This protocol is adapted from a study on potential GLUT1 inhibitors.
1. Cell Preparation:
-
Plate cells (e.g., SKOV3 or MCF-7) in 12-well plates at a density of 2.5 × 10^5 cells/well and culture overnight.
2. Inhibitor Treatment:
-
Rinse the cells with phosphate-buffered saline (PBS).
-
Pre-treat the cells with the desired concentration of the glucose transporter inhibitor (e.g., 50 µM Phloretin) or vehicle control in PBS or Krebs-Ringer buffer (KRB) for 1 hour at 37°C.
3. This compound Incubation:
-
Add this compound to each well to a final concentration of 200 µM.
-
Incubate for 30 minutes to 1.5 hours at 37°C. The optimal incubation time may vary depending on the cell type.
4. Cell Harvesting and Analysis:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in cold PBS.
-
Analyze the fluorescence of the cell suspension using a flow cytometer. This compound can typically be detected using filters for FITC (Excitation/Emission ≈ 485/535 nm).
Protocol 2: this compound Uptake Assay using a Microplate Reader
This is a general protocol for a high-throughput screening format.
1. Cell Preparation:
-
Seed cells in a 96-well plate and culture until they reach 70-90% confluency.
2. Inhibitor Treatment:
-
Remove the culture medium.
-
Add the glucose transporter inhibitor diluted in a glucose-free medium to the desired final concentration. Incubate for the desired period (e.g., 1 hour).
3. This compound Incubation:
-
Add the this compound working solution (e.g., 100-200 µM in glucose-free medium) to each well.
-
Incubate at 37°C for a predetermined time (e.g., 20-90 minutes).
4. Measurement:
-
Remove the this compound working solution and wash the cells 1-2 times with assay buffer.
-
Add assay buffer to the wells and measure the fluorescence using a microplate reader at an excitation and emission of approximately 485 nm and 535 nm, respectively.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the glucose uptake pathway and a typical experimental workflow for its validation.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing 2-NBDG and Radiolabeled Glucose Assays for Cellular Glucose Uptake
For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is crucial for understanding metabolic processes in fields ranging from oncology to diabetes research. The two most prominent methods for this measurement are the fluorescent 2-NBDG assay and the traditional radiolabeled glucose assay. This guide provides an objective comparison of their principles, performance, and protocols, supported by experimental data, to help you select the most appropriate method for your research needs.
Principle of the Assays
This compound: The Fluorescent Analog
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (this compound) is a fluorescently tagged glucose analog.[1][2] It is designed to mimic glucose and is taken up by cells through glucose transporters (GLUTs).[2] Once inside the cell, hexokinase phosphorylates this compound, trapping it intracellularly.[2][3] This accumulation results in a fluorescent signal that is proportional to the glucose uptake by the cells. The signal can be measured using fluorescence microscopy, flow cytometry, or a fluorescence plate reader, offering a non-radioactive alternative for assessing glucose transport.
Radiolabeled Glucose Assays: The Gold Standard
Radiolabeled glucose assays are the traditional and widely accepted gold standard for quantifying glucose transport. These assays typically use glucose analogs like radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DG or [¹⁴C]-2-DG). Similar to this compound, 2-DG is transported into the cell by GLUTs and phosphorylated by hexokinase, which traps the radiolabeled 2-deoxy-D-glucose-6-phosphate inside the cell. The amount of accumulated radioactivity is then measured using a scintillation counter, providing a direct and highly sensitive quantification of glucose uptake.
Performance and Data Comparison
While this compound offers the significant advantages of safety and compatibility with common lab equipment, a growing body of evidence calls its accuracy as a direct proxy for glucose transport into question. Several studies have demonstrated that this compound uptake can occur through mechanisms independent of known glucose transporters. This can lead to significant discrepancies when compared to the results from radiolabeled assays.
For instance, studies in T-cells have shown a major discordance between glucose transport capacity measured by [³H]-2-DG and the signal from this compound. In some cases, this compound uptake was not inhibited by competitive substrates or known GLUT inhibitors, suggesting a non-specific uptake mechanism. Researchers should therefore perform thorough validation, such as competition assays with excess unlabeled glucose, to confirm the specificity of this compound in their experimental model.
Below is a summary of the key characteristics of each assay method.
| Feature | This compound Assay | Radiolabeled Glucose Assay ([³H]-2-DG) |
| Principle | Fluorescent glucose analog is transported and accumulates in cells. | Radioactive glucose analog is transported, trapped, and accumulates. |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, Plate Reader. | Liquid Scintillation Counting. |
| Signal Readout | Relative Fluorescence Units (RFU). | Counts Per Minute (CPM) or Disintegrations Per Minute (DPM). |
| Safety | Non-radioactive, requires standard lab safety procedures. | Requires handling and disposal of radioactive materials, specialized training. |
| Throughput | High-throughput compatible, especially with plate readers. | Lower throughput due to multi-step washing and scintillation counting. |
| Cellular Analysis | Enables single-cell analysis (Flow Cytometry) and visualization (Microscopy). | Typically measures uptake in a population of cells. |
| Sensitivity | Generally lower than radiolabeled methods. | Considered the "gold standard" for sensitivity and accuracy. |
| Specificity Concerns | Uptake may occur via transporter-independent mechanisms. Results can be discordant with radiolabeled methods. | High specificity for glucose transporter-mediated uptake. |
| Cost | Generally lower cost for reagents and no disposal fees for radioactivity. | Higher costs associated with radioactive material, licensing, and disposal. |
Experimental Workflow and Methodologies
The workflows for the two assays differ significantly, particularly in the detection and washing steps. The this compound assay is generally simpler and faster.
Detailed Experimental Protocols
A. This compound Glucose Uptake Assay Protocol (General)
This protocol is a general guideline and should be optimized for specific cell types.
-
Cell Preparation: Seed adherent cells (e.g., 2-5 x 10⁴ cells/well) in a 24-well or 96-well plate and culture overnight. For suspension cells, use approximately 1-2 x 10⁵ cells per well on the day of the assay.
-
Glucose Starvation: Gently wash the cells with warm PBS. Replace the culture medium with glucose-free medium (e.g., Krebs-Ringer-HEPES buffer or glucose-free DMEM) and incubate for 1-2 hours at 37°C. This step enhances the glucose uptake rate.
-
Treatment: Remove the starvation medium and add fresh glucose-free medium containing your test compounds (e.g., insulin, inhibitors) or vehicle control. Incubate for the desired time period (e.g., 15-60 minutes).
-
This compound Incubation: Add this compound to each well to a final concentration of 50-200 µM. Incubate for 20-60 minutes at 37°C, protected from light.
-
Stopping the Reaction: Terminate the uptake by removing the this compound solution and washing the cells two to three times with ice-cold PBS to remove extracellular fluorescence.
-
Measurement:
-
Plate Reader: Add PBS or a suitable lysis buffer to each well and measure fluorescence (Excitation ~485 nm, Emission ~535 nm).
-
Flow Cytometry: Detach cells (if adherent), resuspend in FACS buffer, and analyze on a flow cytometer using the FITC/GFP channel.
-
Microscopy: Add fresh buffer and image cells directly using a fluorescence microscope with a blue excitation filter.
-
B. Radiolabeled [³H]-2-Deoxyglucose Uptake Assay Protocol
CAUTION: This protocol involves radioactive materials. All steps must be performed following institutional radiation safety guidelines.
-
Cell Preparation: Seed cells in a 6-well or 12-well plate and culture to the desired confluency.
-
Glucose Starvation: Wash cells twice with a warm buffer like PBS or HEPES-buffered saline (HBS). Add glucose-free HBS and incubate for 30-60 minutes at 37°C.
-
Treatment: Aspirate the starvation buffer and add fresh buffer containing your test compounds (e.g., 100 nM insulin) or vehicle. Incubate for 20-30 minutes at 37°C.
-
Uptake Reaction: Initiate glucose uptake by adding a transport solution containing [³H]-2-deoxyglucose (typically 0.1-1.0 µCi/mL) and unlabeled 2-deoxyglucose. The incubation time is critical and usually short (5-15 minutes) to measure the initial rate of transport.
-
Stopping the Reaction: Terminate the uptake by aspirating the transport solution and immediately washing the cells three times with a large volume of ice-cold PBS or stop buffer (e.g., PBS with 20 mM glucose). This step is crucial to remove all extracellular radioactivity.
-
Cell Lysis: Lyse the cells by adding 0.5-1.0 mL of a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS) to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and mix thoroughly.
-
Quantification: Measure the radioactivity in a liquid scintillation counter. A small aliquot of the lysate should be used to determine protein concentration (e.g., via BCA assay) to normalize the data (e.g., CPM/mg protein).
Application in Signaling Pathways
Both assays are frequently used to probe signaling pathways that regulate glucose metabolism, such as the insulin signaling pathway. Insulin binding to its receptor triggers a cascade that results in the translocation of GLUT4 transporters to the plasma membrane, increasing glucose uptake.
Conclusion and Recommendations
The choice between a this compound assay and a radiolabeled glucose assay depends on the specific research question, available resources, and the need for single-cell versus population-level data.
-
Choose the this compound Assay for:
-
High-throughput screening of compounds affecting glucose uptake.
-
Qualitative or semi-quantitative analysis of glucose uptake.
-
Visualizing glucose uptake in real-time or at the single-cell level using microscopy or flow cytometry.
-
Laboratories not equipped for handling radioactivity.
-
-
Choose the Radiolabeled Glucose Assay for:
-
Quantitative, highly sensitive, and accurate measurements of glucose transport rates.
-
Validating findings from other methods, including this compound assays.
-
When the mechanism of transport needs to be confirmed with high certainty.
-
Critical Recommendation: Due to the documented potential for transporter-independent uptake, it is imperative to validate this compound assay results. This can be achieved by running parallel experiments with known GLUT inhibitors (e.g., cytochalasin B) or by direct comparison with the gold-standard radiolabeled 2-deoxyglucose method to ensure the observed fluorescence is a true reflection of transporter-mediated glucose uptake in your specific cellular model.
References
A Researcher's Guide: 2-NBDG vs. 2-DG for Measuring Glucose Uptake
Measuring cellular glucose uptake is fundamental to research in metabolism, oncology, and immunology. For decades, the gold standard for this measurement has been the radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG). However, the emergence of the fluorescent analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), has provided a non-radioactive alternative, enabling high-throughput screening and live-cell imaging. This guide provides an objective comparison of these two critical tools, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate method for their scientific questions.
Mechanism of Action: A Tale of Two Analogs
Both 2-DG and this compound are glucose mimics that are taken up by cells via glucose transporters (GLUTs). Once inside the cell, they are phosphorylated by hexokinase. This phosphorylation traps the analogs within the cell, as they cannot be further metabolized in the glycolytic pathway.[1][2][3] The accumulated product—radiolabeled 2-deoxy-D-glucose-6-phosphate (2-DG-6P) or fluorescent this compound-6-phosphate—is then quantified to determine the rate of glucose uptake.
While the principle is similar, the detection method and subsequent workflow differ significantly, as illustrated below.
Comparative Analysis: Performance and Limitations
The choice between 2-DG and this compound depends critically on the experimental context, including the cell type, desired throughput, and the specific biological question.
| Feature | 2-Deoxy-D-glucose (2-DG) | This compound (Fluorescent Analog) |
| Detection Method | Radiometric (³H or ¹⁴C) | Fluorescence |
| Primary Advantage | "Gold standard," high sensitivity, well-validated.[1] | Non-radioactive, enables live-cell imaging, high-throughput.[4] |
| Primary Limitation | Requires handling/disposal of radioactive material, endpoint assay. | Uptake may not be solely via GLUTs, potential for artifacts. |
| Assay Format | Endpoint, requires cell lysis. | Compatible with live-cell imaging and flow cytometry. |
| Throughput | Lower, multi-step process. | High, suitable for 96/384-well plate readers. |
| Spatial Resolution | None (bulk measurement of cell population). | High (can visualize subcellular localization). |
| Temporal Resolution | Poor (single time point). | High (can perform real-time kinetic measurements). |
| Toxicity | Radioactivity poses safety risks. Some non-specific cytotoxicity reported. | Can be cytotoxic at high concentrations, cell-type dependent. |
A significant point of contention for this compound is its fidelity as a true glucose analog. The bulky fluorescent tag alters its size and shape compared to glucose. Several studies have demonstrated that this compound uptake can occur independently of known glucose transporters like GLUT1. This transporter-independent entry raises concerns about its utility as a direct proxy for glucose transport, and researchers should perform rigorous controls, such as competition assays with excess unlabeled glucose and the use of GLUT inhibitors, to validate their results.
Quantitative Data Summary
Direct quantitative comparisons of kinetic parameters are sparse due to the different detection modalities. However, typical experimental conditions provide insight into their application.
| Parameter | 2-Deoxy-D-glucose (2-DG) | This compound |
| Typical Concentration | Radiolabeled: ~0.5-10 µCi/mL. | 50-400 µM. |
| Incubation Time | 5-20 minutes. | 20-60 minutes. |
| Key Inhibitors | Phloretin, Cytochalasin B. | Phloretin, Cytochalasin B (efficacy can be variable). |
| Affinity for GLUTs | Considered a reliable analog for transport kinetics. | Lower affinity and slower transport rate (Vmax) than glucose. |
Key Signaling Pathway: Insulin-Stimulated Glucose Uptake
A primary application for these assays is studying insulin sensitivity. Insulin binding to its receptor triggers a signaling cascade, primarily through the PI3K-Akt pathway, which culminates in the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.
Experimental Protocols
Below are generalized protocols. Researchers must optimize concentrations, incubation times, and cell numbers for their specific cell type and experimental conditions.
Protocol 1: Radiolabeled 2-Deoxy-D-Glucose ([³H] 2-DG) Uptake Assay
This protocol is adapted for adherent cells in a 6-well plate format.
-
Cell Seeding: Seed cells in a 6-well plate and grow until they reach the desired confluency.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 3-4 hours to lower basal glucose uptake.
-
Stimulation: Treat cells with insulin or other compounds in a suitable buffer (e.g., KRPH) for the desired time (e.g., 20 minutes at 37°C) to stimulate glucose uptake. Include a vehicle-treated control.
-
Uptake Initiation: Add [³H] 2-DG (final concentration ~0.5 µCi/mL) and unlabeled 2-DG (final concentration ~100 µM) to each well. Incubate for 10-15 minutes at 37°C. To determine non-specific uptake, include wells treated with a GLUT inhibitor like Cytochalasin B.
-
Uptake Termination: Immediately stop the reaction by placing the plate on ice and aspirating the uptake solution.
-
Washing: Quickly wash the cells three times with 1 mL of ice-cold PBS to remove all extracellular radioactivity.
-
Cell Lysis: Lyse the cells in each well with 600 µL of a lysis buffer (e.g., 50 mM NaOH or 0.1% SDS).
-
Quantification: Transfer a portion of the cell lysate (e.g., 400 µL) to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Protein Normalization: Use the remaining lysate to perform a protein quantification assay (e.g., BCA assay) to normalize the CPM values to the amount of protein per well.
-
Data Analysis: Calculate specific glucose uptake by subtracting the non-specific uptake (from Cytochalasin B-treated wells) and express the data as CPM/mg of protein.
Protocol 2: Fluorescent this compound Uptake Assay (Flow Cytometry)
This protocol is a general guideline for suspension or adherent cells.
-
Cell Preparation: Prepare a single-cell suspension. For adherent cells, trypsinize and wash. Seed cells at an appropriate density (e.g., 5 x 10⁵ cells/well in a 96-well plate).
-
Glucose Starvation: Wash cells and incubate in glucose-free medium for 60-90 minutes at 37°C to normalize the glucose uptake rate.
-
Stimulation/Inhibition: Treat cells with experimental compounds, inhibitors, or vehicle controls for the desired duration.
-
Uptake Initiation: Add this compound to a final concentration of 100-300 µM. Incubate for 20-30 minutes at 37°C, protected from light.
-
Uptake Termination: Stop the reaction by placing the cells on ice.
-
Washing: Wash the cells twice with ice-cold PBS or FACS buffer to remove extracellular this compound.
-
Staining (Optional): Resuspend cells in FACS buffer containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Acquisition: Analyze the cells on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC or FL-1, with excitation at 488 nm and emission ~520-540 nm).
-
Data Analysis: Gate on the live, single-cell population and quantify the Mean Fluorescence Intensity (MFI). Compare the MFI of treated samples to controls.
Conclusion: Which Analog to Choose?
The choice between 2-DG and this compound is not a matter of one being universally superior, but rather which tool is right for the job.
-
Choose 2-DG when you require the most accurate, validated quantification of glucose transporter activity and are equipped to handle radioactivity. It remains the gold standard for definitive, low-throughput studies.
-
Choose this compound for high-throughput screening of compounds that modulate glucose uptake, for visualizing glucose uptake in real-time in living cells, or when you need to sort cell populations based on their uptake capacity using flow cytometry.
Crucially, when using this compound, researchers must be aware of its limitations. The potential for transporter-independent uptake means that results should be interpreted with caution and validated with orthogonal methods or rigorous controls, especially when characterizing novel biological phenomena.
References
- 1. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 2. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
2-NBDG Uptake as a Measure of Glucose Transport: A Critical Comparison
A Guide for Researchers, Scientists, and Drug Development Professionals
The fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) has been widely adopted for monitoring glucose uptake in living cells due to its convenience and applicability in high-throughput screening and imaging. However, a growing body of evidence raises significant concerns about the correlation between this compound uptake and actual glucose transport mediated by canonical glucose transporters (GLUTs). This guide provides an objective comparison of this compound performance against the gold-standard radiolabeled glucose analog, [³H]-2-deoxyglucose, supported by experimental data and detailed protocols.
Data Presentation: this compound vs. [³H]-2-deoxyglucose Uptake
The central discrepancy between this compound and actual glucose transport lies in their differing modes of cellular entry. While glucose and its close analog, 2-deoxyglucose, are actively transported into cells via GLUT proteins, studies indicate that this compound uptake is largely independent of these transporters. This is demonstrated by the differential effects of GLUT inhibitors on the uptake of this compound compared to [³H]-2-deoxyglucose.
| Cell Line | Treatment (GLUT1 Inhibitor) | % Inhibition of [³H]-2-deoxyglucose Uptake | % Inhibition of this compound Uptake | Reference |
| L929 Murine Fibroblasts | Cytochalasin B (20 µM) | ~75% | No significant impact | [1] |
| L929 Murine Fibroblasts | BAY-876 (100 nM) | ~80% | No significant impact | [1] |
| L929 Murine Fibroblasts | WZB-117 (1 µM) | ~60% | No significant impact | [1] |
| 5TGM1 Myeloma Cells | Slc2a1 (GLUT1) Gene Ablation | Abrogated | No effect | [2][3] |
Key Finding: As the table illustrates, pharmacological inhibition or genetic ablation of GLUT1, the primary glucose transporter in many cell types, significantly reduces the uptake of [³H]-2-deoxyglucose. In stark contrast, the same interventions have a negligible effect on this compound uptake, strongly suggesting that this compound enters cells through a mechanism independent of major glucose transporters.
Experimental Protocols
To ensure robust and reproducible results when assessing glucose uptake, it is crucial to employ well-defined experimental protocols. Below are detailed methodologies for the gold-standard [³H]-2-deoxyglucose uptake assay and the commonly used this compound uptake assay.
[³H]-2-deoxyglucose Uptake Assay (Gold Standard)
This method directly measures the transport of a radiolabeled glucose analog into the cell.
-
Cell Culture: Plate cells (e.g., L929 fibroblasts) in 24-well plates at a density of 8.0 × 10⁴ cells/well and allow them to adhere and equilibrate for 18–24 hours.
-
Treatment (Optional): If testing inhibitors, pre-incubate cells with the desired compounds (e.g., Cytochalasin B, BAY-876) for the specified duration.
-
Uptake Measurement:
-
Wash cells with a glucose-free buffer (e.g., HEPES buffer pH 7.4 containing 140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO₄, 1 mM CaCl₂, 2 mM sodium pyruvate).
-
Initiate uptake by adding the glucose-free buffer supplemented with 1.0 mM [³H]-2-deoxyglucose (0.3 µCi/mL).
-
Incubate for a defined period, typically 15 minutes, at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells twice with ice-cold glucose-free HEPES buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 50 mM sodium hydroxide).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts to protein concentration or cell number.
-
This compound Uptake Assay
This method utilizes a fluorescent glucose analog to visualize and quantify glucose uptake.
-
Cell Culture: Plate cells in a suitable format for fluorescence detection (e.g., 96-well black wall/clear bottom plates or glass-bottom dishes).
-
Glucose Starvation: To enhance uptake, remove the culture medium, wash the cells with phosphate-buffered saline (PBS), and incubate them in a glucose-free medium for a period ranging from 1 to 2 hours.
-
Treatment (Optional): If using inhibitors, add them to the glucose-free medium during the starvation period.
-
Uptake Measurement:
-
Add this compound to the glucose-free medium at a final concentration typically ranging from 10 µM to 400 µM.
-
Incubate the cells for a defined period (e.g., 20-60 minutes) at 37°C, protected from light.
-
-
Termination and Washing:
-
Stop the uptake by removing the this compound containing medium.
-
Wash the cells 1-2 times with ice-cold PBS to remove extracellular this compound.
-
-
Quantification:
-
Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ≈ 465/540 nm).
-
For flow cytometry, data from a large number of single-cell events (e.g., 10,000) are collected, and the mean fluorescence intensity is calculated.
-
Mandatory Visualizations
To further clarify the differing mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
Phloretin as a Control for 2-NBDG Uptake: A Comparative Guide
For researchers investigating cellular glucose uptake, the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) serves as a vital tool. To ensure the specificity of this uptake, particularly through glucose transporters (GLUTs), a reliable inhibitor is essential as a control. Phloretin, a natural dihydrochalcone found in apples and other fruits, is a widely used and effective control for this compound uptake assays due to its role as a competitive inhibitor of GLUTs.[1][2][3] This guide provides a comprehensive comparison of phloretin with other common GLUT inhibitors, detailed experimental protocols, and visualizations to support your research.
Performance Comparison of GLUT Inhibitors
Phloretin demonstrates broad-spectrum inhibition of several GLUT isoforms, making it a versatile control for a variety of cell types.[1][3] Its primary mechanism involves direct, competitive interference with glucose binding to the transporters. The following table summarizes the performance of phloretin in comparison to other commonly used inhibitors of this compound uptake.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50/Inhibition | Reference(s) |
| Phloretin | GLUT1, GLUT2, and other GLUTs | Competitive inhibitor of glucose transport. | IC50 of 49 µM for yeast-made GLUT1 and 61 µM for human erythrocyte GLUT1. 50 µM phloretin resulted in approximately 56% this compound uptake in COS-7 cells. | |
| Phlorizin | SGLT1, SGLT2 | Specific and competitive inhibitor of sodium-glucose cotransporters. Weaker inhibitor of GLUTs compared to phloretin. | IC50 of 110 nM for SGLT1 and 9.65 nM for SGLT2. | |
| Cytochalasin B | GLUTs | Potent and specific, non-competitive inhibitor of glucose transport. | Significantly inhibits this compound uptake. | |
| WZB117 | GLUT1 | GLUT1 inhibitor. | Activity is comparable to phloretin in inhibiting this compound uptake in MCF-7 cells. | |
| Apigenin | GLUT1 | Inhibits GLUT1-mediated glucose uptake and GLUT1 expression. | - | |
| Genistein | GLUT1, GLUT4 | Modulates GLUT1 and GLUT4 expression and regulates glucose uptake. | - |
Mechanism of Phloretin Inhibition
Phloretin's efficacy as a control lies in its ability to competitively block the binding of glucose and its analogs, like this compound, to glucose transporters. This prevents the transport of this compound into the cell, thereby reducing the fluorescent signal and confirming that the observed uptake is indeed GLUT-mediated.
Caption: GLUT-mediated uptake of this compound and its inhibition by phloretin.
Experimental Protocol: this compound Uptake Assay with Phloretin Control
This protocol provides a general framework for assessing this compound uptake and its inhibition by phloretin. Optimal conditions, such as cell seeding density, and concentrations of this compound and phloretin, may need to be determined empirically for specific cell types.
Materials:
-
Cells of interest
-
This compound
-
Phloretin
-
Cell culture medium (glucose-free for the assay)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).
-
Preparation of Reagents:
-
Prepare a stock solution of phloretin in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of phloretin in glucose-free medium to the desired final concentration (e.g., 50-100 µM).
-
Prepare a working solution of this compound in glucose-free medium (e.g., 100-200 µM).
-
-
Inhibitor Pre-treatment (Control Wells):
-
Wash the cells once with warm PBS.
-
Add the phloretin working solution to the designated control wells.
-
For untreated wells, add glucose-free medium.
-
Incubate the plate for 1 hour at 37°C.
-
-
This compound Incubation:
-
Remove the medium from all wells.
-
Add the this compound working solution to all wells.
-
Incubate for 30-90 minutes at 37°C. The optimal incubation time should be determined to achieve a good signal-to-noise ratio.
-
-
Termination of Uptake:
-
Remove the this compound solution.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular this compound.
-
-
Data Acquisition:
-
Add PBS or a suitable assay buffer to the wells.
-
Measure the fluorescence using a fluorescence plate reader (e.g., excitation/emission ~485/535 nm) or a flow cytometer.
-
Caption: Workflow for a this compound uptake assay using phloretin as a control.
Conclusion
Phloretin serves as a reliable and effective positive control for inhibiting GLUT-mediated this compound uptake. Its competitive inhibitory action across various GLUT isoforms makes it a versatile tool for validating the specificity of glucose uptake in a wide range of cellular models. By following a standardized protocol and understanding its mechanism of action, researchers can confidently employ phloretin to ensure the accuracy and reliability of their this compound uptake experiments.
References
A Researcher's Guide to Cross-Validating 2-NBDG for Metabolic Studies
An Objective Comparison of 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) with Gold-Standard Metabolic Assays
For researchers in cellular metabolism, oncology, and drug development, accurately measuring glucose uptake is paramount. The fluorescent glucose analog, this compound, has gained popularity as a tool for visualizing glucose transport in living cells due to its compatibility with fluorescence microscopy and flow cytometry. However, emerging evidence necessitates a critical evaluation of its quantitative accuracy. This guide provides a comprehensive comparison of this compound with established metabolic assays, offering supporting data and detailed protocols to aid researchers in selecting the appropriate tools and validating their findings.
The Controversy Surrounding this compound
While this compound is structurally similar to glucose and is taken up by cells, a growing body of literature indicates that its transport mechanism can differ significantly from that of glucose. Several studies have demonstrated that this compound uptake can occur independently of classical glucose transporters (GLUTs), raising concerns about its reliability as a direct proxy for glucose transport.[1][2][3][4] This guide will delve into these discrepancies and provide a framework for cross-validating this compound results.
Comparative Analysis of Metabolic Assays
To provide a clear comparison, this guide will focus on the following key metabolic assays:
-
This compound Uptake Assay: A widely used method based on a fluorescent glucose analog.
-
Radiolabeled 2-Deoxyglucose ([3H]-2DG) Uptake Assay: The long-standing "gold standard" for measuring glucose transport.
-
Enzymatic 2-Deoxyglucose (2DG) Uptake Assays: Non-radioactive alternatives that measure the accumulation of 2-deoxyglucose-6-phosphate (2DG6P).
-
Seahorse XF Glycolysis Stress Test: Measures the extracellular acidification rate (ECAR) as an indicator of glycolysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful tool for the absolute quantification of intracellular metabolites, including 2-deoxyglucose-6-phosphate.
The following table summarizes the key features of each assay:
| Feature | This compound Uptake Assay | Radiolabeled [3H]-2DG Uptake Assay | Enzymatic 2DG Uptake Assays | Seahorse XF Glycolysis Stress Test | LC-MS/MS |
| Principle | Cellular uptake of a fluorescent glucose analog. | Cellular uptake of a radiolabeled glucose analog. | Enzymatic detection of accumulated 2-deoxyglucose-6-phosphate (2DG6P). | Measurement of extracellular acidification rate (ECAR) from lactate production. | Direct quantification of intracellular metabolites. |
| Primary Output | Fluorescence intensity. | Scintillation counts (CPM or DPM). | Absorbance, fluorescence, or luminescence signal. | ECAR (mpH/min). | Absolute concentration of metabolites. |
| Key Advantage | Suitable for single-cell imaging and flow cytometry. | High sensitivity and well-validated. | Non-radioactive, high-throughput. | Real-time, functional assessment of glycolysis. | High specificity, absolute quantification, and multiplexing. |
| Key Limitation | Uptake may not be mediated by glucose transporters, leading to inaccurate quantification of glucose uptake.[1] | Requires handling of radioactive materials and specialized equipment. | Indirect measurement, potential for background interference. | Indirect measure of glucose uptake, sensitive to changes in other metabolic pathways. | Requires expensive instrumentation and complex sample preparation. |
Quantitative Data Comparison
The following tables present a summary of quantitative data from studies that have compared this compound with other metabolic assays.
Table 1: Comparison of this compound and [3H]-2-Deoxyglucose Uptake
| Cell Line | Condition | This compound Uptake | [3H]-2DG Uptake | Key Finding | Reference |
| Murine T cells | Activated vs. Naive | ~5-fold increase | ~10-fold increase | Discordance in the magnitude of change upon activation. | |
| L929 fibroblasts | GLUT1 Inhibition (Cytochalasin B) | No significant inhibition | Potent inhibition | This compound uptake is independent of GLUT1 in these cells. | |
| Hippocampal Neurons | Insulin Receptor β overexpression | Significant increase | Strong trend for an increase | Both methods show increased uptake, but the statistical significance for [3H]-2DG was weaker in this study. |
Table 2: Comparison of this compound and Glycolytic Function (Seahorse XF Assay)
| Cell Line | Condition | This compound Uptake | ECAR (Glycolytic Rate) | Key Finding |
| Breast Cancer Cells | High vs. Low Glycolytic | Correlates with ECAR | High in highly glycolytic cells | In some cancer cell lines, this compound uptake correlates with the overall glycolytic phenotype. |
| T cells | Activated | Increased | Increased | Both this compound uptake and glycolysis are upregulated upon T cell activation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound Glucose Uptake Assay (Flow Cytometry)
This protocol is adapted from a method for measuring glucose uptake in mouse embryonic fibroblasts and breast cancer cells.
Materials:
-
Cells of interest
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (100X stock solution)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed adherent cells in a 24-well plate and culture overnight. For suspension cells, use an appropriate number of cells per well.
-
Treatment: Treat cells with test compounds or vehicle control in a low-serum (e.g., 0.5% FBS) medium for the desired time.
-
Glucose Uptake:
-
Prepare a glucose uptake mix containing culture medium, this compound (final concentration typically 50-100 µM), and any enhancers or inhibitors.
-
Remove the treatment medium and add the glucose uptake mix to each well.
-
Incubate at 37°C in a CO2 incubator for 30 minutes.
-
-
Measurement:
-
Collect the cells and wash them once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~530 nm.
-
Radiolabeled [3H]-2-Deoxyglucose Uptake Assay
This protocol is a standard method for measuring glucose uptake.
Materials:
-
Cells of interest
-
Culture medium
-
Glucose-free HEPES buffer (pH 7.4)
-
[3H]-2-deoxyglucose
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate cells in 24-well plates and allow them to adhere overnight.
-
Starvation: Wash cells with glucose-free HEPES buffer and incubate in the same buffer for a defined period (e.g., 1 hour) to deplete intracellular glucose.
-
Uptake:
-
Prepare the uptake solution by adding [3H]-2-deoxyglucose (typically 0.5-1.0 µCi/mL) to glucose-free HEPES buffer.
-
Add the uptake solution to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination:
-
Quickly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.
-
-
Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Enzymatic 2-Deoxyglucose Uptake Assay (Colorimetric)
This protocol is based on a commercially available kit.
Materials:
-
Cells of interest
-
Culture medium
-
2-Deoxyglucose (2-DG)
-
Extraction Buffer
-
Neutralization Buffer
-
Assay Buffer
-
Enzyme Mix
-
Recycling Mix
-
2-DG6P Standard
-
Microplate reader
Procedure:
-
Cell Preparation and 2-DG Uptake: Follow the same initial steps as the radiolabeled assay, but use non-radiolabeled 2-DG.
-
Cell Lysis: After washing, lyse the cells with Extraction Buffer.
-
Neutralization: Neutralize the lysate with Neutralization Buffer.
-
Enzymatic Reaction:
-
Prepare a reaction mix containing Assay Buffer, Enzyme Mix, and Recycling Mix.
-
Add the reaction mix to the neutralized cell lysates and to the 2-DG6P standards.
-
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 412 nm in a kinetic or endpoint mode.
Seahorse XF Glycolysis Stress Test
This protocol provides a general overview of the Seahorse XF Glycolysis Stress Test. Refer to the manufacturer's instructions for detailed procedures.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Base Medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium according to the manufacturer's protocol.
-
Assay Execution:
-
Replace the culture medium with the Seahorse XF assay medium and equilibrate the cells.
-
Place the plate in the Seahorse XF Analyzer.
-
The instrument will sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) while measuring the extracellular acidification rate (ECAR) in real-time.
-
-
Data Analysis: The Seahorse software calculates key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
LC-MS/MS for Intracellular 2-Deoxyglucose-6-Phosphate
This is a generalized workflow for quantifying 2DG6P using LC-MS/MS.
Materials:
-
Cells treated with 2-DG
-
Methanol, water, and acetonitrile (LC-MS grade)
-
Internal standard (e.g., labeled 2-DG6P)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
After 2-DG uptake and washing, quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
-
Sample Preparation:
-
Centrifuge the extract to pellet cell debris.
-
Transfer the supernatant to a new tube and dry it under nitrogen or in a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate 2DG6P from other metabolites using an appropriate chromatography column (e.g., HILIC or ion-pairing).
-
Detect and quantify 2DG6P using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the principles and relationships of these assays, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The choice of a metabolic assay should be guided by the specific research question and the available resources. While this compound can be a useful tool for visualizing glucose uptake at a single-cell level, its use for quantitative measurements of glucose transport should be approached with caution and always be validated with more established methods.
For researchers currently using this compound, it is strongly recommended to:
-
Cross-validate findings with a gold-standard method like the radiolabeled [3H]-2-deoxyglucose uptake assay or a reliable non-radioactive alternative.
-
Investigate the transport mechanism of this compound in your specific cell model by using GLUT inhibitors to confirm if the uptake is transporter-mediated.
-
Complement this compound data with functional metabolic assays, such as the Seahorse XF Glycolysis Stress Test, to provide a broader context of cellular metabolism.
References
- 1. Glucose Uptake-Glo Assay Technical Manual [france.promega.com]
- 2. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Glucose Uptake Assays: A Comparative Guide to 2-NBDG and Its Alternatives
For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is paramount for unraveling metabolic pathways and developing novel therapeutics. The fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) has been a widely adopted tool for this purpose due to its compatibility with fluorescence microscopy and flow cytometry.[1] However, a growing body of evidence highlights significant limitations, urging a critical re-evaluation of its use and a comprehensive understanding of available alternatives.
This guide provides an objective comparison of this compound with other methods for measuring glucose uptake, supported by experimental data. We will delve into the key limitations of this compound, present alternative fluorescent and non-fluorescent assays, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
The Troubled Truth: Limitations of this compound
While convenient, this compound's structural difference from native glucose—owing to its bulky fluorescent tag—raises concerns about its transport fidelity.[2][3] Several studies have demonstrated that this compound uptake can occur independently of known glucose transporters (GLUTs), questioning its reliability as a direct measure of glucose transport.[2][4]
Key Limitations:
-
Transporter-Independent Uptake: Research has shown that pharmacologic inhibition or genetic knockdown of GLUT1, the primary glucose transporter in many cell types, significantly reduces the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG) but has a minimal effect on this compound uptake. This suggests that this compound can enter cells through mechanisms other than canonical glucose transporters.
-
Altered Transport Kinetics: The bulky NBD fluorophore alters the molecule's size and shape compared to glucose, likely affecting its interaction with and transport through GLUTs. Studies in bacteria have shown that while this compound transport follows Michaelis-Menten kinetics, its maximum transport rate (Vmax) is significantly lower than that of glucose.
-
Lack of Correlation with Gold-Standard Methods: Discrepancies have been observed between glucose uptake measured by this compound and the well-validated [³H]-2-DG assay. For instance, in T-cells, there can be a significant discordance between glucose transport capacity measured by [³H]-2-DG and this compound labeling.
-
Intracellular Fate: Once inside the cell, this compound is phosphorylated to this compound-6-phosphate, which can then be metabolized into non-fluorescent derivatives, complicating the interpretation of fluorescence intensity as a direct measure of uptake.
A Comparative Look: this compound vs. Alternatives
The choice of a glucose uptake assay should be guided by the specific experimental question, cell type, and available instrumentation. Below is a comparison of this compound with commonly used alternatives.
| Assay Method | Principle | Advantages | Disadvantages | Typical Application |
| This compound | Fluorescent glucose analog taken up by cells and detected by fluorescence. | Simple, non-radioactive, suitable for high-throughput screening and single-cell analysis via flow cytometry and microscopy. | Uptake may not be solely mediated by glucose transporters, altered kinetics compared to glucose. | Qualitative or semi-quantitative assessment of glucose uptake, cell imaging. |
| Radiolabeled 2-Deoxyglucose ([³H]-2-DG or ¹⁴C-2-DG) | Radiolabeled glucose analog taken up and phosphorylated, accumulating inside the cell. | "Gold standard" method, high sensitivity and specificity for glucose transporter activity. | Requires handling and disposal of radioactive materials, multi-step protocol, not suitable for single-cell analysis. | Quantitative measurement of glucose transport rates. |
| Enzymatic 2-Deoxyglucose (2-DG) Assays (Colorimetric/Fluorometric/Luminescent) | Non-radiolabeled 2-DG is taken up and phosphorylated to 2-DG-6-phosphate (2DG6P), which is then detected by a series of enzymatic reactions leading to a colorimetric, fluorescent, or luminescent signal. | Non-radioactive, sensitive, amenable to plate-based formats. Luminescent assays offer high sensitivity and a large dynamic range. | Multi-step protocols, potential for background interference in colorimetric and fluorescent assays. | Quantitative measurement of glucose uptake in multi-well plate formats. |
| Other Fluorescent Glucose Analogs (e.g., Cypate-2DG, ICG-Der-02-2DG) | Near-infrared (NIR) fluorescent dyes conjugated to 2-deoxyglucose. | Allow for in vivo imaging of glucose uptake in tumors. | Similar concerns as this compound regarding altered transport kinetics and specificity. | In vivo tumor imaging and diagnosis. |
| Genetically Encoded Glucose Sensors | FRET-based biosensors that change their fluorescence upon binding to glucose. | Allow for real-time monitoring of intracellular glucose dynamics. | Require genetic modification of cells, may have limited dynamic range. | Real-time measurement of intracellular glucose concentrations. |
Experimental Protocols
This compound Glucose Uptake Assay (Flow Cytometry)
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free culture medium and incubate for 1-2 hours at 37°C and 5% CO₂.
-
This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (e.g., 50-200 µM). Remove the starvation medium and add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined experimentally.
-
Stopping the Uptake: To stop the uptake, remove the this compound solution and wash the cells three times with ice-cold PBS.
-
Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution or gentle scraping. Resuspend the cells in ice-cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the this compound fluorescence in the appropriate channel (e.g., FITC channel).
2-Deoxyglucose (2-DG) Uptake Assay (Luminescent)
This protocol is based on the principle of detecting the accumulated 2-DG-6-phosphate (2DG6P). Several commercial kits are available for this assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxyglucose (2-DG) solution
-
Stop Buffer (e.g., acidic solution)
-
Neutralization Buffer (e.g., basic solution)
-
Detection Reagent (containing G6PDH, NADP+, reductase, and a pro-luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate.
-
Cell Starvation: Wash cells with PBS and then incubate in glucose-free KRPH buffer for 40 minutes.
-
Initiate Glucose Uptake: Add 2-DG to the wells to a final concentration of 1 mM and incubate for 20 minutes.
-
Stop Uptake and Lyse Cells: Add Stop Buffer to each well to terminate the uptake and lyse the cells.
-
Neutralization: Add Neutralization Buffer to each well.
-
Detection: Add the Detection Reagent to each well. The G6PDH in the reagent will oxidize the accumulated 2DG6P, leading to the production of NADPH. The reductase then uses NADPH to convert the pro-luciferin into luciferin, which is detected by the luciferase, producing a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of 2-DG taken up by the cells.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the glucose uptake signaling pathway and a comparative experimental workflow.
Caption: Simplified signaling pathway of cellular glucose uptake and initial metabolism.
Caption: Comparative workflow for different glucose uptake assays.
Conclusion: Making an Informed Choice
The use of this compound as a fluorescent glucose analog offers a convenient, non-radioactive method for visualizing glucose uptake. However, the substantial evidence of its transporter-independent uptake mechanisms necessitates a cautious interpretation of the results. For quantitative and reliable measurements of glucose transporter activity, "gold-standard" methods like the radiolabeled 2-DG assay or sensitive, non-radioactive enzymatic 2-DG assays are superior alternatives. The choice of assay should ultimately be driven by the specific research question, with a clear understanding of the advantages and limitations of each technique. By carefully considering these factors, researchers can ensure the accuracy and validity of their findings in the complex and vital field of metabolic research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-NBDG Uptake Across Different Cell Lines
For researchers in cellular metabolism, drug development, and cancer biology, understanding glucose uptake dynamics is paramount. 2-NBDG, a fluorescent glucose analog, serves as a valuable tool for visualizing and quantifying glucose import into living cells. This guide provides a comparative overview of this compound uptake across various cell lines, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Uptake
The uptake of this compound can vary significantly between cell lines, often reflecting their metabolic state, proliferation rate, and expression levels of glucose transporters. Cancer cell lines, known for their high glycolytic rates (the Warburg effect), generally exhibit higher this compound uptake compared to non-malignant cell lines.[1] For instance, studies have shown that tumorigenic cells like the MCF-7 breast cancer cell line and the HepG2 liver cancer cell line display significantly higher this compound uptake than nonmalignant M-1 epithelial cells.[1]
Below is a summary of observations on this compound uptake in commonly used cell lines, compiled from various studies.
| Cell Line | Cell Type | Uptake Characteristics | Reference |
| MCF-7 | Human Breast Adenocarcinoma | High uptake, often used as a model for high glucose consumption.[1] | [1] |
| HepG2 | Human Liver Carcinoma | High uptake, comparable to other cancer cell lines.[1] | |
| M-1 | Mouse Cortical Collecting Duct Epithelial | Low uptake, serves as a non-malignant control. | |
| CA1d | Human Breast Cancer | Higher uptake compared to non-tumorigenic MCF10A cells. | |
| MCF10A | Human Mammary Epithelial (Non-tumorigenic) | Lower uptake compared to its tumorigenic counterpart, CA1d. | |
| 3T3-L1 | Mouse Embryonic Fibroblast (Adipocyte) | Shows significant insulin-stimulated this compound uptake upon differentiation. | |
| C2C12 | Mouse Myoblast | Demonstrates insulin-responsive this compound uptake, particularly after differentiation into myotubes. | |
| Huh7 | Human Liver Carcinoma | Exhibits insulin-responsive this compound uptake. | |
| Jurkat | Human T-cell Leukemia | Used as a model for glucose uptake in suspension cells. | |
| HeLa | Human Cervical Adenocarcinoma | Commonly used adherent cell line for glucose uptake assays. | |
| L929 | Mouse Fibrosarcoma | Recent studies have used this cell line to question the GLUT1-dependency of this compound uptake. | |
| 5TGM1 | Mouse Myeloma | Genetic studies in this cell line suggest this compound uptake is independent of known glucose transporters. |
The Controversy: Is this compound Uptake a True Reflection of Glucose Transport?
A critical point of discussion in recent literature is the mechanism of this compound uptake. While traditionally assumed to occur via glucose transporters (GLUTs), several studies now challenge this view. Research using pharmacological inhibitors and CRISPR-Cas9 gene editing to ablate GLUT1 in L929 and 5TGM1 myeloma cells has shown that while radioactive glucose uptake is abolished, this compound import remains unaffected. These findings suggest that this compound can enter cells through transporter-independent mechanisms, which researchers must consider when interpreting their results. Despite this, the competition of this compound uptake with D-glucose in some cell lines suggests that transporter-mediated processes are involved under certain conditions.
Experimental Protocols
Accurate and reproducible measurement of this compound uptake is crucial. The following are generalized protocols for assessing this compound uptake using flow cytometry and fluorescence microscopy.
I. This compound Uptake Assay using Flow Cytometry
This method allows for the quantification of fluorescence in a large population of individual cells.
Materials:
-
Cell line(s) of interest
-
Complete culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
This compound stock solution (e.g., 1 mM in water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. For suspension cells, adjust the cell number as appropriate.
-
Glucose Starvation (Optional but Recommended): To normalize the basal glucose uptake rate, gently wash the cells with PBS and incubate them in glucose-free medium for 30-60 minutes at 37°C. The optimal starvation time may vary between cell lines.
-
This compound Incubation: Add this compound to the glucose-free medium to a final concentration of 50-200 µM. Incubate for 20-60 minutes at 37°C. The optimal concentration and time should be determined empirically for each cell line.
-
Stopping the Uptake: Terminate the uptake by removing the this compound containing medium and washing the cells twice with ice-cold PBS. Keep samples on ice from this point forward to minimize leakage of the probe.
-
Cell Harvesting (for adherent cells): Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes).
-
Staining and Analysis: Resuspend the cell pellet in cold FACS buffer. Analyze the fluorescence intensity on a flow cytometer, typically using the FITC or a similar channel (excitation ~488 nm, emission ~520 nm).
II. This compound Uptake Assay using Fluorescence Microscopy
This method provides spatial information about this compound uptake within the cell.
Materials:
-
Cell line(s) of interest
-
Glass-bottom dishes or coverslips
-
Complete culture medium
-
Glucose-free culture medium
-
This compound stock solution
-
PBS
-
Fluorescence microscope with appropriate filters (e.g., blue excitation)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.
-
Glucose Starvation: As with the flow cytometry protocol, wash the cells with PBS and incubate in glucose-free medium for 30-60 minutes at 37°C.
-
This compound Incubation: Replace the medium with glucose-free medium containing 50-200 µM this compound and incubate for 20-60 minutes at 37°C.
-
Washing: Remove the this compound solution and wash the cells three times with ice-cold PBS.
-
Imaging: Add fresh PBS or an appropriate imaging buffer to the cells. Immediately visualize the cells under a fluorescence microscope using a filter set suitable for this compound (excitation ~465 nm, emission ~540 nm).
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and a key signaling pathway related to glucose uptake.
Caption: A generalized workflow for measuring this compound uptake.
Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
References
A Comparative Guide to 2-NBDG Uptake: Revisiting the Role of the GLUT1 Transporter
For researchers, scientists, and professionals in drug development, the accurate measurement of cellular glucose uptake is critical for understanding metabolism in fields ranging from oncology to diabetes. The fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose) has been widely adopted as a convenient, non-radioactive tool for visualizing glucose import in live cells. The prevailing assumption has been that this compound, like glucose, enters cells primarily through Glucose Transporters (GLUTs), particularly the ubiquitously expressed GLUT1.
However, a growing body of rigorous scientific evidence from recent years now compellingly challenges this assumption. Multiple studies employing precise pharmacological inhibition and definitive genetic ablation techniques have demonstrated that this compound uptake is largely independent of GLUT1 and other known glucose transporters. This guide objectively compares the transport mechanisms of established glucose proxies versus this compound and presents the key experimental data that necessitates a re-evaluation of this compound's role as a faithful indicator of glucose transport.
Contrasting Transport Mechanisms: 2-Deoxyglucose vs. This compound
The foundational method for measuring glucose uptake involves radiolabeled analogs like [³H]-2-deoxyglucose ([³H]-2-DG). This analog is a validated substrate for GLUT transporters. In stark contrast, experiments show that this compound accumulation in cells does not follow the same transport rules.
Recent genetic studies using CRISPR-Cas9 to ablate the GLUT1-encoding gene (Slc2a1) in myeloma cells found that while radioactive glucose uptake was eliminated, the uptake of this compound was entirely unaffected.[1][2] This fundamental divergence in transport mechanism is further supported by pharmacological data.
Data Presentation: Pharmacological and Genetic Evidence
The following tables summarize key quantitative data from studies that directly compare the effect of GLUT1 inhibition or knockout on the uptake of a validated glucose analog versus this compound.
Table 1: Effect of Pharmacological GLUT1 Inhibitors on Tracer Uptake This table contrasts the potent inhibition of [³H]-2-deoxyglucose uptake with the negligible effect on this compound uptake in the presence of specific GLUT1 inhibitors in L929 and 5TGM1 cells.
| Cell Line | Inhibitor (Concentration) | Substrate | % of Control Uptake (Mean ± SD) | Reference |
| L929 Fibroblasts | Cytochalasin B (20 µM) | [³H]-2-deoxyglucose | ~10% | [3] |
| This compound (50 µM) | ~80% (modest, significant effect) | [3] | ||
| BAY-876 (100 nM) | [³H]-2-deoxyglucose | ~5% | [3] | |
| This compound (50 µM) | ~100% (no significant effect) | |||
| WZB-117 (1 µM) | [³H]-2-deoxyglucose | ~15% | ||
| This compound (50 µM) | ~100% (no significant effect) | |||
| 5TGM1 Myeloma Cells | Cytochalasin B (30 µM) | This compound (60 µM) | No significant change | |
| BAY-876 (10 µM) | This compound (60 µM) | No significant change | ||
| WZB-117 (100 µM) | This compound (60 µM) | No significant change |
Table 2: Effect of Genetic GLUT1 Ablation on Tracer Uptake This table highlights the definitive impact of genetically removing GLUT1, which abrogates glucose transport while leaving this compound transport intact.
| Cell Line | Genetic Modification | Substrate | Outcome | Reference |
| 5TGM1 Myeloma Cells | CRISPR-Cas9 knockout of Slc2a1 (GLUT1) | Radioactive Glucose | Uptake abrogated | |
| This compound | No effect on magnitude or kinetics of uptake | |||
| L929 Fibroblasts | siRNA knockdown of Slc2a1 (GLUT1) | [³H]-2-deoxyglucose | Uptake significantly reduced | |
| This compound | Very small impact on uptake |
Visualizing the Discrepancy in Transport
The diagrams below illustrate the assumed versus the evidence-based transport pathways for this compound and the experimental logic used to uncover this difference.
Experimental Protocols
The following are summarized methodologies from key studies that have established the GLUT1-independent nature of this compound uptake.
1. Pharmacological Inhibition of Glucose vs. This compound Uptake This protocol, adapted from studies on L929 fibroblasts which exclusively use GLUT1 for glucose transport, directly compares the inhibition of radiolabeled 2-DG with this compound.
-
Cell Preparation: L929 murine fibroblasts are cultured to near confluence in 96-well plates.
-
Inhibitor Pre-treatment: Cells are pre-incubated with specific GLUT1 inhibitors (e.g., 1 µM WZB-117, 100 nM BAY-876, or 20 µM Cytochalasin B) or a vehicle control (0.1% DMSO) for a designated period (e.g., 30 minutes) in glucose-free media.
-
Tracer Incubation:
-
For glucose uptake: [³H]-2-deoxyglucose is added to the wells and incubated for a short period (e.g., 5 minutes) to measure the initial rate of transport.
-
For this compound uptake: 50 µM this compound is added and incubated for 30 minutes.
-
-
Measurement:
-
[³H]-2-DG: The reaction is stopped by washing with ice-cold buffer. Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.
-
This compound: Cells are washed, and intracellular fluorescence is measured using a plate reader or flow cytometer (Excitation/Emission ~465/540 nm).
-
-
Analysis: Uptake in inhibitor-treated cells is calculated as a percentage of the uptake in vehicle-treated control cells.
2. Genetic Ablation of GLUT1 via CRISPR-Cas9 This protocol, adapted from research in 5TGM1 myeloma cells, provides definitive evidence by removing the transporter entirely.
-
Cell Engineering: 5TGM1 mouse myeloma cells, engineered to constitutively express Cas9 protein, are transduced with lentiviruses carrying guide RNAs (gRNAs) that target exons of the Slc2a1 gene. A control group is transduced with a non-targeting gRNA.
-
Verification of Knockout: The absence of GLUT1 protein expression in the targeted cell population is confirmed via flow cytometry using a fluorescently-labeled GLUT1 antibody.
-
Uptake Assays: Both the control and Slc2a1-knockout cell populations are subjected to parallel uptake assays.
-
Radioactive Glucose Uptake: Cells are incubated with a radiolabeled glucose analog to confirm the loss of glucose transport functionality in the knockout cells.
-
This compound Uptake: Cells are incubated with 60 µM this compound for 30 minutes, and the mean fluorescence intensity (MFI) is quantified by flow cytometry.
-
-
Analysis: The MFI of this compound in the knockout population is compared to that of the control population. A lack of significant difference indicates that GLUT1 is not required for this compound uptake.
Conclusion and Recommendations
The presented data from multiple independent studies demonstrates that, contrary to long-held assumptions, the uptake of the fluorescent glucose analog this compound is not a reliable proxy for GLUT1-mediated glucose transport. Both pharmacological inhibition and, more definitively, genetic ablation of GLUT1 potently block the transport of true glucose analogs like 2-deoxyglucose but have a negligible effect on the cellular accumulation of this compound.
This suggests that this compound enters cells via a mechanism that is distinct from known glucose transporters. While the kinetics of this compound accumulation are consistent with a transporter-mediated process, the identity of this transporter remains unknown.
For researchers, scientists, and drug development professionals, these findings have critical implications:
-
Validation is Essential: If this compound is to be used, its transport mechanism should be validated within the specific experimental system by using appropriate controls, such as known GLUT inhibitors or parallel assays with radiolabeled glucose analogs.
-
Alternative Methods: For quantitative and validated measurements of glucose transport, the use of radiolabeled analogs such as [³H]-2-deoxyglucose or [¹⁸F]-FDG remains the gold standard.
References
- 1. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 3. Cellular binding and uptake of fluorescent glucose analogs this compound and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Glucose Analogs: Beyond 2-NBDG
In the landscape of cellular metabolism research, the fluorescent glucose analog 2-NBDG has long been a staple for visualizing glucose uptake in living cells. However, a growing body of evidence highlights its limitations, prompting the scientific community to seek and develop more reliable alternatives. This guide provides a comprehensive comparison of this compound and its emerging alternatives, offering researchers, scientists, and drug development professionals the necessary data to select the optimal tool for their specific experimental needs.
The Evolving Toolkit for Glucose Imaging
The ideal fluorescent glucose probe should exhibit high fluorescence quantum yield, photostability, specific uptake through glucose transporters (GLUTs) that mirrors that of D-glucose, and minimal cytotoxicity. While this compound has been instrumental in many studies, its utility is increasingly questioned due to evidence of non-specific uptake mechanisms that are independent of GLUTs, potentially leading to misleading interpretations of glucose transport activity. This has paved the way for the development of alternative small-molecule probes and genetically encoded biosensors, each with a unique set of characteristics.
This guide focuses on a comparative analysis of the following fluorescent glucose imaging tools:
-
This compound: The traditional fluorescent glucose analog.
-
6-NBDG: A structural isomer of this compound.
-
1-NBDG: A newer analog with affinity for both GLUTs and SGLTs.
-
GB2-Cy3: A highly sensitive, GLUT-specific glucose bioprobe.
-
Genetically Encoded FRET and Intensity-Based Biosensors: Protein-based sensors such as iGlucoSnFR and FLIPglu that offer ratiometric and real-time intracellular glucose monitoring.
Comparative Analysis of Fluorescent Glucose Probes
The selection of a fluorescent glucose analog should be guided by its performance in key areas. The following tables provide a summary of the available quantitative data for the most common probes. It is important to note that some data, particularly for photophysical properties and uptake kinetics, can vary depending on the experimental conditions and cell type.
Photophysical Properties
Brightness and spectral characteristics are critical for sensitive detection and compatibility with imaging instrumentation.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound | ~465 | ~540 | Low, environmentally sensitive | ~22,000 |
| 6-NBDG | ~468 | ~538 | Low, environmentally sensitive | ~23,000 |
| 1-NBDG | ~458 | ~528 | Not reported | Not reported |
| GB2-Cy3 | ~545 | ~555 | ~0.15 (for Cy3 dye)[1] | ~150,000 (for Cy3 dye)[1] |
Note: The quantum yield of NBD-based probes is generally low and sensitive to the local environment, often being quenched in aqueous solutions.[2] Data for the Cy3 fluorophore is provided for GB2-Cy3 as a reference.
Biological & Performance Characteristics
The biological performance of a glucose probe is paramount for obtaining physiologically relevant data. This includes its specificity for glucose transporters, uptake kinetics, and potential for cellular toxicity.
| Probe | Transporter Specificity | Uptake Kinetics (Km) | Sensitivity | Intracellular Stability & Metabolism |
| This compound | Questionable; evidence of GLUT-independent uptake.[3][4] Poor substrate for SGLTs. | ~1.75 µM (in E. coli) | Baseline | Metabolized to a non-fluorescent derivative; intracellular fluorescence diminishes over time. |
| 6-NBDG | Binds to GLUT1 with high affinity, but uptake may also occur via transporter-independent mechanisms. | ~262 µM (in astrocytes) | Similar to this compound | Not phosphorylated by hexokinase, leading to better intracellular retention. |
| 1-NBDG | Substrate for both GLUTs and SGLTs. | ~0.55 mM (for SGLT1) | Similar to this compound | Intracellular fluorescence is not stable and diminishes within an hour. |
| GB2-Cy3 | GLUT-specific. | Not reported | ~10 times more sensitive than this compound. | Not reported |
Genetically Encoded Glucose Biosensors
Genetically encoded biosensors represent a paradigm shift in intracellular glucose monitoring. These protein-based sensors can be expressed in specific cell types or subcellular compartments, enabling targeted and dynamic measurements.
| Sensor Type | Examples | Principle | Dynamic Range | Advantages | Disadvantages |
| Intensity-Based | iGlucoSnFR, iGlucoSnFR2 | Conformational change in a glucose-binding protein fused to a circularly permuted fluorescent protein (cpFP) alters the fluorescence intensity. | Affinity (Kd) variants from µM to mM range. | High signal-to-noise ratio; single wavelength measurement. | Susceptible to artifacts from changes in sensor expression levels or cell volume. |
| FRET-Based | FLIPglu variants | Glucose binding to a periplasmic binding protein flanked by two fluorescent proteins (e.g., CFP and YFP) causes a conformational change that alters Förster Resonance Energy Transfer (FRET). | Affinity (Kd) variants from nM to mM range. | Ratiometric measurement provides an internal control for expression levels and cell movement; high sensitivity. | Requires dual-channel imaging; can have a lower dynamic range than some intensity-based sensors. |
Signaling Pathways and Experimental Workflows
Glucose Uptake and Insulin Signaling Pathway
Glucose transport into mammalian cells is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). Insulin plays a crucial role in regulating glucose uptake in tissues like muscle and adipose tissue by stimulating the translocation of GLUT4 to the plasma membrane.
Experimental Workflow for Fluorescent Glucose Uptake Assay
A typical workflow for measuring glucose uptake using fluorescent analogs involves several key steps, from cell preparation to data analysis. This can be adapted for different platforms such as fluorescence microscopy, flow cytometry, or plate readers.
Experimental Protocols
Key Experiment: Fluorescent Glucose Uptake Assay using Flow Cytometry
This protocol provides a method to quantify glucose uptake in a cell population using a fluorescent glucose analog.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Glucose-free culture medium (e.g., glucose-free DMEM)
-
Fluorescent glucose analog (e.g., this compound, 1-NBDG, or GB2-Cy3)
-
Phosphate-buffered saline (PBS), ice-cold
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture cells overnight under standard conditions.
-
-
Glucose Starvation (Optional):
-
Gently wash the cells twice with warm, glucose-free medium.
-
Incubate the cells in glucose-free medium for 1-2 hours at 37°C. This step can enhance the glucose uptake signal.
-
-
Treatment:
-
If investigating the effect of a compound (e.g., insulin or an inhibitor), replace the medium with fresh glucose-free medium containing the compound at the desired concentration.
-
Incubate for the appropriate time according to the experimental design.
-
-
Probe Incubation:
-
Add the fluorescent glucose analog to the medium at the desired final concentration (e.g., 50-100 µM for NBDG analogs, lower for GB2-Cy3).
-
Incubate for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type and probe.
-
-
Stopping the Uptake and Cell Harvest:
-
To stop the glucose uptake, aspirate the probe-containing medium and immediately wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Transfer the cells to a microcentrifuge tube and pellet by centrifugation at 300 x g for 5 minutes at 4°C.
-
-
Staining and Analysis:
-
Resuspend the cell pellet in ice-cold FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., 488 nm excitation and ~530 nm emission for NBDG).
-
Gate on the live cell population and quantify the mean fluorescence intensity.
-
Key Experiment: Live-Cell Imaging of Glucose Uptake
This protocol allows for the visualization of glucose uptake in real-time in single cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (e.g., HEPES-buffered, phenol red-free medium)
-
Fluorescent glucose analog or genetically encoded biosensor
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish suitable for high-resolution microscopy.
-
For genetically encoded sensors, transfect or transduce the cells with the sensor construct 24-48 hours before imaging.
-
-
Imaging Setup:
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ to equilibrate.
-
Locate the cells of interest and acquire baseline fluorescence images.
-
-
Probe Addition and Imaging:
-
Gently add the fluorescent glucose analog to the imaging medium to the desired final concentration.
-
Immediately begin acquiring a time-lapse series of images to monitor the influx of the probe. The acquisition parameters (exposure time, frame rate) should be optimized to maximize signal while minimizing phototoxicity.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Plot the change in fluorescence intensity as a function of time to visualize the kinetics of glucose uptake. For FRET sensors, calculate the ratio of acceptor to donor fluorescence.
-
Conclusion
The field of fluorescent glucose imaging is moving beyond the traditional reliance on this compound. Newer small-molecule probes like 1-NBDG and GB2-Cy3, along with the powerful and versatile genetically encoded biosensors, offer researchers a more robust and nuanced toolkit to investigate glucose metabolism. By carefully considering the comparative data and experimental protocols presented in this guide, scientists can make more informed decisions in selecting the most appropriate fluorescent tool to illuminate the intricate dynamics of glucose uptake and utilization in their biological systems of interest.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-NBDG
Researchers and drug development professionals utilizing the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, aligning with standard laboratory safety practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Always consult the complete SDS for your specific product before use.[2]
Key Hazards:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Safety and Solubility Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 342.3 g/mol | |
| Purity | ≥98% | |
| Solubility in Ethanol | ~20 mg/mL | |
| Solubility in DMSO | ~10 mg/mL | |
| Solubility in DMF | ~10 mg/mL | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound Waste
The primary principle for this compound disposal is to prevent its release into the environment. Do not allow this compound to enter sewers, surface water, or ground water. All waste must be collected and treated as chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed container designated for solid chemical waste.
-
The container should be made of a material compatible with chemical waste.
-
-
Liquid Waste:
-
Collect all aqueous solutions, cell culture media containing this compound, and organic solvent stock solutions (e.g., in DMSO, DMF, ethanol) in a dedicated, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
2. Labeling Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (this compound)," and the appropriate hazard pictograms (e.g., irritant).
-
Include the date of waste accumulation.
3. Storage of Waste:
-
Store waste containers in a designated, secure secondary containment area away from general lab traffic.
-
Ensure the storage area is well-ventilated and away from drains.
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow from the preparation of this compound solutions to the final disposal of waste, providing a clear visual guide for laboratory personnel.
Caption: Workflow for this compound handling from preparation to final waste disposal.
References
Safeguarding Your Research: A Guide to Handling 2-NBDG
Essential guidance for the safe handling and disposal of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent glucose analog crucial for metabolic research.
This document provides immediate, essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Nitrile gloves are recommended for handling this compound. They should be inspected for integrity before each use and changed immediately if contaminated. Avoid prolonged direct contact. For extensive handling, consider double-gloving.[1][2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or airborne particles of this compound, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, safety goggles are recommended. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | When handling the powdered form of this compound, a NIOSH-approved N95 respirator or a higher level of respiratory protection is necessary to prevent inhalation of the irritant dust.[3][4][5] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions and organic solvent solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination: Work surfaces should be decontaminated with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.
-
Waste Pickup: All hazardous waste containing this compound must be disposed of through your institution's official hazardous waste management program.
Emergency Procedures: this compound Spill Response
In the event of a this compound spill, a prompt and appropriate response is critical to mitigate exposure and contamination. The following decision tree outlines the necessary steps.
Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling the compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
